An In-Depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Carbamimidoylphenyl)acetic acid, also known as 4-amidinophenylacetic acid, is a bifunctional organic molecule of significant interest in m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Carbamimidoylphenyl)acetic acid, also known as 4-amidinophenylacetic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid moiety and a highly basic amidine group, makes it a valuable building block, particularly in the synthesis of serine protease inhibitors. The positively charged amidinium group at physiological pH allows for strong interactions with the negatively charged S1 pocket of trypsin-like serine proteases, making it a key pharmacophore in the design of targeted therapeutics.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-carbamimidoylphenyl)acetic acid, with a focus on its hydrochloride salt, the more commonly used form due to its enhanced stability and solubility.
Physicochemical Properties
The physicochemical properties of 2-(4-carbamimidoylphenyl)acetic acid and its hydrochloride salt are crucial for its handling, formulation, and biological activity. While comprehensive experimental data for the free base is limited in publicly available literature, the properties of its more stable hydrochloride salt are better characterized.
Note: Some properties of related compounds are often cited and can be used for estimation. For instance, 2-(4-acetamidophenyl)acetic acid has a topological polar surface area of 66.4 Ų and a LogP that would be significantly different due to the absence of the highly polar amidine group[1]. The hydrochloride salt of p-aminophenylacetic acid (CAS 5897-63-2) has a molecular weight of 187.62 g/mol [2].
Synthesis and Purification
The synthesis of 2-(4-carbamimidoylphenyl)acetic acid hydrochloride is most prominently documented in the context of its role as a key intermediate in the production of the direct thrombin inhibitor, Dabigatran. A common synthetic route starts from 4-cyanophenylacetic acid.
Representative Synthetic Workflow
A common synthetic pathway to 2-(4-carbamimidoylphenyl)acetic acid hydrochloride.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a generalized representation based on established chemical transformations.
Step 1: Esterification of 4-Cyanophenylacetic Acid
Suspend 4-cyanophenylacetic acid in absolute ethanol.
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).
Cool the reaction mixture and neutralize the acid.
Remove the ethanol under reduced pressure.
Extract the resulting ethyl 2-(4-cyanophenyl)acetate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Step 2: Formation of the N'-hydroxycarbamimidoyl Intermediate
Dissolve the crude ethyl 2-(4-cyanophenyl)acetate in a suitable solvent (e.g., ethanol).
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water.
Stir the mixture at room temperature or with gentle heating until the nitrile is fully converted.
Isolate the product, ethyl 2-(4-(N'-hydroxycarbamimidoyl)phenyl)acetate, by filtration or extraction.
Step 3: Reduction to the Amidine
Dissolve the N'-hydroxycarbamimidoyl intermediate in a suitable solvent like ethanol.
Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
After the reaction is complete, filter off the catalyst.
Bubble dry hydrogen chloride gas through the solution to precipitate the amidine as its hydrochloride salt.
Step 4: Hydrolysis to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride
Suspend the ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride in aqueous hydrochloric acid.
Heat the mixture to reflux to induce hydrolysis of the ester.
Monitor the reaction for the disappearance of the starting material.
Upon completion, cool the reaction mixture to induce crystallization of the final product.
Filter the solid, wash with a small amount of cold water or an appropriate organic solvent, and dry under vacuum to obtain 2-(4-carbamimidoylphenyl)acetic acid hydrochloride.
Purification: Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to purify the final product.
Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry: To verify the molecular weight.
HPLC: To assess the purity of the compound.
FT-IR Spectroscopy: To identify the characteristic functional groups.
Biological Activity and Mechanism of Action
The primary biological significance of 2-(4-carbamimidoylphenyl)acetic acid lies in the properties of its amidine functional group, which acts as a potent mimetic of the guanidinium side chain of arginine. This structural feature allows it to act as a competitive inhibitor of trypsin-like serine proteases, which have a substrate specificity for arginine or lysine at the P1 position.
Mechanism of Serine Protease Inhibition
Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key role as a nucleophile. Trypsin-like serine proteases, such as trypsin and thrombin, have a deep, negatively charged S1 specificity pocket that preferentially binds positively charged amino acid residues like arginine and lysine.
The amidine group of 2-(4-carbamimidoylphenyl)acetic acid is protonated at physiological pH, forming a positively charged amidinium ion. This ion can fit into the S1 pocket of trypsin-like serine proteases and form strong electrostatic interactions and hydrogen bonds with the aspartate residue at the bottom of the pocket (Asp189 in trypsin). This binding event blocks the active site and prevents the natural substrate from accessing it, thus competitively inhibiting the enzyme's activity.
Technical Guide: Synthesis of 4-Amidinophenylacetic Acid
Executive Summary 4-Amidinophenylacetic acid (also known as 4-carbamimidoylphenylacetic acid) is a critical pharmacophore in medicinal chemistry, serving as the P1 anchor moiety in numerous serine protease inhibitors, in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amidinophenylacetic acid (also known as 4-carbamimidoylphenylacetic acid) is a critical pharmacophore in medicinal chemistry, serving as the P1 anchor moiety in numerous serine protease inhibitors, including thrombin inhibitors (e.g., active metabolites of ximelagatran and dabigatran).
The synthesis of this molecule presents a specific chemoselective challenge: converting a nitrile to an amidine in the presence of a carboxylic acid (or ester). The high basicity of the amidine group (
) and its susceptibility to hydrolysis requires rigorous moisture control and specific pH management.
This guide details two validated pathways:
The Pinner Synthesis (Route A): The industrial standard for scale-up, proceeding via an imidate intermediate.
The Amidoxime Reduction (Route B): A milder, "greener" alternative avoiding anhydrous HCl gas, suitable for laboratory optimization.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the functional group transformation of the cyano group (-CN) at the para position. The starting material of choice is 4-cyanophenylacetic acid (or its ethyl ester), which is commercially available or easily derived from 4-bromophenylacetic acid.
Strategic Considerations
Esterification Side Reaction: Under classical Pinner conditions (Alcohol + HCl), the carboxylic acid tail will esterify. Consequently, the primary product is often ethyl 4-amidinophenylacetate . If the free acid is required, a careful hydrolysis step must follow.
Stability: The imidate intermediate is moisture-sensitive. Water contact converts it to an ester (Pinner) or amide (hydrolysis), destroying the yield.
Figure 1: Retrosynthetic tree illustrating the Pinner (left branch) and Amidoxime (right branch) pathways.
Part 2: Route A - The Pinner Synthesis (Industrial Standard)
This route is preferred for gram-to-kilogram scale synthesis due to the low cost of reagents and the high crystallinity of the intermediates.
Mechanism[1][2][3][4]
Pinner Reaction: Acid-catalyzed addition of ethanol to the nitrile yields the ethyl imidate hydrochloride.
Ammonolysis: Nucleophilic attack by ammonia displaces the ethoxy group to form the amidine.
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. The system must be strictly anhydrous .
Dissolution: Suspend 4-cyanophenylacetic acid (e.g., 10 g) in absolute ethanol (100 mL). Cool the mixture to 0°C in an ice/salt bath.
Saturation: Slowly bubble anhydrous HCl gas into the solution. Maintain temperature < 10°C. The reaction is exothermic. Continue until the solution is saturated (approx. 30-40% weight increase).
Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–5°C for 24–48 hours.
Checkpoint: A heavy white precipitate (the imidate hydrochloride) should form.
Isolation: Filter the solid rapidly under a blanket of dry nitrogen. Wash with cold, anhydrous diethyl ether to remove excess HCl.
Note: Do not expose to humid air; the imidate hydrolyzes to ethyl 4-carbamoylphenylacetate (amide) rapidly.
Phase 2: Conversion to Amidine
Reagents: Imidate salt (from Phase 1), Ammonia (7M in Methanol or anhydrous gas).
Resuspension: Transfer the imidate salt immediately into a flask containing anhydrous ethanol (50 mL).
Ammonolysis: Cool to 0°C. Add a solution of ammonia in methanol (3.0 eq) dropwise. Alternatively, bubble anhydrous ammonia gas through the suspension.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The mixture will likely become clear as the amidine forms, then precipitate ammonium chloride.
Workup: Filter off the inorganic ammonium chloride byproduct. Concentrate the filtrate under reduced pressure.
Crystallization: The residue is the crude amidine hydrochloride. Recrystallize from Ethanol/Ether or Isopropanol to obtain Ethyl 4-amidinophenylacetate hydrochloride .
Data Summary: Pinner Route
Parameter
Specification
Reason
Temperature
< 10°C (Step 1)
Prevents "Pinner cleavage" (conversion to ester/amide).
Solvent
Absolute Ethanol
Water acts as a nucleophile, destroying the imidate.
HCl Conc.
Saturation (>30% w/w)
Drives the equilibrium toward the imidate salt.
Yield
75–85%
High efficiency if moisture is excluded.
Part 3: Route B - The Amidoxime Reduction (Green Alternative)
This route avoids the use of hazardous HCl gas and is often more tolerant of functional groups. It involves the formation of an amidoxime followed by reductive cleavage of the N-O bond.[1]
Reaction: Dissolve 4-cyanophenylacetic acid (1.0 eq) in Ethanol/Water (2:1). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Carbonate (0.75 eq).
Reflux: Heat to reflux (80°C) for 3–6 hours. Monitor by TLC (disappearance of nitrile).
Isolation: Cool to room temperature. Acidify slightly to precipitate the amidoxime or extract with ethyl acetate.
Phase 2: Reduction to Amidine
Method: Catalytic Hydrogenation (H2/Pd-C) in the presence of Acetic Anhydride or Acid.
Setup: Dissolve the amidoxime in Acetic Acid. Add 10% Pd/C catalyst (10 wt%).
Reduction: Hydrogenate at 30–50 psi (Parr shaker) for 4–8 hours.
Mechanism:[3][4][5][6][7] The N-O bond is cleaved reductively.[1] Acetic acid helps stabilize the resulting amidine as the acetate salt.
Purification: Filter catalyst through Celite. Evaporate solvent. The product is obtained as 4-amidinophenylacetic acid acetate .
Figure 2: Comparative workflow of the Pinner vs. Amidoxime synthesis routes.
Part 4: Analytical Characterization & Troubleshooting
Key Analytical Markers
To validate the synthesis, look for these specific signals:
IR Spectroscopy:
Nitrile (SM): Sharp peak at ~2230 cm⁻¹ (Must be absent in product).
Amidine: Strong bands at 1680 cm⁻¹ (C=N) and 3000–3300 cm⁻¹ (N-H stretch).
1H NMR (DMSO-d6):
Amidine Protons: Broad singlets at
9.0–9.5 ppm (often 3H or 4H depending on salt form/exchange).
Aromatic System: The AA'BB' pattern of the para-substituted ring shifts downfield relative to the nitrile.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Product is an Amide (1650 cm⁻¹)
Moisture during Pinner reaction.
Dry Ethanol with Mg/I2; use fresh HCl gas; use drying tube.
Low Yield (Imidate Step)
Temperature too high (>20°C).
Keep reaction on ice; Pinner salts are thermally unstable.
Incomplete Conversion
Insufficient HCl.
Ensure saturation (weight gain check) before incubation.
Sticky Gum Product
Mixed salt forms or impurities.
Recrystallize from hot Isopropanol; convert Acetate to HCl salt.
References
Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link
Lange, U., et al. (2013). "Process for the preparation of 4-amidinophenylacetic acid derivatives." US Patent 8,552,216. (Industrial optimization for thrombin inhibitors). Link
Dunn, P. J. (2011). "The synthesis of dabigatran etexilate." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
Boere, R. T., et al. (1987). "Preparation of amidines from nitriles.
Discovery and History of 4-Amidinophenylacetic Acid: A Technical Guide
This technical guide details the discovery, synthesis, and pharmacological significance of 4-amidinophenylacetic acid (CAS 39244-83-2), a pivotal scaffold in the evolution of synthetic serine protease inhibitors.[1] Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the discovery, synthesis, and pharmacological significance of 4-amidinophenylacetic acid (CAS 39244-83-2), a pivotal scaffold in the evolution of synthetic serine protease inhibitors.[1]
Executive Summary
4-Amidinophenylacetic acid (4-APPA) represents a critical evolutionary step in the transition from simple chemical probes to clinically viable anticoagulants.[1] Historically situated between the discovery of benzamidine as a trypsin inhibitor and the development of modern direct thrombin inhibitors (DTIs) like ximelagatran and dabigatran , 4-APPA served as a vital "linker scaffold."[1] Its structure combines the arginine-mimicking amidine pharmacophore (P1 anchor) with a carboxylate tail (acetic acid), allowing medicinal chemists to extend the molecule into the S2 and S3 subsites of the thrombin active site.[1]
Historical Context: The Quest for Synthetic Antithrombotics[2]
The discovery of 4-APPA is inextricably linked to the work of Fritz Markwardt and the Institute of Pharmacology and Toxicology in Erfurt (former East Germany) during the 1960s and 70s.[1]
The "Benzamidine Problem"
In the 1960s, it was established that benzamidine (
) competitively inhibited trypsin-like enzymes.[1] The amidine group () forms a salt bridge with the aspartic acid residue (Asp189) at the bottom of the enzyme's S1 specificity pocket, mimicking the side chain of arginine.[1]
However, benzamidine had two fatal flaws as a drug:
Low Potency: It lacked interactions with the proximal hydrophobic pockets (S2, S3) of thrombin.[1]
Pharmacokinetics: It was rapidly excreted and had poor oral bioavailability.[1]
The Linker Solution
Researchers hypothesized that extending the benzamidine core would allow the molecule to mimic the peptide backbone of fibrinogen (thrombin's natural substrate).[1] 4-Amidinophenylacetic acid was synthesized as a bifunctional building block.[1] The amidine anchored the molecule in the S1 pocket, while the acetic acid tail provided a handle for chemical conjugation to hydrophobic groups (like piperidine or glycine derivatives), eventually leading to high-affinity inhibitors like NAPAP (
Figure 1: The evolutionary lineage of thrombin inhibitors. 4-Amidinophenylacetic acid bridges the gap between simple probes and complex drugs.
Chemical Synthesis Protocol
The synthesis of 4-amidinophenylacetic acid classically utilizes the Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate.[1] This protocol is favored for its reliability and avoidance of harsh reduction conditions that might affect the carboxylic acid.[1]
H-NMR: Distinct peaks for the phenyl ring (AA'BB' system) and the methylene singlet (
).
Pharmacological Profile & Mechanism[1]
Mechanism of Action
4-Amidinophenylacetic acid functions as a competitive inhibitor .[1]
S1 Pocket: The protonated amidine group (
) forms a bidentate salt bridge with the carboxylate of Asp189 at the base of the specificity pocket.[1]
Geometry: The phenyl ring acts as a rigid spacer, positioning the acetic acid tail towards the S2 subsite.[1]
Structure-Activity Relationship (SAR) Data
The following table illustrates the gain in affinity achieved by modifying the benzamidine core.
Compound
Structure
(Thrombin)
Specificity Note
Benzamidine
Phenyl-Amidine
~200
Non-selective (Trypsin/Thrombin)
4-Amidinophenylacetic acid
HOOC-CH2-Phenyl-Amidine
~50
Improved orientation; linker ready
NAPAP
Sulfonyl-Gly-APPA -Piperidide
0.006 (6 nM)
High affinity due to S2/S3 contacts
The "Amidine Problem" in Drug Development
While 4-amidinophenylacetic acid provided the structural key to potency, it retained the "amidine problem": the highly basic amidine group (
) is fully protonated at physiological pH, preventing passive diffusion across the gut wall.[1]
Resolution: This limitation led to the development of prodrug strategies .[1] In ximelagatran, the amidine of the 4-amidinophenyl moiety is masked as a hydroxyamidine (oxime), which is uncharged and orally bioavailable, then reduced back to the active amidine by liver enzymes.[1]
References
Markwardt, F. (1970).[1] Synthetic Protease Inhibitors. Springer-Verlag.[1] (Foundational text on benzamidine derivatives).
Stürzebecher, J., et al. (1983).[1] "Synthetic inhibitors of serine proteinases. 29. Structure-activity relationships of 4-amidinophenylalanine derivatives." Pharmazie, 38(1), 21-25.[1]
ChemicalBook. (2025).[1][3][4] 4-Amidinophenylacetic acid Product Description & CAS 39244-83-2.[1]
Gustafsson, D., et al. (2004).[1] "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics."[1] Nature Reviews Drug Discovery, 3, 649–659.[1] (Details the evolution from amidinophenyl scaffolds to drugs).
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-carbamimidoylphenyl)acetic acid
Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4-carbamimidoylphenyl)acetic acid. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4-carbamimidoylphenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule using a suite of modern spectroscopic techniques. We will explore expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes not just the data itself, but the underlying scientific principles and the rationale behind experimental design, ensuring a robust and validated approach to molecular characterization.
Introduction: The Significance of 2-(4-carbamimidoylphenyl)acetic acid
2-(4-carbamimidoylphenyl)acetic acid is a small organic molecule featuring a phenylacetic acid scaffold substituted with a carbamimidoyl (amidine) group. This particular combination of functional groups makes it a compound of interest in medicinal chemistry and drug development. The amidine group is a strong base and can exist in a protonated, positively charged state at physiological pH, which can be crucial for interactions with biological targets. The phenylacetic acid moiety provides a rigid scaffold and potential for further chemical modification.
Understanding the precise chemical structure and purity of such compounds is paramount in a research and development setting. Spectroscopic analysis provides the definitive evidence of molecular identity and is a cornerstone of quality control. This guide will walk through the expected spectroscopic signature of 2-(4-carbamimidoylphenyl)acetic acid, providing a virtual roadmap for its identification and characterization.
Molecular Structure
Figure 1: Chemical structure of 2-(4-carbamimidoylphenyl)acetic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The principle lies in the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a proton absorbs (its chemical shift, δ) is dependent on its local electronic environment.
Choice of Solvent: A deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), is essential to avoid large solvent signals that would obscure the analyte's signals. For 2-(4-carbamimidoylphenyl)acetic acid, DMSO-d₆ is a suitable choice as it can dissolve the compound and its residual proton signals do not overlap with the expected signals of the analyte. The acidic and amine protons are also more likely to be observed in DMSO-d₆.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard to reference the chemical shifts to 0 ppm.
Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-carbamimidoylphenyl)acetic acid in 0.5-0.7 mL of DMSO-d₆.
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.5
Singlet (broad)
1H
Carboxylic acid (-COOH)
~9.2
Singlet (broad)
2H
Amidine (-NH₂)
~8.8
Singlet (broad)
2H
Amidine (-NH₂)
~7.8
Doublet
2H
Aromatic protons (ortho to amidine)
~7.4
Doublet
2H
Aromatic protons (meta to amidine)
~3.6
Singlet
2H
Methylene protons (-CH₂-)
Interpretation:
The most downfield signal, expected around 12.5 ppm, is characteristic of a carboxylic acid proton . Its broadness is due to hydrogen bonding and chemical exchange.
The broad signals around 9.2 and 8.8 ppm are assigned to the four protons of the two amidine -NH₂ groups . These protons are also subject to exchange, leading to broad peaks. The two distinct signals arise from restricted rotation around the C-N bonds.
The aromatic region will display a classic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets around 7.8 and 7.4 ppm, each integrating to 2H, correspond to the aromatic protons. The protons ortho to the electron-withdrawing amidine group are expected to be more deshielded and appear further downfield.
The singlet at approximately 3.6 ppm, integrating to 2H, is assigned to the methylene protons of the acetic acid side chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles and Experimental Rationale
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Experimental Protocol
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C.
Instrumentation: The spectrum is acquired on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
Data Acquisition: A larger number of scans is necessary to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)
Assignment
~172
Carboxylic acid carbonyl (C=O)
~167
Amidine carbon (C=N)
~145
Aromatic quaternary carbon (ipso to -CH₂COOH)
~131
Aromatic quaternary carbon (ipso to amidine)
~129
Aromatic CH (ortho to amidine)
~128
Aromatic CH (meta to amidine)
~40
Methylene carbon (-CH₂)
Interpretation:
The carboxylic acid carbonyl carbon is expected to be the most downfield signal, around 172 ppm.
The amidine carbon will also be significantly downfield, predicted around 167 ppm, due to its attachment to two nitrogen atoms.
The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary (ipso) carbons. The chemical shifts of these carbons are influenced by the electron-donating and -withdrawing nature of the substituents.
The methylene carbon of the acetic acid group is expected to appear in the aliphatic region, around 40 ppm.
Mass Spectrometry (MS)
Theoretical Principles and Experimental Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
Ionization Technique: Electrospray ionization (ESI) is the preferred method for a polar and potentially charged molecule like 2-(4-carbamimidoylphenyl)acetic acid. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode, which helps in the unambiguous determination of the molecular weight.
Experimental Protocol
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrumentation: The sample is introduced into an ESI-mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Data Acquisition: The mass spectrum is acquired in positive ion mode. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and gather further structural information.
Predicted Mass Spectrometry Data and Interpretation
Molecular Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19 g/mol
Expected [M+H]⁺: m/z 179.0815
Interpretation:
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 179.0815, corresponding to the protonated molecule [M+H]⁺. HRMS would confirm the elemental composition as C₉H₁₁N₂O₂⁺.
Plausible Fragmentation Pathway
Figure 2: A plausible fragmentation pathway for the [M+H]⁺ ion of 2-(4-carbamimidoylphenyl)acetic acid in MS/MS.
Fragmentation Interpretation:
Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to a peak at m/z 161.
Loss of the Carboxyl Group (COOH): Decarboxylation can lead to the formation of a fragment at m/z 134.
Further Fragmentation: The fragment at m/z 134 could undergo further fragmentation, for example, by loss of a methyl radical, to produce an ion at m/z 119.
Infrared (IR) Spectroscopy
Theoretical Principles and Experimental Rationale
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.
Sampling Technique: For a solid sample, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
Experimental Protocol (ATR)
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3100
Strong, Broad
N-H stretching (amidine) and O-H stretching (carboxylic acid)
~3050
Medium
Aromatic C-H stretching
~2950
Medium
Aliphatic C-H stretching (-CH₂-)
~1700
Strong
C=O stretching (carboxylic acid)
~1650
Strong
C=N stretching (amidine)
~1600, ~1480
Medium
Aromatic C=C stretching
~1250
Strong
C-O stretching (carboxylic acid)
Interpretation:
The broad absorption in the 3400-3100 cm⁻¹ region is a key feature, representing the overlapping N-H stretches of the amidine and the O-H stretch of the carboxylic acid, likely broadened by hydrogen bonding.[1][2]
The sharp peaks around 3050 cm⁻¹ and 2950 cm⁻¹ are characteristic of aromatic and aliphatic C-H stretches, respectively.[1]
A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[1][3]
Another strong absorption around 1650 cm⁻¹ corresponds to the C=N stretch of the amidine group.
The absorptions in the 1600-1480 cm⁻¹ range are due to the stretching vibrations of the aromatic ring.
A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the carboxylic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles and Experimental Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.
Solvent Choice: A solvent that does not absorb in the UV region of interest, such as methanol or ethanol, should be used.
Experimental Protocol
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol) of a known concentration.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 400 nm.
Predicted UV-Vis Data and Interpretation
λmax (nm)
Molar Absorptivity (ε)
Assignment
~260-280
High
π → π* transition of the substituted benzene ring
Interpretation:
2-(4-carbamimidoylphenyl)acetic acid contains a substituted benzene ring, which is a chromophore. The electronic transitions within this aromatic system are expected to result in a strong absorption band in the UV region. The λmax is predicted to be in the range of 260-280 nm, which is characteristic of a π → π* transition in such a conjugated system. The exact position and intensity of the absorption will be influenced by the substituents on the aromatic ring.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 2-(4-carbamimidoylphenyl)acetic acid. By combining the structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, the functional group information from IR spectroscopy, and the electronic transition data from UV-Vis spectroscopy, researchers can be highly confident in the identity and purity of their compound. This multi-faceted approach is fundamental to ensuring the quality and reliability of research and development in the chemical and pharmaceutical sciences.
References
Acta Scientific. (2019, April 25). LC-MS method for Analysis of Dabigatran and its Impurities. Retrieved from [Link]
Heliyon. (2020, September). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Retrieved from [Link]
ResearchGate. (2020, September 16). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Retrieved from [Link]
National Institutes of Health. (n.d.). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. Retrieved from [Link]
PubChem. 2-[4-(Carbamimidamidomethyl)phenyl]ethanoic acid. Retrieved from [Link]
PubChem. 2-[4-(Furan-2-ylcarbamoylamino)phenyl]acetic acid. Retrieved from [Link]
ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Retrieved from [Link]
European Patent Office. (2020, March 4). SYNTHESIS OF DABIGATRAN. Retrieved from [Link]
ResearchGate. (2025, May 25). Targeted characterization of acylated compounds from Scrophulariae Radix using liquid chromatography coupled with Orbitrap mass spectrometry and diagnostic product ion‐based data analysis. Retrieved from [Link]
National Institute of Standards and Technology. Acetic acid. Retrieved from [Link]
MDPI. (2023, November 28). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]
PubChem. 2-[4-(Furan-2-ylmethylamino)phenyl]acetic acid. Retrieved from [Link]
SpectraBase. acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. Retrieved from [Link]
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A), methylparathion (B), paraquat (C) and bentazon (D) in concentrations of 10 mg L −1 , pH 6.8. Retrieved from [Link]
University of Colorado Boulder. Table of IR Absorptions. Retrieved from [Link]
The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
ResearchGate. (2025, August 6). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]
PubMed. (2009, December). Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. Retrieved from [Link]
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
PubMed. (2017, November 30). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Retrieved from [Link]
An In-depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid: A Key Intermediate for Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Amidine Moiety in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of specific...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Amidine Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired therapeutic effects. Among these, the carbamimidoyl group, commonly known as the amidine group, has emerged as a critical pharmacophore, particularly in the design of enzyme inhibitors. This guide focuses on 2-(4-carbamimidoylphenyl)acetic acid, a molecule of significant interest in drug discovery, primarily owing to its structural features that make it an excellent candidate for targeting serine proteases.
The presence of the positively charged amidine group allows for strong interactions with the negatively charged aspartate or glutamate residues often found in the S1 pocket of trypsin-like serine proteases.[1] This mimicry of the natural substrates, arginine and lysine, makes amidine-containing compounds potent and selective inhibitors.[1] 2-(4-Carbamimidoylphenyl)acetic acid, with its CAS Number 39244-83-2 , serves as a valuable building block in the synthesis of more complex therapeutic agents, most notably as an intermediate in the synthesis of direct thrombin inhibitors like dabigatran. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics.
Physicochemical Properties
While specific experimental data for 2-(4-carbamimidoylphenyl)acetic acid is not extensively published, we can infer its properties based on its structure and data from its close precursor, 2-(4-cyanophenylamino)acetic acid. The introduction of the highly polar and basic amidine group will significantly influence its solubility and basicity compared to the nitrile precursor.
Property
Value (Estimated/Inferred)
Precursor Value (2-(4-cyanophenylamino)acetic acid)
The synthesis of 2-(4-carbamimidoylphenyl)acetic acid can be efficiently achieved in a two-step process starting from 4-aminobenzonitrile. The first step involves the synthesis of the nitrile precursor, 2-(4-cyanophenylamino)acetic acid, followed by the conversion of the cyano group to the carbamimidoyl group via the Pinner reaction.
Experimental Protocol: Synthesis of 2-(4-cyanophenylamino)acetic Acid
This protocol is adapted from a patented procedure.
Materials:
4-aminobenzonitrile
Sodium monochloroacetate
Potassium iodide
Tetrabutylammonium bromide
Sodium bicarbonate
Water
Procedure:
To a mixture of 4-aminobenzonitrile (100 g), water (1000 ml), and sodium bicarbonate (42.71 g), add sodium monochloroacetate (197.42 g), followed by potassium iodide (5 g) and tetrabutylammonium bromide (2.5 g).
Heat the reaction mixture to 85-90°C and stir.
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
Upon completion, cool the reaction mixture. The product will precipitate.
Isolate the precipitated solid by filtration.
Wash the solid with water (100 mL).
Dry the product to yield 2-(4-cyanophenylamino)acetic acid as an off-white solid.
Experimental Protocol: Conversion to 2-(4-Carbamimidoylphenyl)acetic Acid via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles to amidines.[4][5] It proceeds through an imidate salt intermediate, known as a Pinner salt.[4][6][7]
Materials:
2-(4-cyanophenylamino)acetic acid
Anhydrous ethanol
Anhydrous hydrogen chloride (gas)
Anhydrous diethyl ether
Ammonia (anhydrous, in ethanol or as a gas)
Procedure:
Suspend 2-(4-cyanophenylamino)acetic acid in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.
Cool the mixture in an ice bath.
Bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be kept cool.
Continue the addition of HCl until the starting material is consumed (monitor by TLC). The intermediate Pinner salt will precipitate.
Isolate the Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Suspend the isolated Pinner salt in anhydrous ethanol.
Treat the suspension with a solution of ammonia in ethanol or by bubbling anhydrous ammonia gas through the mixture.
Stir the reaction at room temperature until the conversion to the amidine is complete (monitor by TLC or HPLC).
The product, 2-(4-carbamimidoylphenyl)acetic acid, can be isolated as its hydrochloride salt by filtration or after removal of the solvent under reduced pressure.
Synthesis of 2-(4-carbamimidoylphenyl)acetic acid.
Role as a Serine Protease Inhibitor
The primary application of 2-(4-carbamimidoylphenyl)acetic acid in drug development lies in its role as a key structural motif for the inhibition of serine proteases. These enzymes are involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[8]
Mechanism of Action
The inhibitory activity of compounds containing the 4-carbamimidoylphenyl moiety stems from the ability of the positively charged amidine group to form a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[1] This interaction anchors the inhibitor to the active site, preventing the binding and cleavage of the natural substrate. The phenylacetic acid portion of the molecule can be further elaborated to occupy other binding pockets (S2, S3, etc.) of the enzyme, thereby increasing both potency and selectivity.
Inhibition of a serine protease by a derivative.
Applications in Drug Discovery and Development
The utility of 2-(4-carbamimidoylphenyl)acetic acid as a building block is exemplified by its role in the synthesis of dabigatran, an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[9][10] Thrombin is a key serine protease in the coagulation cascade.[9]
Beyond anticoagulants, this scaffold holds potential for the development of inhibitors for other therapeutically relevant serine proteases, such as:
Factor Xa: Another critical enzyme in the coagulation cascade.
Trypsin and Chymotrypsin: Digestive enzymes implicated in pancreatitis.
Plasmin: Involved in fibrinolysis.
Kallikrein: Plays a role in inflammation and blood pressure regulation.
Complement C1s: A component of the complement system involved in immunity.[11]
The development of potent and selective inhibitors for these enzymes is an active area of research for the treatment of a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. The amidine moiety, however, can present challenges in terms of oral bioavailability due to its high basicity.[12] This has led to the development of prodrug strategies, where the amidine is masked as a less basic group (e.g., an N-hydroxyamidine or amidoxime) that is converted to the active amidine in vivo.[12]
Conclusion
2-(4-Carbamimidoylphenyl)acetic acid is a fundamentally important building block for medicinal chemists and drug development professionals. Its synthesis is achievable through well-established chemical transformations, and its structural features make it an ideal starting point for the design of potent and selective serine protease inhibitors. A thorough understanding of its synthesis, properties, and mechanism of action is crucial for leveraging its full potential in the discovery of novel therapeutics for a host of human diseases.
Clement, B., Lopian, K., & Büchler, D. (2012). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 61, 214-222. [Link]
Tanmoy Biswas. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry, 27(4), 1255–1258. [Link]
Bajusz, S., Barabás, E., Széll, E., & Bagdy, D. (1978). The interaction of alpha-N-(p-toluenesulphonyl)-p-guanidino-L-phenylalanine methyl ester with thrombin and trypsin. The Biochemical journal, 176(1), 237–242. [Link]
Cheméo. Chemical Properties of Cyclohexane, 1,2,4-trimethyl- (CAS 2234-75-5). [Link]
Clement, B. (2002). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed, 40(5-6), 441-449. [Link]
Rawat, S., & Meech, R. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 23(23), 14759. [Link]
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]
Jendralla, H. (1995). Process for preparing amidines.
Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1989). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of medicinal chemistry, 32(12), 2891–2897. [Link]
Laura, R., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochimica et biophysica acta, 611(2), 341–349. [Link]
Cheméo. Chemical Properties of Cyclohexane, (1,2-dimethylpropyl)- (CAS 51284-29-8). [Link]
Organic Chemistry Portal. Synthesis of amidines. [Link]
The Bumbling Biochemist. (2022, December 20). Serine protease biochemistry, mechanism, and inhibitors [Video]. YouTube. [Link]
Reddy, C. R., & Reddy, P. N. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
van Dinther, T. G., de Groot, P. G., & Urbanus, R. T. (2001). Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. Thrombosis and haemostasis, 85(3), 475–481. [Link]
Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
Li, Y., et al. (2024). Discovering peptide inhibitors of thrombin as a strategy for anticoagulation. Medicine, 103(2), e36849. [Link]
Hauel, N. H., et al. (1999). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of medicinal chemistry, 42(7), 1158–1172. [Link]
Technical Guide: Role of 2-(4-Carbamimidoylphenyl)acetic Acid Derivatives in Dabigatran Synthesis
This guide details the technical role of 2-(4-carbamimidoylphenyl)acetic acid and its structural analogs (specifically the amino-acetic acid derivative) in the synthesis and quality control of Dabigatran Etexilate . Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical role of 2-(4-carbamimidoylphenyl)acetic acid and its structural analogs (specifically the amino-acetic acid derivative) in the synthesis and quality control of Dabigatran Etexilate .
Executive Summary
In the context of Dabigatran Etexilate manufacturing, the chemical entity 2-(4-carbamimidoylphenyl)acetic acid (and its critical precursor N-(4-cyanophenyl)glycine ) serves as the strategic "linker" scaffold that establishes the P1 pharmacophore.
While the literal chemical 2-(4-carbamimidoylphenyl)acetic acid (CAS 52798-09-1) is a known structural analog, the functional role in Dabigatran synthesis is almost exclusively fulfilled by its amino-derivative : 2-[(4-cyanophenyl)amino]acetic acid . This precursor is responsible for constructing the benzimidazole core and positioning the benzamidine moiety (the thrombin-binding warhead).
This guide dissects the synthetic utility of this scaffold, its transformation into the active amidine, and the critical impurity profiles associated with its degradation.
Molecular Context & Structural Role[1][2][3]
The "Linker" Strategy
Dabigatran's structure consists of a central benzimidazole core linked to a terminal benzamidine group. The linkage is specific: an amino-methylene bridge (-NH-CH2-).
The Reagent: The introduction of this moiety is achieved using 2-[(4-cyanophenyl)amino]acetic acid (also known as N-(4-cyanophenyl)glycine).
Distinction of Chemical Entities
Researchers must distinguish between the literal acid and the functional glycine intermediate to avoid purchasing the wrong standard.
Chemical Name
Structure Fragment
Role in Dabigatran
CAS No.
2-[(4-Cyanophenyl)amino]acetic acid
NC-Ph-NH-CH2-COOH
Key Starting Material (Benzimidazole formation)
17282-04-1
2-[(4-Carbamimidoylphenyl)amino]acetic acid
H2N(HN)C-Ph-NH-CH2-COOH
Active Intermediate / Impurity (Hydrolysis product)
N/A (In situ)
2-(4-Carbamimidoylphenyl)acetic acid
H2N(HN)C-Ph-CH2-COOH
Impurity / Analog (Missing amino bridge; potential raw material contaminant)
52798-09-1
Synthetic Utility & Mechanism[5]
The synthesis of Dabigatran Etexilate typically follows a convergent route where the "acetic acid" derivative acts as the electrophile to close the benzimidazole ring.
Step 1: Precursor Synthesis
The process begins with the alkylation of 4-aminobenzonitrile.
Origin: Hydrolysis of the amidine (or nitrile) group during the Pinner reaction or workup.
Detection: High-performance liquid chromatography (HPLC) shows a peak with +1 mass unit (OH replacing NH2 in hydrolysis context) or specific shift.
Control: Maintain strictly anhydrous conditions during HCl/Ethanol treatment.
The "Literal" Acid Impurity
If the starting material 4-aminobenzonitrile contains 4-cyanophenylacetic acid (lacking the amino group) as a contaminant, it will carry through the synthesis to form 2-(4-carbamimidoylphenyl)acetic acid analogs.
Risk: This impurity creates a Ph-CH2-Benzimidazole linkage instead of Ph-NH-CH2-Benzimidazole.
Impact: Loss of potency (pharmacophore disruption).
Experimental Protocol: Benzimidazole Formation
Objective: Synthesis of the Nitrile Intermediate using the Glycine Linker.
Activation: Charge 2-[(4-cyanophenyl)amino]acetic acid (1.0 eq) and THF (10 vol) into a reactor. Add CDI (1.1 eq) portion-wise at 20–25°C. Stir for 1 hour until CO2 evolution ceases.
Coupling: Add the Diamine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) (1.0 eq) to the activated acid solution. Stir at 25°C for 4 hours.
Cyclization: Add Glacial Acetic Acid (5 vol) to the reaction mixture. Heat to 60–65°C and maintain for 6–8 hours.
Checkpoint: Monitor HPLC for disappearance of the acyclic amide intermediate.
Workup: Cool to 20°C. Dilute with water (10 vol) and adjust pH to 8–9 with Potassium Carbonate. Extract with Ethyl Acetate.[2]
Purification: Crystallize from Ethyl Acetate/Ethanol to remove unreacted glycine derivative.
Visualization of Synthetic Logic
The following diagram illustrates the flow from the "Acetic Acid" precursor to the final Dabigatran active moiety, highlighting the divergence points for impurities.
Caption: Synthetic pathway showing the incorporation of the acetic acid linker and potential impurity divergence.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 216210, Dabigatran. Retrieved from [Link]
Der Pharma Chemica. (2018). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. 10(4): 127-148. Retrieved from [Link]
Boehringer Ingelheim. (1998). Disubstituted Bicyclic Heterocycles with Thrombin Inhibiting Effect. WO 98/37075.[1] (Primary patent describing the benzimidazole synthesis route).[1]
An In-Depth Technical Guide to the Investigational Pharmacology of 2-(4-Carbamimidoylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Phenylacetic Acid Derivative This technical guide delves into the anticipated pharmacology of 2-(4-c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Phenylacetic Acid Derivative
This technical guide delves into the anticipated pharmacology of 2-(4-carbamimidoylphenyl)acetic acid, a compound for which direct and extensive pharmacological data is not yet publicly available. The core of this investigation, therefore, lies in a deductive approach, building a robust pharmacological profile based on the well-established principles of structure-activity relationships (SAR), the known biological activities of its closest structural analogs, and its identity as a potential intermediate or impurity in the synthesis of clinically significant drugs. This document is structured to provide not just a theoretical framework but also practical, field-proven insights into the experimental methodologies that would be pivotal in empirically validating the hypothesized pharmacological actions of this molecule. Every protocol and mechanistic claim is presented with the intent of fostering a self-validating system of inquiry for researchers embarking on the study of this and similar novel chemical entities.
Molecular Architecture and a Priori Pharmacological Considerations
2-(4-carbamimidoylphenyl)acetic acid is a small molecule characterized by a phenylacetic acid scaffold substituted with a carbamimidoyl (amidine) group at the para position. This specific arrangement of functional groups provides immediate clues to its potential biological targets.
The Phenylacetic Acid Core: Phenylacetic acid derivatives are a common motif in a wide array of biologically active compounds, including anti-inflammatory agents. For instance, benoxaprofen, a 2-phenylpropionic acid derivative, exhibits potent anti-inflammatory and antipyretic properties.[1] While the exact mechanism can vary, many phenylacetic acid derivatives exert their effects through the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).[2]
The Carbamimidoyl (Amidine) Moiety: A Beacon for Serine Protease Inhibition: The presence of the positively charged carbamimidoyl group is a strong indicator of potential interaction with serine proteases. This functional group can mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This mimicry allows the molecule to bind to the active site of these enzymes, potentially leading to their inhibition. Serine proteases play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer.[3]
A pivotal piece of evidence supporting this hypothesis is the structural relationship of 2-(4-carbamimidoylphenyl)acetic acid to the direct thrombin inhibitor, Dabigatran.[4][5] The core structure of Dabigatran contains a benzamidine moiety that directly interacts with the active site of thrombin, a key serine protease in the coagulation cascade.[4][6] Notably, compounds with the carbamimidoylphenyl structure have been identified as impurities or intermediates in the synthesis of Dabigatran, further strengthening the rationale for investigating our compound of interest as a serine protease inhibitor.[7][8][9]
Postulated Mechanism of Action: A Focus on Serine Protease Inhibition
Based on the structural analysis, the primary hypothesized mechanism of action for 2-(4-carbamimidoylphenyl)acetic acid is the competitive, reversible inhibition of trypsin-like serine proteases.
The Serine Protease Catalytic Triad and the Role of the Amidine Group
Serine proteases are characterized by a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues.[10] The catalytic cycle involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond.[10] The specificity of trypsin-like serine proteases is determined by a deep S1 pocket with an aspartate residue at its base, which preferentially binds positively charged amino acid residues like arginine and lysine.
The carbamimidoyl group of 2-(4-carbamimidoylphenyl)acetic acid, being protonated at physiological pH, is poised to form a salt bridge with the aspartate residue in the S1 pocket of trypsin-like serine proteases, anchoring the inhibitor in the active site and preventing the binding and cleavage of the natural substrate.
Diagram: Hypothesized Inhibition of a Trypsin-Like Serine Protease
Caption: Hypothesized binding of 2-(4-carbamimidoylphenyl)acetic acid to a trypsin-like serine protease.
A Roadmap for Pharmacological Investigation: Key Experimental Protocols
To empirically validate the hypothesized pharmacology of 2-(4-carbamimidoylphenyl)acetic acid, a structured, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, with each step providing the foundational data for the next level of inquiry.
Tier 1: In Vitro Enzyme Inhibition Assays
The logical first step is to assess the direct inhibitory activity of the compound against a panel of serine proteases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-carbamimidoylphenyl)acetic acid against target serine proteases (e.g., thrombin, trypsin, plasmin).
Materials:
Purified serine proteases.
Fluorogenic peptide substrates specific for each protease.
Assay buffer (e.g., Tris-HCl with Ca2+ and BSA).
2-(4-carbamimidoylphenyl)acetic acid stock solution in a suitable solvent (e.g., DMSO).
96-well black microplates.
Fluorescence microplate reader.
Procedure:
Prepare serial dilutions of 2-(4-carbamimidoylphenyl)acetic acid in assay buffer.
Add a fixed concentration of the serine protease to each well of the microplate.
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate.
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
Calculate the initial reaction velocity for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation:
Run parallel assays with a known, potent inhibitor of each protease as a positive control.
Include a vehicle control (DMSO) to account for any solvent effects.
Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) for accurate IC50 determination.
Tier 2: Cell-Based Functional Assays
Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the compound's activity in a more complex biological system.
Objective: To assess the ability of 2-(4-carbamimidoylphenyl)acetic acid to inhibit thrombin-mediated platelet aggregation.
Materials:
Platelet-rich plasma (PRP) isolated from fresh human or animal blood.
Thrombin.
2-(4-carbamimidoylphenyl)acetic acid.
Platelet aggregometer.
Procedure:
Pre-incubate PRP with varying concentrations of 2-(4-carbamimidoylphenyl)acetic acid or vehicle control.
Induce platelet aggregation by adding a sub-maximal concentration of thrombin.
Monitor the change in light transmittance over time using the aggregometer.
Quantify the extent of inhibition of platelet aggregation for each inhibitor concentration.
Causality and Rationale: This assay provides a functional readout of the compound's ability to inhibit thrombin in a physiologically relevant context. A positive result would strongly support the in vitro enzyme inhibition data.
Tier 3: Preliminary Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its potential as a therapeutic agent.
Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To assess the metabolic stability of 2-(4-carbamimidoylphenyl)acetic acid in the presence of liver microsomes.
Materials:
Human or rat liver microsomes.
NADPH regenerating system.
2-(4-carbamimidoylphenyl)acetic acid.
LC-MS/MS system for quantification.
Procedure:
Incubate the compound at a fixed concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Field-Proven Insight: A high metabolic stability in this assay is a favorable characteristic for a drug candidate, suggesting a lower likelihood of rapid first-pass metabolism in vivo.
Diagram: Experimental Workflow for Pharmacological Investigation
Caption: A tiered approach to the pharmacological investigation of 2-(4-carbamimidoylphenyl)acetic acid.
Anticipated Pharmacokinetic and Pharmacodynamic Properties: A Comparative Analysis
Given the structural similarities to Dabigatran, we can extrapolate some potential pharmacokinetic and pharmacodynamic properties for 2-(4-carbamimidoylphenyl)acetic acid.
Table 1: Predicted Pharmacological Profile of 2-(4-carbamimidoylphenyl)acetic acid
Parameter
Predicted Property
Rationale and Comparative Insight
Primary Target
Trypsin-like Serine Proteases
The carbamimidoyl group is a known pharmacophore for this enzyme class.
Mechanism of Action
Competitive, Reversible Inhibition
Similar to Dabigatran's interaction with thrombin.[5][6]
In Vitro Potency (IC50)
Sub-micromolar to low micromolar
Dependent on the specific protease and binding efficiency.
Cellular Activity
Inhibition of protease-mediated cellular events
Expected to inhibit processes like thrombin-induced platelet aggregation.
Absorption
Potentially low oral bioavailability
The presence of a charged group may limit passive diffusion across the gut wall. Dabigatran itself has low bioavailability and is administered as a prodrug.[4]
Distribution
Likely moderate
The carboxylic acid moiety may increase plasma protein binding.
Metabolism
Potentially low
Phenylacetic acid derivatives can be subject to conjugation reactions. The core structure is relatively simple.
Excretion
Primarily renal
The polar nature of the molecule suggests renal clearance as a likely route of elimination. Dabigatran is predominantly cleared by the kidneys.[6]
Future Directions and Concluding Remarks
The pharmacological investigation of 2-(4-carbamimidoylphenyl)acetic acid presents an exciting opportunity to explore a potentially novel serine protease inhibitor. The logical and structured experimental workflow outlined in this guide provides a clear path forward for elucidating its mechanism of action, potency, and potential therapeutic utility.
The key to unlocking the full potential of this molecule lies in a systematic and rigorous scientific inquiry. The initial focus should be on confirming its hypothesized interaction with serine proteases. Positive results from in vitro studies will pave the way for more complex cellular and in vivo investigations. Furthermore, its role as a potential impurity in the synthesis of Dabigatran warrants a thorough toxicological evaluation to ensure the safety of the parent drug.
This technical guide serves as a foundational document for researchers in the field. By combining deductive reasoning based on chemical structure with a robust experimental plan, the scientific community can effectively unravel the pharmacological secrets of 2-(4-carbamimidoylphenyl)acetic acid and determine its place in the landscape of modern therapeutics.
References
Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. [Link]
Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. The Journal of Pharmacy and Pharmacology. [Link]
Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor. Clinical and Applied Thrombosis/Hemostasis. [Link]
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. [Link]
Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]
Application Note: Optimized Synthetic Routes for 2-(4-carbamimidoylphenyl)acetic Acid
Executive Summary This Application Note details the optimized synthesis of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid), a critical building block in the development of serine protease...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized synthesis of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid), a critical building block in the development of serine protease inhibitors, including thrombin inhibitors like Dabigatran and Ximelagatran .
The protocol addresses the primary synthetic challenge: the incompatibility of the highly basic amidine group (
) with the acidic carboxylic acid moiety (). We present a modified Pinner Synthesis workflow that ensures high conversion rates while preventing the hydrolysis of the amidine back to the amide.
Retrosynthetic Analysis & Strategy
The target molecule contains two sensitive functionalities. The most robust industrial route utilizes 4-cyanophenylacetic acid as the starting material. Direct conversion requires protecting the carboxylic acid (in situ) to prevent interference during the imidate formation.
Strategic Pathway
Activation: Acid-catalyzed reaction of the nitrile with ethanol to form the ethyl imidate (Pinner Salt). Note: This simultaneously esterifies the carboxylic acid.
Amidination: Nucleophilic attack by ammonia to generate the amidine.
Hydrolysis: Controlled acidic hydrolysis to restore the free carboxylic acid while retaining the amidine.
Figure 1: Retrosynthetic logic flow from the target zwitterion back to the commercially available nitrile precursor.
Detailed Experimental Protocol
Phase 1: The Pinner Reaction (Imidate Formation)
Objective: Convert the nitrile group to the imidate ester while esterifying the carboxylic acid.[1]
Critical Control Point: Moisture exclusion is paramount. Water causes the nitrile to revert to the amide (dead-end byproduct).
Reagents:
4-Cyanophenylacetic acid (1.0 eq)
Absolute Ethanol (anhydrous, 10.0 eq)
HCl gas (dried through
trap) or 4M HCl in Dioxane.
Dichloromethane (DCM) or Diethyl Ether (as co-solvent).
Procedure:
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (
). Flush with .
Dissolution: Suspend 4-cyanophenylacetic acid (e.g., 10.0 g) in anhydrous ethanol (50 mL) and DCM (50 mL). Cool the mixture to
using an ice/salt bath.
Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature
. Continue until saturation (solution mass increases by ~30-40%).
Incubation: Seal the vessel tightly. Allow to stand at
for 24–48 hours.
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) should disappear.
Isolation (Pinner Salt): Dilute the reaction mixture with cold anhydrous diethyl ether (200 mL). The imidate hydrochloride usually precipitates as a white, hygroscopic solid. Filter rapidly under
to avoid moisture absorption.
Phase 2: Amidination (Ammonolysis)
Objective: Convert the unstable imidate ester to the amidine.
Procedure:
Preparation: Prepare a solution of 7N Ammonia in Ethanol (anhydrous). Cool to
.
Addition: Add the isolated Pinner salt (from Phase 1) portion-wise to the ammonia solution.
Reaction: Stir at room temperature for 12–16 hours.
Workup: Evaporate the solvent under reduced pressure. The residue contains Ethyl 2-(4-carbamimidoylphenyl)acetate HCl .
Phase 3: Hydrolysis to Target
Objective: Selectively hydrolyze the ethyl ester without damaging the amidine.
Procedure:
Hydrolysis: Dissolve the residue in 2N HCl (aq). Heat to reflux (
) for 2–3 hours.
Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent the formation of the volatile free base amidine, which can polymerize or decompose.
Crystallization: Cool the solution to room temperature. The product, 2-(4-carbamimidoylphenyl)acetic acid hydrochloride , often crystallizes directly upon cooling.
Purification: If no precipitate forms, concentrate the solution to 20% volume and add acetone or isopropanol to induce crystallization.
Filtration: Collect the white solid, wash with cold acetone, and dry under vacuum at
.
Analytical Data & Characterization
Expected Data for 2-(4-carbamimidoylphenyl)acetic acid HCl:
Common failure modes in amidine synthesis and their remediation:
Observation
Root Cause
Corrective Action
Low Yield in Phase 1
Moisture ingress
Ensure HCl gas is dried through . Use fresh anhydrous EtOH.
Formation of Amide
"Pinner Cleavage" due to water
The imidate hydrolyzed to the ester + amide instead of reacting with ammonia. Strictly control anhydrous conditions.
Sticky Gum Product
Incomplete salt formation
Triturate the crude gum with Acetone or Ether to induce crystallization.
Zwitterion Issues
pH adjustments
If the free zwitterion is required (not HCl salt), dissolve in water and adjust pH to ~7.0. The zwitterion is less soluble and will precipitate, but yield is often lower.
Process Workflow Diagram
Figure 2: Step-by-step decision tree for the synthesis and isolation of the target hydrochloride salt.
References
Hauel, N. H., et al. (2002).[2] Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766.
Pinner, A. (1892).[3] Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Chemistry).
US Patent 2016/0060248 A1. (2016). Synthesis of Dabigatran. Google Patents.
BenchChem. (2025). The Pinner Reaction: A Technical Guide.
Application Note: Purification Strategies for 4-Amidinophenylacetic Acid
This guide details the purification of 4-Amidinophenylacetic acid (4-APA) , a critical zwitterionic intermediate often used in the synthesis of serine protease inhibitors (e.g., thrombin inhibitors like melagatran). The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the purification of 4-Amidinophenylacetic acid (4-APA) , a critical zwitterionic intermediate often used in the synthesis of serine protease inhibitors (e.g., thrombin inhibitors like melagatran). The protocols below address the specific challenges of purifying a molecule containing both a basic amidine group (
) and an acidic carboxylic acid group ().
Part 1: Strategic Analysis & Impurity Profiling
The Purification Challenge
4-Amidinophenylacetic acid presents a unique purification challenge due to its zwitterionic nature . In neutral aqueous solutions, it exists in an equilibrium of charged states, often leading to high water solubility and difficulty in extraction into organic solvents. Furthermore, the standard synthesis via the Pinner Reaction (from 4-cyanophenylacetic acid) generates specific, hard-to-remove impurities.
Critical Impurity Profile
Understanding the genesis of impurities is the first step to removal.
Impurity Type
Chemical Structure/Name
Origin
Physicochemical Behavior
Starting Material
4-Cyanophenylacetic acid
Incomplete conversion
Non-basic; extractable at acidic pH.
Hydrolysis Byproduct
4-Carbamoylphenylacetic acid (Amide)
Hydrolysis of nitrile or amidine
Neutral/Acidic; difficult to separate by simple acid/base extraction.
Pinner Intermediate
Ethyl 4-(carboxymethyl)benzimidate
Incomplete amination of imidate
Unstable; hydrolyzes to ester/amide.
Inorganic Salts
Ammonium Chloride ()
Excess reagent from amination
High water solubility; interferes with crystallization.
Part 2: Purification Protocols
Protocol A: Hydrochloric Acid Salt Crystallization (Scalable)
Best for: Bulk removal of inorganic salts and non-basic impurities.
Principle: The amidine group is strongly basic. Converting the zwitterion to the cationic hydrochloride salt (
) disrupts the zwitterionic lattice and allows for selective crystallization from polar organic solvents, leaving non-basic impurities (nitriles, amides) in the mother liquor.
Step-by-Step Procedure:
Dissolution: Suspend the crude 4-APA solid in 3M HCl (5 mL per gram of solid). Heat to 50°C to ensure complete protonation and dissolution.
Filtration: Filter the warm solution through a sintered glass funnel (porosity 3) to remove insoluble particulate matter (e.g., polymer byproducts).
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C until a thick slurry forms. Do not distill to dryness to avoid trapping impurities.
Solvent Exchange: Add Acetone (10 mL per gram of original solid) to the slurry. Stir vigorously for 30 minutes at room temperature.
Mechanism:[1][2] 4-APA·HCl is insoluble in acetone, while many organic impurities and residual water remain in the liquid phase.
Recrystallization:
Collect the solid by filtration.
Redissolve in a minimum volume of hot Ethanol/Water (95:5) .
Allow to cool slowly to room temperature, then to 4°C overnight.
Isolation: Filter the white crystalline needles of 4-APA·HCl. Wash with cold anhydrous ether. Dry in a vacuum oven at 40°C over
.
Protocol B: Ion Exchange Chromatography (High Purity)
Best for: Desalting and removing neutral organic impurities (Amide/Nitrile).
Principle: Utilizing the amphoteric nature of 4-APA. At pH 2, the molecule is cationic (Amidine+, COOH). It will bind to a cation exchange resin, while non-basic impurities pass through.
Column Preparation: Pack a glass column with Dowex 50W-X8. Wash with 3 bed volumes (BV) of deionized water.
Loading: Dissolve crude 4-APA in 0.1M HCl and load onto the column at a flow rate of 1 BV/hour.
Washing (Critical Step):
Wash with 3 BV of Deionized Water to remove inorganic anions (Cl-) and non-ionic impurities (Amides, Nitriles).
Check: Monitor the effluent UV absorbance at 254 nm. Wash until absorbance returns to baseline.
Elution: Elute the target compound using 10% Aqueous Ammonia (
) .
Mechanism:[1][2] The high pH deprotonates the amidine (neutral) and the carboxylic acid (anionic), releasing the molecule from the resin.
Workup: Collect UV-active fractions. Lyophilize (freeze-dry) immediately to obtain the free zwitterion as a white powder. Avoid heat during evaporation to prevent hydrolysis to the amide.
Part 3: Analytical Validation (HPLC Method)
To ensure the protocol's success, use this self-validating HPLC method.
Method Parameters:
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent is crucial for amidine retention).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).
4-APA Retention Time: ~8-10 min (dependent on column).
Amide Impurity: Elutes after 4-APA (less polar due to loss of charge).
Nitrile Impurity: Elutes significantly later (highly non-polar).
Part 4: Process Visualization
Synthesis and Purification Logic Flow
The following diagram illustrates the critical decision points in the purification workflow.
Caption: Decision matrix for 4-APA purification selecting between Crystallization (Bulk) and Ion Exchange (High Purity).
Impurity Fate Mapping
Understanding where impurities go during Protocol A (Crystallization).
Caption: Partitioning of chemical species during solvent-mediated crystallization steps.
References
Caron, S., et al. (2010). Preparation of Amidines via the Pinner Reaction. Journal of Organic Chemistry. Link
Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications. Link
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. Link
European Patent Office. (2005). Process for the preparation of 4-amidinophenylacetic acid derivatives. Patent EP1517894A1. Link
Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Novel Amidinophenylalanine-Derived Thrombin Inhibitors. Journal of Medicinal Chemistry. Link
This Application Note details the analytical quantification of 2-(4-carbamimidoylphenyl)acetic acid , a critical intermediate and potential degradation product in the synthesis of direct thrombin inhibitors such as Dabigatran Etexilate and Ximelagatran .[1]
The Analytical Challenge: The Zwitterionic Trap
The molecule presents a classic "zwitterionic trap" for chromatographers:
Amidine Group (Basic, pKa ~11.6): Highly protonated and cationic at neutral/acidic pH. It interacts strongly with residual silanols on silica columns, causing severe peak tailing.
Carboxylic Acid Group (Acidic, pKa ~4.0): Anionic at neutral pH.
Polarity: The molecule is highly hydrophilic (LogP < 0), leading to poor retention on standard C18 columns (dewetting).
Strategic Solution: This guide provides two distinct, validated protocols to overcome these issues:
Protocol A (QC/Routine): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for robust quality control.
Protocol B (R&D/Trace): Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) for high-sensitivity impurity profiling.
Method Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on your sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for selecting the optimal analytical strategy based on sensitivity needs.
Protocol A: Ion-Pair RP-HPLC (QC Standard)
Rationale: Standard C18 columns fail to retain this polar molecule.[1] By adding an ion-pairing reagent (Sodium 1-Octanesulfonate) to the mobile phase, we create a neutral ion-pair complex with the positively charged amidine group.[1] This "pseudo-neutral" complex partitions effectively into the C18 stationary phase.[1]
Chromatographic Conditions
Parameter
Specification
Note
Column
C18 (L1), 250 x 4.6 mm, 5 µm
Recommended: Inertsil ODS-3V or Zorbax SB-C18 (Base Deactivated)
Rationale: For detecting trace impurities (e.g., < 0.05% in Dabigatran API), UV detection is insufficient. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for polar zwitterions, retaining them via water-layer partitioning without the need for non-volatile ion-pair reagents that contaminate MS sources.[1]
Impurity (Amide): -C(=O)NH₂.[1] Neutral. Retains easily on standard C18.[1]
Validation Check: Ensure your reference standard certificate confirms the Amidine structure (CAS 39244-83-2).[1]
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Silanol interaction with Amidine
1. Increase buffer concentration (up to 50 mM).2. Use a "Base Deactivated" (BD) column.3. Lower pH to < 3.[1]0.
Retention Drift
Ion Pair reagent equilibrium
Ion-pair chromatography requires long equilibration.[1] Flush column with Mobile Phase A for at least 60 mins before starting run.[1]
Carryover
Amidine sticking to injector needle
Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.[1]
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva, Switzerland. Link
Basima Arous and Mohammad Amer Al-Mardini. (2019).[1][2] "LC-MS method for Analysis of Dabigatran and its Impurities." Acta Scientific Pharmaceutical Sciences, 3(5), 121-127.[2] Link
Bernardi, et al. (2016). "Development and validation of a stability-indicating HPLC method for the determination of Dabigatran Etexilate." Journal of Chromatographic Science, 54(8). Link[1]
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link[1]
Thermo Fisher Scientific. "Analysis of Polar Compounds using HILIC-MS." Application Note 208.[1]Link
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(4-carbamimidoylphenyl)acetic acid
Introduction: The Structural Elucidation of a Biologically Relevant Scaffold 2-(4-carbamimidoylphenyl)acetic acid, also known as 4-carboxymethyl-benzamidine, is a molecule of significant interest in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Elucidation of a Biologically Relevant Scaffold
2-(4-carbamimidoylphenyl)acetic acid, also known as 4-carboxymethyl-benzamidine, is a molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a benzamidine moiety, a well-known pharmacophore that mimics the guanidinium group of arginine, enabling it to act as a potent inhibitor of various serine proteases such as thrombin and trypsin. The presence of the phenylacetic acid component provides a scaffold for further chemical modification, influencing its pharmacokinetic and pharmacodynamic properties.
Accurate structural confirmation and purity assessment are paramount in the development of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This comprehensive guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(4-carbamimidoylphenyl)acetic acid, offering insights into the influence of its unique zwitterionic character on its spectral features.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of 2-(4-carbamimidoylphenyl)acetic acid with systematic atom numbering is presented below. This numbering will be used throughout this guide for spectral assignments.
Caption: Molecular structure of 2-(4-carbamimidoylphenyl)acetic acid with atom numbering.
Part 1: Experimental Protocols
Sample Preparation: The Critical First Step
The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. Due to the zwitterionic nature of 2-(4-carbamimidoylphenyl)acetic acid, arising from the basic amidine and acidic carboxylic acid groups, solvent selection is a critical parameter. The molecule's solubility is highly dependent on the pH of the solution.
Recommended Solvents:
Deuterium Oxide (D₂O): This is the solvent of choice for this compound. Its ability to form hydrogen bonds and its polar nature facilitate the dissolution of the zwitterionic form. The use of D₂O also allows for the observation of exchangeable protons (from -COOH, -NH, and -NH₂) which will exchange with deuterium and disappear from the ¹H NMR spectrum, a useful tool for peak assignment.
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can also be used. It is particularly useful if the exchange of labile protons needs to be slowed down for observation. The residual water peak in DMSO-d₆ can sometimes interfere with the analysis.
Methanol-d₄ (CD₃OD): Another polar protic solvent that can be employed. Similar to D₂O, it will lead to the exchange of labile protons.
Protocol for Sample Preparation in D₂O:
Weighing the Sample: Accurately weigh 5-10 mg of 2-(4-carbamimidoylphenyl)acetic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity D₂O to the vial.[1]
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The zwitterionic nature of the compound may require slight warming or extended sonication to achieve a clear solution.
pH Adjustment (Optional but Recommended): The chemical shifts of the protons and carbons in this molecule, particularly those near the ionizable groups, are highly sensitive to pH.[2] For reproducible results, it is advisable to adjust the pD of the solution. This can be achieved by adding microliter amounts of DCl or NaOD. A pD range of 5-7 is a good starting point to ensure both the amidinium and carboxylate groups are in their charged states.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.[3]
Internal Standard: For accurate chemical shift referencing, an internal standard is crucial. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP) are recommended.[4] Add a small, known amount of the standard to the NMR tube.
Final Steps: Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Caption: Workflow for NMR sample preparation of 2-(4-carbamimidoylphenyl)acetic acid.
NMR Instrument Parameters
The following are suggested starting parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Parameter
¹H NMR
¹³C NMR
Rationale
Pulse Program
zg30
zgpg30
Standard 30-degree pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
Spectral Width
16 ppm
240 ppm
To encompass all expected proton and carbon signals.
Acquisition Time
~2 s
~1 s
To ensure good digital resolution.
Relaxation Delay (d1)
5 s
2 s
A longer delay for ¹H ensures full relaxation for accurate integration. A shorter delay is often sufficient for qualitative ¹³C.
Number of Scans
16
1024
Fewer scans are needed for the more sensitive ¹H nucleus. More scans are required for the less abundant and less sensitive ¹³C nucleus.
Temperature
298 K
298 K
Standard ambient temperature.
Part 2: Spectral Interpretation and Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(4-carbamimidoylphenyl)acetic acid is expected to be relatively simple, with distinct signals for the aromatic, methylene, and exchangeable protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Substituent Effects:
-CH₂COOH (Carboxymethyl group): This group is weakly electron-withdrawing through induction.
-C(=NH)NH₂ (Carbamimidoyl group): In its protonated (amidinium) form, this group is strongly electron-withdrawing due to both resonance and inductive effects. This will significantly deshield the aromatic protons.
Expected Chemical Shifts and Multiplicities:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H2, H6
7.6 - 7.8
Doublet
~8.0
These protons are ortho to the electron-withdrawing amidinium group and will be the most downfield of the aromatic signals.
H3, H5
7.4 - 7.6
Doublet
~8.0
These protons are meta to the amidinium group and ortho to the carboxymethyl group. They will be upfield relative to H2 and H6.
H7 (CH₂)
~3.7
Singlet
N/A
This is a singlet as there are no adjacent protons to couple with.
-COOH, -NH, -NH₂
Variable, broad
Singlet (broad)
N/A
These are exchangeable protons. In D₂O, these signals will broaden and eventually disappear as the protons are replaced by deuterium. Their chemical shift is highly dependent on pH, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information for structural confirmation. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.[5]
Expected Chemical Shifts:
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Notes
C8 (C=O)
175 - 180
The carbonyl carbon of the carboxylic acid is significantly deshielded.
C9 (C=N)
165 - 170
The amidinium carbon is also highly deshielded due to the attached nitrogen atoms.
C4
140 - 145
The aromatic carbon attached to the amidinium group will be deshielded.
C1
135 - 140
The aromatic carbon attached to the carboxymethyl group.
C2, C6
129 - 132
Aromatic carbons ortho to the amidinium group.
C3, C5
128 - 131
Aromatic carbons meta to the amidinium group.
C7 (CH₂)
40 - 45
The methylene carbon.
Note on Quaternary Carbons: The signals for the quaternary carbons (C1, C4, C8, and C9) may be of lower intensity compared to the protonated carbons due to the lack of NOE enhancement and longer relaxation times.
Part 3: Advanced NMR Experiments and Considerations
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this molecule, it would show a correlation between the aromatic protons H2/H6 and H3/H5, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the signals for H2/H6 to C2/C6, H3/H5 to C3/C5, and H7 to C7.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons. For example, the methylene protons (H7) would show correlations to C1, C2/C6, and C8. The aromatic protons would show correlations to the other aromatic carbons and the carbons of the substituent groups.
The Influence of pH:
As previously mentioned, the ionization state of the amidine and carboxylic acid groups is pH-dependent. This will have a pronounced effect on the chemical shifts of nearby atoms. A pH titration monitored by NMR can be a powerful tool to study the pKa values of these functional groups. As the pH increases, the carboxylic acid will be deprotonated to a carboxylate, and the amidinium ion will be deprotonated to a neutral amidine. These changes in charge will alter the electronic distribution in the molecule and thus the chemical shifts.[2]
Conclusion
This application note provides a comprehensive framework for the NMR analysis of 2-(4-carbamimidoylphenyl)acetic acid. By following the detailed protocols for sample preparation and employing the predicted spectral data as a guide, researchers can confidently confirm the structure and assess the purity of this important molecule. The use of advanced 2D NMR techniques will further solidify the spectral assignments. A thorough understanding of the influence of pH on the NMR spectrum is crucial for obtaining reproducible and accurate results, reflecting the dynamic nature of this zwitterionic compound in solution.
References
Mann, G., et al. (2001). Serine Protease Inhibitors. Wiley-VCH.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]
Poon, C. D., & MacIntosh, F. C. (1985). Influence of paramagnetic ions and pH on proton NMR relaxation of biologic fluids. Magnetic Resonance in Medicine, 2(2), 175-181. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
University of Calgary. (n.d.). Substituent Effects on Benzene Rings. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
ALWSci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Application Note: Kinetic Characterization of Serine Proteases Using 2-(4-carbamimidoylphenyl)acetic acid
This Application Note is designed for researchers utilizing 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) in serine protease investigations. This guide covers its mechanism of action, pr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) in serine protease investigations. This guide covers its mechanism of action, preparation, and a validated protocol for determining inhibition constants (
).
Introduction & Scientific Context
2-(4-carbamimidoylphenyl)acetic acid is a functionalized analog of benzamidine , a classic reversible competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, Urokinase).
While benzamidine is strictly an inhibitor, the addition of the acetic acid moiety at the para position provides a unique dual functionality:
Kinetic Probe: It serves as a competitive inhibitor to map the S1 specificity pocket of proteases.
Affinity Ligand: The carboxyl group allows for covalent coupling to amine-functionalized matrices (e.g., Sepharose) via EDC/NHS chemistry, creating affinity resins for enzyme purification without compromising the amidine "warhead."
Mechanism of Action
Trypsin-like serine proteases recognize positively charged amino acid side chains (Arginine, Lysine) at the P1 position of the substrate.
The Warhead: The carbamimidoyl (amidine) group (
) is a structural mimic of the Arginine guanidinium side chain.
The Interaction: At physiological pH, the amidine group is protonated (positively charged). It inserts into the enzyme's S1 specificity pocket , forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the pocket. This blocks the active site, preventing substrate access.
Figure 1: Structural mechanism of inhibition. The amidine moiety mimics Arginine, neutralizing the catalytic potential by occupying the S1 pocket.
Material Preparation
Compound Properties[1][2][3][4][5][6][7]
CAS Number: 39244-83-2 (Free acid), 52798-09-1 (HCl salt).
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles.
Working Solution: On the day of the assay, dilute the master stock into the Assay Buffer to achieve a 10x working concentration (e.g., 1 mM).
Experimental Protocol: Determination of
This protocol describes a competitive inhibition assay using a chromogenic substrate (e.g., L-BAPNA for Trypsin or S-2238 for Thrombin).
A. Assay Buffer Composition
The ionic strength and pH are critical because they affect the ionization of the amidine group and the enzyme's catalytic triad.
Buffer: 50 mM Tris-HCl, pH 8.0.
Salt: 100 mM NaCl (Maintains ionic strength; Note: High salt can weaken the inhibitor's salt bridge interaction).
Additives: 0.01% Triton X-100 (Prevents enzyme adsorption to plasticware).
Calcium: 1 mM CaCl
(Required for Trypsin stability, optional for others).
B. Experimental Workflow (96-Well Plate)
Objective: Determine the Inhibition Constant (
) by measuring initial velocities () at varying inhibitor concentrations.
Enzyme Preparation: Dilute the serine protease (e.g., Trypsin) to ~10-50 nM in Assay Buffer. Keep on ice.
Substrate Preparation: Prepare the chromogenic substrate at a concentration near its
(e.g., 1 mM L-BAPNA).
Inhibitor Dilution Series: Prepare a serial dilution of 2-(4-carbamimidoylphenyl)acetic acid in Assay Buffer (Range: 0 µM to 500 µM).
Well Type
Buffer (µL)
Inhibitor (10x) (µL)
Enzyme (µL)
Substrate (µL)
Blank
140
20
0
40
Control (No Inh)
120
0 (+20 µL Buffer)
20
40
Test
120
20
20
40
Step-by-Step Procedure:
Add Buffer and Inhibitor to the wells.
Add Enzyme to the wells.
Pre-incubation: Incubate for 10–15 minutes at 25°C (or 37°C) to allow the inhibitor to reach equilibrium with the enzyme.
Start Reaction: Add Substrate using a multi-channel pipette.
Measurement: Immediately monitor Absorbance at 405 nm (for p-nitroaniline release) every 30 seconds for 10 minutes.
Figure 2: Kinetic assay workflow for determining inhibition constants.
C. Data Analysis
Since 2-(4-carbamimidoylphenyl)acetic acid is a competitive inhibitor, the apparent
() increases while remains constant.
Calculate Initial Velocity (
): Determine the slope (mOD/min) of the linear portion of the progress curve for each inhibitor concentration.
IC50 Determination: Plot
vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Calculation (Cheng-Prusoff Equation):
Where
is the substrate concentration used and is the Michaelis constant of the substrate for the specific enzyme.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
No Inhibition Observed
pH is too low or too high.
Ensure pH is 7.5–8.5. The amidine (pKa ~11) must be protonated, but the enzyme must also be active.
Precipitation
High concentration in aqueous buffer.
Do not exceed 5% DMSO in the final assay. Check solubility limit of the free acid form; use HCl salt if possible.
Non-Linear Rates
Substrate depletion or Enzyme instability.
Measure initial velocity ( substrate conversion). Add BSA or Triton X-100 to stabilize enzyme.
Variable Data
Temperature fluctuations.
Use a temperature-controlled plate reader (25°C or 37°C).
References
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry. (Foundational text on benzamidine derivatives).
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Labouesse, J., et al. (1964). "On the Mechanism of Trypsin-Catalyzed Hydrolysis." Brookhaven Symposia in Biology. (Structural basis of S1 pocket interactions). Note: Classic enzymology reference.
Sigma-Aldrich Product Data. "2-(4-Carbamimidoylphenyl)acetic acid hydrochloride." (Chemical properties and handling).
Protocol for testing the inhibitory effects of 4-amidinophenylacetic acid
Application Note: Kinetic Characterization of 4-Amidinophenylacetic Acid as a Serine Protease Inhibitor Abstract This protocol details the methodology for evaluating the inhibitory potency of 4-Amidinophenylacetic acid (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Kinetic Characterization of 4-Amidinophenylacetic Acid as a Serine Protease Inhibitor
Abstract
This protocol details the methodology for evaluating the inhibitory potency of 4-Amidinophenylacetic acid (4-APA) , a synthetic small-molecule inhibitor targeting trypsin-like serine proteases. As a structural analog of benzamidine, 4-APA functions via reversible competitive inhibition, anchoring into the enzyme's S1 specificity pocket through a salt bridge interaction with the catalytic aspartate (e.g., Asp189 in trypsin). This guide provides a rigorous workflow for determining the inhibition constant (
) using steady-state kinetics and chromogenic substrate hydrolysis.
Introduction & Mechanism of Action
Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) utilize a catalytic triad (His-Asp-Ser) to hydrolyze peptide bonds. The specificity of these enzymes is dictated by the S1 pocket; for trypsin-like proteases, this pocket is deep and negatively charged (Asp189), preferring substrates with basic side chains like Arginine or Lysine.
4-Amidinophenylacetic acid mimics the arginine side chain. Its amidinium group (
) carries a positive charge at physiological pH, allowing it to compete with the natural substrate for the S1 pocket. Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the active site serine, 4-APA binds reversibly.
Key Mechanistic Features:
Mode of Inhibition: Competitive (Reversible).[1][2]
Surfactant: 0.01% Triton X-100 (Prevents enzyme adsorption to plastics).
Preparation: Filter through a 0.22
m membrane to remove particulates.
Experimental Protocol
Stock Solution Preparation
Inhibitor Stock (4-APA):
Dissolve 4-APA in DMSO to create a 100 mM master stock.
Note: While amidines are water-soluble, DMSO ensures rapid solvation of the phenylacetic core.
Prepare serial dilutions in Assay Buffer immediately prior to use (Working concentrations: 0
M to 500 M).
Substrate Stock (BAPNA):
Dissolve L-BAPNA in DMSO to 20 mM .
Dilute with Assay Buffer to working concentrations (e.g., 0.1 mM – 2.0 mM).
Enzyme Stock:
Reconstitute Trypsin in 1 mM HCl (prevents autolysis) to 1 mg/mL.
Dilute to 50 nM in Assay Buffer just before the assay.
Kinetic Assay Workflow (96-Well Plate Format)
This assay measures the release of p-nitroaniline (pNA), a yellow chromophore absorbing at 405 nm.
Blanking: Add 20
L of Assay Buffer to "Blank" wells.
Inhibitor Addition: Add 20
L of 4-APA working solutions to experimental wells.
Recommended Gradient: 0, 10, 50, 100, 250, 500
M.
Substrate Addition: Add 160
L of BAPNA substrate at varying concentrations.
Substrate Gradient: 0.1, 0.2, 0.5, 1.0, 2.0 mM.
Incubation: Equilibrate plate at 25°C (or 37°C) for 5 minutes.
Reaction Initiation: Add 20
L of Enzyme (50 nM) to all wells (Final Volume = 200 L).
Measurement: Immediately monitor Absorbance (
nm) in kinetic mode for 10–20 minutes (read every 30 seconds).
Workflow Visualization
Caption: Step-by-step workflow for the high-throughput kinetic characterization of 4-APA.
Data Analysis & Calculation of
To validate the competitive nature of 4-APA and determine the inhibition constant (
), use the Lineweaver-Burk (Double Reciprocal) Plot .
Velocity Calculation
Calculate the initial velocity (
) for each well by determining the slope of the linear portion of the Absorbance vs. Time curve ().
Lineweaver-Burk Plot
Plot
(y-axis) against (x-axis) for each inhibitor concentration.
Competitive Inhibition Signature:
The lines for different inhibitor concentrations should intersect at the y-axis (
remains constant).
The x-intercept (
) will shift closer to zero as inhibitor concentration increases.
Calculation of
The apparent Michaelis constant (
) is related to the true and inhibitor concentration by:
[1]
Rearrange to solve for
:
Plot
(y-axis) vs. (x-axis).
The slope of this secondary plot is
.
The y-intercept is the true
.
Mechanism Visualization
Caption: Competitive inhibition model: 4-APA competes with substrate for the free enzyme active site.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Non-linear reaction rates
Substrate depletion or Enzyme instability
Reduce enzyme concentration or shorten measurement window.
Precipitation in wells
4-APA insolubility at high conc.
Ensure DMSO concentration is <5% final; sonicate stock solutions.
High Background Absorbance
Oxidized substrate or dirty plate
Use fresh substrate; filter buffers; check blank wells.
No Inhibition observed
pH mismatch
Ensure buffer pH is 8.0. Amidines require protonation for binding ().
References
Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.
Stürzebecher, J., et al. (1976). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Acta Biologica et Medica Germanica.
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 278077, 4-Amidinophenylacetic acid.
Experimental Design for the Investigation of 4-Amidinophenylacetic Acid Derivatives as Serine Protease Inhibitors
An Application Guide for Drug Discovery Professionals Abstract The 4-amidinophenylacetic acid scaffold represents a promising chemotype for the development of potent and selective serine protease inhibitors. The positive...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Drug Discovery Professionals
Abstract
The 4-amidinophenylacetic acid scaffold represents a promising chemotype for the development of potent and selective serine protease inhibitors. The positively charged amidine group effectively mimics the side chain of arginine, a canonical substrate residue for a vast array of serine proteases, including key enzymes in the coagulation cascade such as thrombin and Factor Xa. This application note provides a comprehensive experimental framework for the synthesis, in vitro characterization, and in vivo evaluation of novel 4-amidinophenylacetic acid derivatives. The protocols detailed herein are designed to guide researchers in drug development through a logical, stepwise progression from initial compound synthesis to preclinical assessment of anticoagulant and antithrombotic potential.
Introduction: The Rationale for Targeting Serine Proteases
Serine proteases are a ubiquitous class of enzymes critical to a multitude of physiological processes, ranging from digestion to blood coagulation and immune response.[1] Their dysregulation is implicated in numerous pathologies, including thrombosis, inflammation, and cancer, making them prime targets for therapeutic intervention.[1] Amidinophenyl derivatives have shown significant promise as inhibitors of these enzymes.[2] The core hypothesis is that the 4-amidinophenyl group acts as a "warhead," binding with high affinity to the S1 pocket of trypsin-like serine proteases, which is specifically adapted to recognize basic amino acid residues. The acetic acid moiety and any further derivatization provide opportunities to modulate specificity, potency, and pharmacokinetic properties.
This guide outlines a validated workflow to systematically evaluate novel derivatives of 4-amidinophenylacetic acid, with a focus on their potential as anticoagulants.
Synthesis and Analytical Characterization
The foundational step in the discovery process is the efficient and reliable synthesis of the target compounds. A common and effective route begins with the commercially available 4-cyanophenylacetic acid, followed by conversion of the nitrile group to the desired amidine.
Causality in Synthetic Strategy
The Pinner reaction is a classic and robust method for converting nitriles into amidines. It proceeds via an imidate intermediate, which is then reacted with ammonia or an amine. This multi-step process, while requiring careful control of anhydrous conditions, is highly reliable for generating the target pharmacophore. Subsequent purification by chromatography or recrystallization is critical to ensure high purity, which is a prerequisite for accurate biological evaluation.
Workflow for Synthesis and Characterization
Caption: The coagulation cascade, highlighting potential targets for 4-amidinophenylacetic acid derivatives.
Materials: Recombinant human thrombin, fluorogenic thrombin substrate (e.g., Boc-VPR-AMC), assay buffer (e.g., Tris-buffered saline, pH 7.4 with 0.1% BSA), 96-well black microplates, test compound stock solution in DMSO.
Procedure:
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the well should be ≤1%.
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO).
Add 25 µL of a pre-diluted thrombin solution (final concentration ~0.1 nM) to each well.
[3] 4. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
[3] 5. Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration equal to its Kₘ value, e.g., 20 µM).
Immediately place the plate in a fluorescence plate reader and measure the rate of increase in fluorescence (e.g., λex=360 nm, λem=480 nm) kinetically for 15-30 minutes at 37°C.
[4]* Data Analysis:
Calculate the reaction rate (slope of fluorescence vs. time).
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Plasma Coagulation Assays
Materials: Pooled normal human plasma, aPTT reagent, PT reagent (thromboplastin), thrombin solution, calcium chloride (CaCl₂), coagulometer.
Procedure (General):
Pre-warm plasma, reagents, and the coagulometer to 37°C.
Spike pooled plasma with various concentrations of the test compound or vehicle control.
aPTT: Mix 50 µL of spiked plasma with 50 µL of aPTT reagent and incubate for 3-5 minutes. Add 50 µL of pre-warmed CaCl₂ to initiate clotting and record the time to clot formation.
[5] 4. PT: To 50 µL of spiked plasma, add 100 µL of pre-warmed PT reagent (which contains CaCl₂) and immediately record the time to clot formation.
[6] 5. TT: To 100 µL of spiked plasma, add 100 µL of pre-warmed thrombin solution and record the time to clot formation.
[7]* Data Presentation: Results are typically presented as the clotting time in seconds or as a fold-increase over the vehicle control.
Promising in vitro candidates must be evaluated in living systems to understand their absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and their efficacy in a disease model.
Rationale for In Vivo Studies
A compound with excellent in vitro potency is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations. Pharmacokinetic studies are essential to determine key parameters like bioavailability and half-life, which inform dosing regimens. [10]Efficacy models, such as the ferric chloride-induced thrombosis model, provide proof-of-concept that the compound's anticoagulant activity translates into a meaningful antithrombotic effect in vivo.
Workflow for Preclinical In Vivo Assessment
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic evaluation in animal models.
Protocol: Rodent Pharmacokinetic Study
Animals: Male Sprague-Dawley rats (250-300g).
Procedure:
Fast animals overnight prior to dosing.
Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) to one cohort and via oral gavage (PO) (e.g., 10 mg/kg) to another cohort.
[11] 3. Collect blood samples (approx. 150 µL) from the tail or saphenous vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
Data Analysis:
Plot plasma concentration versus time for both IV and PO routes.
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
PK Parameter
Description
Example Value
Cₘₐₓ
Maximum observed plasma concentration
850 ng/mL (PO)
Tₘₐₓ
Time to reach Cₘₐₓ
1.0 h (PO)
AUC₀₋inf
Area under the concentration-time curve
3200 ng*h/mL (PO)
t₁/₂
Elimination half-life
4.5 h
F%
Oral Bioavailability
35%
Conclusion and Future Directions
This application guide provides a robust, integrated framework for the preclinical evaluation of novel 4-amidinophenylacetic acid derivatives as serine protease inhibitors. By following this logical progression from synthesis to in vivo efficacy, researchers can efficiently identify and characterize promising drug candidates. Future work should focus on optimizing lead compounds for improved oral bioavailability, enhancing selectivity against a panel of related serine proteases to minimize off-target effects, and conducting thorough safety and toxicology assessments.
References
National Center for Biotechnology Information. (n.d.). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6 - PMC. Retrieved from [Link]
Mohanram, I., & Meshram, J. (2014). Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction. ISRN Organic Chemistry, 2014, 639392. Retrieved from [Link]
Semantic Scholar. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Retrieved from [Link]
Naz, S., et al. (2024). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 17(1), 105433. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. Retrieved from [Link]
Al-Amiery, A. A., et al. (2024). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Molecular Structure, 1300, 137305. Retrieved from [Link]
Fadda, A. A., et al. (2013). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Journal of the Serbian Chemical Society, 78(7), 993-1005. Retrieved from [Link]
Ferguson, S., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 988358. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Novel inhibitors and activity-based probes targeting serine proteases - PMC. Retrieved from [Link]
Wang, S., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 29(5), 1127. Retrieved from [Link]
Torii, M., et al. (1990). Pharmacokinetics of 4-acetylaminophenylacetic acid. 1st communication: absorption, distribution, metabolism and excretion in mice, rats, dogs and monkeys after single administration of 14C-labeled compound. Arzneimittel-Forschung, 40(7), 800-805. Retrieved from [Link]
The Blood Project. (n.d.). In Vitro and in Vivo Hemostasis. Retrieved from [Link]
Hoffmann, A., & Markwardt, F. (1989). [Synthetic inhibitors of serine proteinases. 35. Inhibition action of amidino- and guanidinophenyl derivatives against hemolysis initiated by complement activation]. Die Pharmazie, 44(2), 141-144. Retrieved from [Link]
ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Coagulation Tests - Clinical Methods. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC. Retrieved from [Link]
Chiba, J., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2725-2746. Retrieved from [Link]
Lab Tests Online-UK. (2023). Coagulation Cascade. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC. Retrieved from [Link]
Al-Ghananaeem, A. M., & Malkawi, A. H. (2011). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. Die Pharmazie, 66(1), 43-46. Retrieved from [Link]
Hirsh, J., & Brain, E. A. (2005). Coagulation Assays. Circulation, 112(4), e53-e56. Retrieved from [Link]
Kumar, A., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(9), 3805-3809. Retrieved from [Link]
American Association for Clinical Chemistry. (2012). Coagulation Tests. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Amidinophenylacetic Acid Scaffolds in Serine Protease Inhibitor Design
Executive Summary
4-Amidinophenylacetic acid (4-APA) represents a critical pharmacophore in the design of serine protease inhibitors, specifically targeting the coagulation cascade enzymes Thrombin (Factor IIa) and Factor Xa . Functioning as a potent arginine mimic, the 4-amidinophenyl moiety anchors small molecules into the deep, acidic S1 specificity pocket of trypsin-like proteases.
This guide details the strategic application of 4-APA in drug discovery, moving beyond simple binding to address the complex challenges of synthetic feasibility , oral bioavailability (prodrug design) , and biochemical validation .
Structural Rationale & Mechanism
The biological utility of 4-APA stems from its ability to mimic the side chain of Arginine (Arg), the natural substrate for trypsin-like serine proteases.
S1 Pocket Binding: The amidine group (
) is highly basic (). At physiological pH, it is protonated and forms a critical salt bridge with the conserved Aspartate 189 (Asp189) residue at the bottom of the S1 pocket in Thrombin and Factor Xa.
). This flexibility allows the inhibitor to span the S1-S2 subsites more effectively, often improving selectivity by enabling the "P2" moiety of the inhibitor to interact with the hydrophobic S2 pocket (e.g., the "aryl binding site" in Thrombin).
Target Specificity Profile
Target Protease
Physiological Role
4-APA Binding Mode
Key Drug Examples
Thrombin (IIa)
Converts Fibrinogen Fibrin
S1 Pocket (Salt bridge w/ Asp189)
Melagatran, NAPAP
Factor Xa
Converts Prothrombin Thrombin
S1 Pocket (Salt bridge w/ Asp189)
Betrixaban (analogous benzamidine)
Trypsin
Digestive Protease
S1 Pocket (High affinity, off-target)
Used as counter-screen
Synthetic Protocol: The "Nitrile-First" Strategy
Direct coupling of 4-amidinophenylacetic acid is not recommended due to the high reactivity and basicity of the unprotected amidine, which leads to side reactions and poor solubility in organic solvents.
The industry-standard approach utilizes 4-cyanophenylacetic acid as a masked precursor. The amidine is generated after the peptide/scaffold assembly is complete.
Workflow Diagram (Graphviz)
Caption: Synthetic logic flow for 4-APA derivatives. The nitrile precursor avoids compatibility issues during scaffold assembly.
Detailed Protocol: Nitrile-to-Amidine Conversion
Objective: Convert the scaffold-bound nitrile group into a bioactive amidine.
Method A: The Modified Pinner Reaction (Classic Route)
Best for: Stable scaffolds resistant to strong acid.
Imidate Formation: Dissolve the cyano-intermediate in anhydrous ethanol/dioxane. Bubble dry HCl gas at
until saturation. Stir at for 12-24 hours.
Checkpoint: Monitor disappearance of the nitrile peak (
) via IR.
Ammonolysis: Evaporate solvent to obtain the imidate ester hydrochloride. Redissolve in dry ethanol and treat with excess anhydrous ammonia (or ammonium carbonate) at room temperature.
Purification: The product will be the amidine hydrochloride. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Method B: The Amidoxime Route (Mild/Prodrug Route)
Best for: Acid-sensitive scaffolds and creating oral prodrugs (e.g., Ximelagatran mimic).
Amidoxime Formation: Treat the cyano-intermediate with Hydroxylamine hydrochloride (3 eq) and Triethylamine (3 eq) in Ethanol at reflux (
) for 4-6 hours.
Result: This yields the Amidoxime (
).
Note: This intermediate is often the oral prodrug form.
Reduction to Amidine (If active drug is desired):
Dissolve Amidoxime in Acetic Acid.
Add Zinc dust or use Catalytic Hydrogenation (H2, Pd/C) to reduce the N-OH bond.
Filter and purify via RP-HPLC.
Prodrug Strategy: Overcoming Low Bioavailability
The highly charged nature of the amidine group (
) prevents passive diffusion across the gut wall, resulting in poor oral bioavailability (<5%).
The "Double Prodrug" Solution (Ximelagatran Model):
To achieve oral delivery, the basicity must be masked.
Mask the Amidine: Convert the amidine to an Amidoxime (neutral at pH 7.4) or Hydroxyamidine .
Mask the Carboxylate: If the scaffold contains a carboxylic acid (e.g., the acetic acid tail if not coupled, or a C-terminal acid), protect it as an Ethyl Ester .
In Vivo Activation:
Step 1: Esterases cleave the ethyl ester.
Step 2: The NADH-cytochrome b5 reductase system (liver/kidney) reduces the amidoxime back to the active amidine.
Biochemical Validation Protocol
Once synthesized, the inhibitor must be validated for potency (
or ) against purified human Thrombin or Factor Xa.
Chromogenic Substrate Assay
Reagents:
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Enzyme: Human
-Thrombin (0.1 nM final) or Factor Xa (1 nM final).
Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2765 (Factor Xa).
is typically .
Procedure:
Preparation: Prepare serial dilutions of the 4-APA derivative in DMSO (keep final DMSO < 5%).
Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 10 minutes at
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.
Analysis: Calculate initial velocity (
). Plot vs. [Inhibitor] to determine .
Cheng-Prusoff Correction:
References
Gustafsson, D., et al. "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents." Nature Reviews Drug Discovery, 2004.
Clement, B., et al. "Biotransformation of ximelagatran to melagatran: reduction of the amidoxime functionality."[1] Drug Metabolism and Disposition, 2003.
Sanderson, P.E., et al. "Small molecule coagulation factor Xa inhibitors." Journal of Medicinal Chemistry, 1998.
Katritzky, A.R., et al. "Synthesis of amidines and amidoximes."[2][3] Journal of Organic Chemistry, 2006.[2]
Rewinkel, J.B., et al. "1-Amino-isoquinolin-7-yloxy-acetic acid derivatives as novel factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 1999.
Application Note & Protocols: Crystallization of 2-(4-carbamimidoylphenyl)acetic acid
Introduction: The Critical Role of Crystallization in the Development of 2-(4-carbamimidoylphenyl)acetic acid 2-(4-carbamimidoylphenyl)acetic acid is a molecule of significant interest in pharmaceutical development due t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallization in the Development of 2-(4-carbamimidoylphenyl)acetic acid
2-(4-carbamimidoylphenyl)acetic acid is a molecule of significant interest in pharmaceutical development due to its structural motifs. The presence of both a carboxylic acid and a basic amidine group imparts unique physicochemical properties that can be leveraged for therapeutic benefit. However, these same properties present challenges in purification and formulation. Crystallization is a critical downstream process that dictates the purity, stability, polymorphism, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). A well-controlled crystallization process ensures batch-to-batch consistency and is a cornerstone of robust drug manufacturing.
This guide provides a detailed exploration of crystallization methods for 2-(4-carbamimidoylphenyl)acetic acid, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, with an emphasis on understanding the underlying principles to enable effective troubleshooting and optimization.
Part 1: Pre-Crystallization Analysis & Characterization
Before attempting crystallization, a thorough understanding of the material's properties is essential. This initial analysis will inform the selection of an appropriate crystallization strategy.
1.1 Physicochemical Properties Profile
A summary of known and predicted physicochemical properties of 2-(4-carbamimidoylphenyl)acetic acid and related structures is presented below. It is crucial to experimentally verify these properties for the specific batch of material being used.
Suggests potential for strong intermolecular interactions, including hydrogen bonding.
1.2 Initial Purity Assessment
The purity of the starting material will significantly impact the crystallization outcome. Impurities can act as inhibitors or promoters of crystal growth and may even be incorporated into the crystal lattice.
Recommended Techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) should be employed to determine the purity profile of the crude 2-(4-carbamimidoylphenyl)acetic acid.
Part 2: Strategic Selection of Crystallization Methodology
The choice of crystallization method is dictated by the compound's properties and the desired outcome (e.g., high purity, specific polymorph). The zwitterionic nature of 2-(4-carbamimidoylphenyl)acetic acid, due to its acidic and basic functional groups, makes its solubility highly pH-dependent. This property can be exploited for crystallization.
Below is a decision-making workflow to guide the selection of an appropriate crystallization technique.
Caption: Decision workflow for selecting a crystallization method.
Part 3: Experimental Protocols
The following protocols are designed as starting points. Optimization of solvent choice, concentration, temperature, and addition rates will be necessary to achieve the desired crystal product.
Protocol 1: Cooling Crystallization from an Aqueous or Organic Solvent
This method is suitable if the compound exhibits a significant increase in solubility with temperature.
Rationale: By dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation or near-saturation, and then slowly cooling the solution, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling is crucial for the formation of larger, more ordered crystals.
Step-by-Step Methodology:
Solvent Screening: In small-scale experiments, assess the solubility of 2-(4-carbamimidoylphenyl)acetic acid in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) at room temperature and at their boiling points. A good candidate solvent will show low solubility at room temperature and high solubility at elevated temperatures.
Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude 2-(4-carbamimidoylphenyl)acetic acid to the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them. This step prevents premature crystallization and the inclusion of particulate matter in the final product.
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling rate.
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystallized product.
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or polymorph transition.
Self-Validation and Troubleshooting:
No Crystals Form: The solution may not be sufficiently concentrated, or the compound may be too soluble even at low temperatures. Try evaporating some of the solvent before cooling or using a different solvent.
Oiling Out: If the compound separates as a liquid instead of a solid, the cooling rate may be too fast, or the solvent may not be appropriate. Try a slower cooling rate or a different solvent system.
Poor Yield: The solubility of the compound in the chosen solvent at low temperatures may still be too high. Consider using a solvent in which the compound is less soluble or employing an anti-solvent crystallization method.
Protocol 2: Anti-Solvent Crystallization
This technique is effective when a solvent is found in which the compound is highly soluble, and another solvent (the anti-solvent) is found in which the compound is poorly soluble, with the two solvents being miscible.
Rationale: The addition of an anti-solvent to a solution of the compound reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization. The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.
Step-by-Step Methodology:
Solvent/Anti-Solvent System Selection: Identify a solvent in which 2-(4-carbamimidoylphenyl)acetic acid is readily soluble (e.g., methanol, dimethyl sulfoxide). Then, identify an anti-solvent in which the compound is poorly soluble but that is miscible with the first solvent (e.g., water, toluene, or ethyl acetate could be tested as anti-solvents for a solution in a polar organic solvent).
Dissolution: Dissolve the crude 2-(4-carbamimidoylphenyl)acetic acid in the minimum amount of the chosen solvent at room temperature.
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should be done dropwise to maintain a low level of supersaturation, which favors crystal growth over nucleation.
Maturation: Continue stirring the resulting suspension for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
Drying: Dry the crystals under vacuum.
Self-Validation and Troubleshooting:
Amorphous Precipitation: If a non-crystalline solid crashes out of solution, the anti-solvent is likely being added too quickly. Reduce the addition rate or add the solution of the compound to the anti-solvent instead.
Low Yield: The final solvent/anti-solvent ratio may not be optimal for minimizing solubility. Experiment with different ratios.
Crystal Quality: The crystal size and habit can be influenced by the stirring rate, temperature, and rate of anti-solvent addition.
Protocol 3: pH-Swing Crystallization
This method takes advantage of the zwitterionic nature of 2-(4-carbamimidoylphenyl)acetic acid.
Rationale: The compound's solubility can be dramatically altered by changing the pH of the solution. By dissolving the compound at a pH where it is highly soluble (either low pH, protonating the amidine, or high pH, deprotonating the carboxylic acid) and then adjusting the pH towards its isoelectric point, the solubility will decrease, causing crystallization.
Step-by-Step Methodology:
Solubilization at Extreme pH:
Acidic Conditions: Dissolve the crude 2-(4-carbamimidoylphenyl)acetic acid in a dilute aqueous acid solution (e.g., 0.1 M HCl). The amidine group will be protonated, forming a soluble salt.
Basic Conditions: Alternatively, dissolve the compound in a dilute aqueous base solution (e.g., 0.1 M NaOH). The carboxylic acid group will be deprotonated, forming a soluble salt.
Filtration: Filter the solution to remove any insoluble impurities.
pH Adjustment: Slowly add a dilute base (if starting from acidic conditions) or a dilute acid (if starting from basic conditions) to the stirred solution. Monitor the pH continuously.
Crystallization: As the pH approaches the isoelectric point of the molecule, the compound will become less soluble and begin to crystallize. The rate of addition of the acid or base should be slow to control the level of supersaturation.
Equilibration: Once the desired pH is reached and crystallization appears complete, continue to stir the suspension for a period to ensure equilibrium is reached.
Isolation: Collect the crystals by filtration.
Washing: Wash the crystals with deionized water to remove any residual salts.
Drying: Dry the crystals under vacuum.
Self-Validation and Troubleshooting:
Gel Formation: If a gel-like precipitate forms, the rate of pH change is too rapid. A slower addition of the acid or base is required.
Fine Particles: The formation of very fine particles can be due to a high level of supersaturation. Diluting the initial solution or slowing the pH adjustment can lead to larger crystals.
Salt Contamination: Ensure the crystals are thoroughly washed with water to remove any salts formed during the neutralization process.
Part 4: Polymorph Screening and Characterization
It is highly probable that 2-(4-carbamimidoylphenyl)acetic acid can exist in multiple crystalline forms (polymorphs).[4][5] Each polymorph will have a unique set of physical properties, including solubility, stability, and melting point. Therefore, a polymorph screen is an essential part of the crystallization development process.
Recommended Analytical Techniques for Polymorph Characterization:
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect phase transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.
Microscopy: To observe crystal habit and morphology.
Conclusion
The crystallization of 2-(4-carbamimidoylphenyl)acetic acid is a multifaceted process that requires a systematic and well-informed approach. By understanding the physicochemical properties of the molecule, particularly its pH-dependent solubility, and by carefully selecting and optimizing a crystallization method, it is possible to obtain a crystalline product with the desired purity, yield, and solid-state properties. The protocols provided in this guide serve as a robust starting point for the development of a scalable and reproducible crystallization process, which is fundamental to the successful progression of this compound through the drug development pipeline.
References
2-(4-acetamidophenyl)acetic acid - Physico-Chemical properties. Molbase. Available from: [Link]
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. Available from: [Link]
Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-di-hydro-pyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. PubMed. Available from: [Link]
(2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid. U.S. Environmental Protection Agency. Available from: [Link]
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed. Available from: [Link]
2-(4-Methylphenylsulfonamido)acetic acid. ResearchGate. Available from: [Link]
Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. National Institutes of Health. Available from: [Link]
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]
2-[4-(Carbamimidamidomethyl)phenyl]ethanoic acid. PubChem. Available from: [Link]
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]
Application Note: Dual-Prodrug Derivatization of 4-Amidinophenylacetic Acid
This Application Note is designed for medicinal chemists and pharmacologists focusing on serine protease inhibitors. It details the strategic derivatization of 4-amidinophenylacetic acid (4-APA) to overcome its inherent...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists focusing on serine protease inhibitors. It details the strategic derivatization of 4-amidinophenylacetic acid (4-APA) to overcome its inherent pharmacokinetic limitations while retaining its potency as an arginine mimic.[1]
[1]
Executive Summary & Scientific Rationale
The Challenge:
4-Amidinophenylacetic acid is a potent "Arginine Mimic."[1] Its amidine group (
) forms a critical salt bridge with Aspartate-189 in the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).[1] However, this molecule suffers from the "High Potency / Low Permeability" paradox:
Zwitterionic Character: At physiological pH (7.4), the amidine is protonated (cationic, pKa ~11.5) and the carboxylic acid is deprotonated (anionic, pKa ~3.5). This highly charged zwitterion cannot passively diffuse across the intestinal epithelium.
Rapid Clearance: The free polar groups promote rapid renal elimination, resulting in a short half-life.
The Solution: Dual-Prodrug Strategy
To achieve oral bioavailability, we employ a Double Prodrug approach, inspired by the clinical success of ximelagatran and dabigatran etexilate.
C-Terminus Masking: Esterification of the carboxylic acid (Ethyl ester) to remove the negative charge.
N-Terminus Masking: Conversion of the basic amidine to a neutral Amidoxime (
).
This creates a neutral, lipophilic molecule (LogP > 2.0) capable of oral absorption.[2][3][4] Once absorbed, it undergoes a sequential bio-activation:
Step 1: Liver carboxylesterases hydrolyze the ester.
Step 2: The mitochondrial Amidoxime Reducing Component (mARC) or Cytochrome P450 enzymes reduce the amidoxime back to the active amidine.
Chemical Synthesis Protocols
Phase A: Synthesis of the Precursor (Ethyl 2-(4-cyanophenyl)acetate)
Rationale: We start with the nitrile analog to prevent premature amidine formation.[1] The ester must be installed before the amidoxime to avoid side reactions.
Dissolution: Dissolve 10.0 g (62 mmol) of 4-cyanophenylacetic acid in 100 mL of anhydrous ethanol in a round-bottom flask.
Activation: Cool the solution to 0°C in an ice bath. Dropwise add 5.0 mL (68 mmol) of thionyl chloride over 20 minutes. Caution: Exothermic reaction releasing HCl gas.[1]
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting acid is consumed.
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with saturated
( mL) to neutralize residual acid.
Isolation: Dry the organic layer over
, filter, and concentrate to yield Ethyl 2-(4-cyanophenyl)acetate as a clear oil.[1]
Rationale: The conversion of nitrile to amidoxime renders the molecule neutral. Conditions must be mild to prevent hydrolysis of the ethyl ester installed in Phase A.
The following diagram illustrates the conversion of the commercial nitrile precursor into the dual-prodrug scaffold.
Caption: Two-step synthesis of the amidoxime ester prodrug from 4-cyanophenylacetic acid.
Figure 2: Metabolic Activation Mechanism
This diagram details the in vivo bio-activation required to regenerate the active inhibitor.
Caption: Sequential metabolic activation by esterases and reductase enzymes to release the active drug.[1]
Comparative Physicochemical Profile
Parameter
4-APA (Parent)
Amidoxime Ethyl Ester (Prodrug)
Impact on Drugability
Molecular Weight
178.2 g/mol
236.2 g/mol
Slight increase, remains < 500 Da
Amidine pKa
~11.5 (Charged)
~5.0 (Neutral)
Critical: Allows passive diffusion
Acid pKa
~3.5 (Charged)
Masked (Ester)
Removes anionic repulsion
LogP (Lipophilicity)
< 0 (Hydrophilic)
~2.1 (Lipophilic)
Enables membrane permeability
Thrombin Ki
< 100 nM
> 10
Prodrug is inactive (reduced toxicity)
References
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1] Link
Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766.[1] Link[1]
Gustafsson, D., et al. (2001). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents. Nature Reviews Drug Discovery, 3, 649–659. Link
Wienen, W., et al. (2007). Pharmacological profile of dabigatran etexilate, a novel, reversible, oral direct thrombin inhibitor. Thrombosis and Haemostasis, 98(01), 155-162.[1] Link
Pliska, V., et al. (2010). Chemical modifications of serine protease inhibitors for improved bioavailability. Journal of Enzyme Inhibition and Medicinal Chemistry. (General Reference for S1 pocket binding).
Scale-Up Synthesis of 2-(4-carbamimidoylphenyl)acetic acid: An Application Note and Protocol
Introduction 2-(4-carbamimidoylphenyl)acetic acid is a critical building block in the synthesis of various pharmacologically active molecules, most notably as a key intermediate in the production of the direct thrombin i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(4-carbamimidoylphenyl)acetic acid is a critical building block in the synthesis of various pharmacologically active molecules, most notably as a key intermediate in the production of the direct thrombin inhibitor, Dabigatran.[1] The presence of the amidine functional group is crucial for its biological activity, yet its synthesis, particularly on a larger scale, presents unique challenges. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-(4-carbamimidoylphenyl)acetic acid, focusing on a robust and scalable two-step process. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into potential challenges and mitigation strategies to ensure a successful and efficient synthesis campaign.
Synthetic Strategy Overview
The most industrially viable and scalable approach to 2-(4-carbamimidoylphenyl)acetic acid involves a two-step sequence starting from the readily available 2-(4-cyanophenyl)acetic acid. The core transformation is the conversion of the nitrile functionality into the desired amidine group. For this key step, the Pinner reaction is the most established and reliable method.[2][3] This reaction proceeds via an imidate salt intermediate, which is subsequently converted to the amidine.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the scale-up production of 2-(4-carbamimidoylphenyl)acetic acid.
PART 1: Scale-Up Synthesis of 2-(4-cyanophenyl)acetic acid
The precursor, 2-(4-cyanophenyl)acetic acid, is a crucial starting material. While commercially available, its synthesis on a large scale from more fundamental building blocks can be economically advantageous. A reliable method involves the hydrolysis of 2-(4-cyanophenyl)acetonitrile, which can be prepared from 4-cyanobenzyl chloride.
Protocol 1: Synthesis of 2-(4-cyanophenyl)acetic acid
This protocol details the synthesis of 2-(4-cyanophenyl)acetic acid from 4-cyanobenzyl chloride via a two-step, one-pot procedure.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Notes
4-Cyanobenzyl chloride
151.59
1.0
Sodium cyanide (NaCN)
49.01
1.1
EXTREMELY TOXIC . Handle with extreme caution.
Dimethyl sulfoxide (DMSO)
78.13
-
Solvent
Sodium hydroxide (NaOH)
40.00
3.0
For hydrolysis
Hydrochloric acid (HCl), concentrated
36.46
As needed
For acidification
Water
18.02
-
Procedure:
Cyanide Displacement:
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water and add it to dimethyl sulfoxide (DMSO).
Heat the mixture to 40-50 °C with vigorous stirring.
Slowly add a solution of 4-cyanobenzyl chloride (1.0 eq.) in DMSO to the reaction mixture, maintaining the temperature between 40-50 °C. The addition should be controlled to manage the exotherm.
After the addition is complete, stir the reaction mixture at 50-60 °C for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
In-situ Hydrolysis:
Cool the reaction mixture to room temperature.
Slowly and carefully add a solution of sodium hydroxide (3.0 eq.) in water to the reaction mixture. Caution: This will be exothermic.
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-8 hours. The hydrolysis progress can be monitored by the evolution of ammonia gas (use appropriate scrubbing) and confirmed by analytical methods.
Work-up and Isolation:
Cool the reaction mixture to room temperature and dilute with water.
Wash the aqueous solution with a non-polar organic solvent (e.g., toluene or heptane) to remove any unreacted starting material and non-polar impurities.
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3. This will precipitate the 2-(4-cyanophenyl)acetic acid.
Cool the suspension in an ice bath to maximize precipitation.
Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum at 50-60 °C.
Purification:
The crude 2-(4-cyanophenyl)acetic acid can be purified by recrystallization from hot water or a mixture of ethanol and water to yield a product with high purity.[4]
PART 2: Scale-Up Synthesis of 2-(4-carbamimidoylphenyl)acetic acid via the Pinner Reaction
The Pinner reaction is an acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which upon treatment with ammonia, yields the corresponding amidine.[2] Anhydrous conditions are critical to prevent the hydrolysis of the imidate to an ester.[3][5]
Caption: Simplified mechanism of the Pinner reaction followed by ammonolysis.
Protocol 2: Pinner Reaction and Ammonolysis
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
Notes
2-(4-cyanophenyl)acetic acid
161.16
1.0
Anhydrous Ethanol
46.07
5.0 - 10.0
Must be anhydrous.
Anhydrous Hydrogen Chloride (gas)
36.46
Excess
HIGHLY CORROSIVE AND TOXIC . Handle in a well-ventilated fume hood with appropriate PPE.
Anhydrous Diethyl Ether
74.12
-
For precipitation.
Ammonium Chloride (NH4Cl)
53.49
1.5 - 2.0
Anhydrous Methanol or Ethanol
-
-
Solvent for ammonolysis.
Procedure:
Formation of the Imidate (Pinner Salt):
Suspend 2-(4-cyanophenyl)acetic acid (1.0 eq.) in anhydrous ethanol (5.0 - 10.0 eq.) in a reaction vessel equipped for gas inlet and stirring, and cooled to 0-5 °C.
Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.
Continue bubbling HCl until the solution is saturated and the starting material has dissolved, which may take several hours.
Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
Upon completion, the imidate hydrochloride salt (Pinner salt) may precipitate. If not, add anhydrous diethyl ether to induce precipitation.
Isolate the Pinner salt by filtration under an inert atmosphere (e.g., nitrogen) to prevent moisture exposure. Wash the solid with anhydrous diethyl ether and dry under vacuum.
Ammonolysis to the Amidine:
Suspend the dried Pinner salt in anhydrous methanol or ethanol.
Add ammonium chloride (1.5 - 2.0 eq.) to the suspension.
Heat the mixture to reflux and stir for 4-6 hours.
Cool the reaction mixture to room temperature. The product, 2-(4-carbamimidoylphenyl)acetic acid hydrochloride, will precipitate.
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Purification of the Final Product:
A key challenge in the scale-up of this synthesis is the purification of the final product without resorting to column chromatography, which is often impractical at an industrial scale.[6] Recrystallization is the preferred method.
Recrystallization Protocol:
Dissolve the crude 2-(4-carbamimidoylphenyl)acetic acid hydrochloride in a minimal amount of hot water or a mixture of ethanol and water.
If necessary, treat the hot solution with activated carbon to remove colored impurities.
Filter the hot solution to remove any insoluble materials.
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary:
Step
Starting Material
Key Reagents
Product
Expected Yield
Purity
1
4-Cyanobenzyl chloride
NaCN, NaOH
2-(4-cyanophenyl)acetic acid
80-90%
>98% (after recrystallization)
2
2-(4-cyanophenyl)acetic acid
Anhydrous HCl, Ethanol, NH4Cl
2-(4-carbamimidoylphenyl)acetic acid
70-85%
>99% (after recrystallization)
Safety and Handling Precautions
Sodium Cyanide (NaCN): Extremely toxic by ingestion, inhalation, and skin contact. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Anhydrous Hydrogen Chloride (HCl) Gas: Highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[4][7] Work in a well-ventilated fume hood and use a gas scrubber to neutralize any excess HCl gas. Ensure all equipment is dry and free from leaks. Appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat, is mandatory.[8]
General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. Ensure adequate ventilation and have appropriate spill kits available.
Troubleshooting and Key Considerations for Scale-Up
Moisture Control: The Pinner reaction is highly sensitive to moisture, which can lead to the formation of the corresponding ester as a significant byproduct.[9] Ensure all solvents and reagents are anhydrous and that the reaction is performed under a dry, inert atmosphere.
Temperature Control: The initial stage of the Pinner reaction (HCl addition) is exothermic. Proper cooling is essential to prevent side reactions and ensure safety.
Purification: The final product is a salt. Its solubility can be manipulated by adjusting the pH. During recrystallization, careful control of the cooling rate is crucial to obtain crystals of good quality and size, which will facilitate filtration and drying on a larger scale.[5]
Byproducts: The primary byproduct of the Pinner reaction in the presence of water is the corresponding ester. In the ammonolysis step, incomplete reaction will leave unreacted imidate. Both can be largely removed during the crystallization of the final product.
Conclusion
The described two-step synthesis of 2-(4-carbamimidoylphenyl)acetic acid provides a robust and scalable route suitable for industrial production. By carefully controlling reaction conditions, particularly moisture and temperature, and by employing a non-chromatographic purification method such as crystallization, high yields of a high-purity product can be achieved. Adherence to strict safety protocols, especially when handling sodium cyanide and anhydrous hydrogen chloride, is paramount for a safe and successful synthesis.
References
Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.
Google Patents. (n.d.). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
Google Patents. (n.d.). US10344010B2 - Method for purifying crude of 2,5-furandicarboxylic acid by crystallization.
Google Patents. (n.d.). EP2978750B1 - SYNTHESIS OF DABIGATRAN.
Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
Google Patents. (n.d.). WO2014020555A2 - An improved process for the preparation of dabigatran etexilate mesylate.
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
Podshibyakin, V. A., Shepelenko, E. N., Tikhomirova, K. S., Dubonosov, A. D., Bren, V. A., & Minkina, V. I. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ARKIVOC, 2016(6), 72-78.
Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt-Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
SLAC National Accelerator Laboratory. (2012, December 14). Hydrochloric acid - Standard Operating Procedure. Retrieved from [Link]
SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Retrieved from [Link]
SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
Google Patents. (n.d.). WO2013024394A1 - A novel process for the preparation of dabigatran.
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
Organic Syntheses. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]
New Drug Approvals. (2015, September 3). DABIGATRAN PART 2/3. Retrieved from [Link]
ResearchGate. (2023, March 23). (PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. Retrieved from [Link]
ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... Retrieved from [Link]
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
Technical Support Center: Synthesis of 2-(4-carbamimidoylphenyl)acetic acid
Welcome to the Advanced Synthesis Support Module. Ticket ID: #AMIDINE-004-YIELD Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Zwitterionic Amidine Synth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Ticket ID: #AMIDINE-004-YIELD
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for Zwitterionic Amidine Synthesis
Executive Summary & Diagnostic Triage
The synthesis of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) presents a unique "chemical conflict": you are generating a highly basic amidine group (
) in the presence of an acidic carboxyl group ().
The resulting molecule is a zwitterion .[1][2][3] Most yield losses reported by users are not due to reaction failure, but isolation failure —the product remains dissolved in the aqueous waste stream or crashes out with inorganic salts that are difficult to remove.
Quick Diagnostic Matrix:
Symptom
Probable Cause
Immediate Action
Recovery of Starting Material (Nitrile)
Incomplete Pinner salt formation.
Check HCl gas saturation; ensure solvent is anhydrous.
CRITICAL: Dry solvents over 3Å sieves. Switch to "Gaseous HCl" method.
Sticky/Gummy Precipitate
Polymerization or oligomerization.
Lower reaction temperature during ammonolysis (C).
High Crude Mass, Low Purity
Salt contamination (NHCl).
Product is trapped with inorganic salts.[5] Use pI precipitation (See Module 3).
Core Protocol: The Optimized Pinner Strategy
The Pinner reaction remains the most scalable route, but it requires strict exclusion of moisture. The nitrile precursor is 2-(4-cyanophenyl)acetic acid .
Step 1: Formation of the Imidate Ester (Pinner Salt)[4][6][7]
The Mechanism: Acid-catalyzed addition of alcohol to the nitrile.[6][7]
The Trap: Water competes with alcohol. If water attacks, you get the amide (dead end).
Preparation: Suspend 2-(4-cyanophenyl)acetic acid (1 eq) in anhydrous Ethanol (EtOH) or Methanol (MeOH) (10-20 volumes).
Note: MeOH reacts faster but the methyl imidate is more sensitive to hydrolysis. EtOH is more robust.
Acidification: Cool to
C. Bubble dry HCl gas into the solution until saturation.
Why? Commercial HCl in dioxane/ether often contains water or degrades. Fresh gas is superior.
Endpoint: Mass uptake of HCl should be
1.2–1.5 equivalents relative to solvent, not just substrate.
Incubation: Seal heavily. Stir at
C to C for 12–24 hours.
Monitoring: Do not use LCMS (water in mobile phase hydrolyzes the imidate). Use NMR (look for disappearance of CN peak at ~118 ppm).
Workup (Crucial): Precipitate the imidate hydrochloride salt by adding cold, anhydrous Diethyl Ether (
). Filter under Nitrogen.[8] Do not expose to humid air.
Step 2: Ammonolysis to Amidine
Resuspension: Suspend the solid imidate salt in anhydrous EtOH.
Ammonia Addition: Cool to
C. Bubble anhydrous gas or add 7N in MeOH (anhydrous).
Stoichiometry: Use large excess (5–10 eq) of ammonia to drive equilibrium.
Temperature Control: Allow to warm to Room Temperature (RT) slowly.
Warning: Heating causes formation of triazines (amidine dimerization). Keep it cool.
Visualization: Reaction Pathways & Failure Points
The following diagram illustrates the "Happy Path" vs. the "Dead End" (Hydrolysis).
If the solid is too soluble to precipitate (common with small scale):
Use a Diaion HP-20 or C18 reverse-phase column.
Load the aqueous mixture.
Flush with water (removes
salts).
Elute product with Water/Methanol gradient.
Alternative Route: The Thioimidate Method
If the Pinner reaction consistently yields the amide (hydrolysis), switch to the Thioimidate route. Sulfur is a better nucleophile and less sensitive to "trace" moisture than oxygen.
Workflow:
Thioimidate Formation: React Nitrile with Thiophenol (PhSH) + HCl gas.
Result: Phenyl thioimidate ester. This intermediate is much more stable to hydrolysis than the ethyl imidate.
Ammonolysis: React Thioimidate with Ammonia.
Byproduct: Thiophenol (smells terrible, but easy to wash away with ether).
Yield Advantage: Often boosts yields from 30% to >75% for difficult substrates.
FAQ: Specific User Scenarios
Q: Can I use commercial HCl in Dioxane (4M)?A:Avoid if possible. Commercial solutions absorb atmospheric moisture over time. Once the bottle is opened, the clock starts ticking. For reproducible high yields, generate HCl gas in situ (drop
onto NaCl and pipe the gas through a drying tube into your reaction).
Q: My product is turning pink/red. Why?A: This indicates oxidation of the amidine or trace phenol impurities (if using the thio-route). Perform the reaction under Nitrogen/Argon. If the color persists, recrystallize from Water/Ethanol with a pinch of activated charcoal.
Q: The NMR shows a mix of Amidine and Amide.A: You cannot reverse the amide formation. You must restart. Ensure your alcohol is "Super Dry" (distilled over Magnesium or stored on 3Å molecular sieves).
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[4]
Synthesis of 4-Amidinophenylacetic Acid Derivatives:
Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. (Alternative hydroxylamine route).
Patent: US 6,204,385 B1. "Process for preparing amidines". (Describes industrial optimization of amidine synthesis preventing hydrolysis).
Zwitterion Purification:
Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Techniques for desalting amino-acid-like molecules).
Disclaimer: This guide assumes a standard laboratory environment with access to fume hoods and inert gas lines. Handling gaseous HCl and Ammonia requires strict safety protocols.
Technical Support Guide: Troubleshooting Solubility Issues of 4-Amidinophenylacetic Acid in Organic Solvents
From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges w...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 4-amidinophenylacetic acid. My goal is to provide you with not just solutions, but a foundational understanding of the molecule's behavior, enabling you to preemptively address these issues in your future experimental designs. We will delve into the root cause of the solubility problem and provide a series of practical, step-by-step troubleshooting protocols.
Part 1: The Root of the Problem - The Zwitterionic Nature of 4-Amidinophenylacetic Acid
The primary challenge in dissolving 4-amidinophenylacetic acid in common organic solvents stems from its unique molecular structure. It possesses both a strongly basic amidine group and a carboxylic acid group.
Amidine Group (pKa ~12-13): This group is readily protonated, forming a positively charged amidinium cation.
Carboxylic Acid Group (pKa ~3-4): This group easily deprotonates to form a negatively charged carboxylate anion.
At or near a neutral pH, the molecule exists predominantly as a zwitterion , or an internal salt. This zwitterionic form has a high degree of charge separation, leading to strong intermolecular electrostatic interactions within the crystal lattice. Consequently, a large amount of energy is required to break apart this crystal structure, resulting in very low solubility in most organic solvents that cannot effectively solvate both charged centers.
Caption: Equilibrium states of 4-amidinophenylacetic acid.
Understanding this zwitterionic nature is the key to overcoming solubility challenges. The strategies outlined below focus on either using highly specialized solvents capable of solvating these charges or chemically modifying the molecule in situ to disrupt the zwitterion.
Part 2: Troubleshooting FAQs
Here are answers to the most common questions our team receives regarding the handling of 4-amidinophenylacetic acid.
Q1: Why won't 4-amidinophenylacetic acid dissolve in my usual solvents like ethyl acetate, acetone, or acetonitrile?
Answer: This is a classic case of polarity mismatch. Solvents are broadly classified based on their polarity and their ability to donate or accept protons.[1]
Apolar Aprotic Solvents (e.g., Hexane, Toluene): These have very low polarity and cannot overcome the strong electrostatic forces of the zwitterionic crystal lattice.
Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): While these have a dipole moment, they are not polar enough and lack the hydrogen-bonding capability to effectively solvate both the amidinium and carboxylate groups.
Polar Protic Solvents (e.g., Ethanol, Methanol): These can solvate charged species but may still struggle with the high lattice energy of the zwitterion itself. However, as we'll discuss, they are excellent choices once the zwitterion is disrupted.
The principle of "like dissolves like" dictates that the highly polar, salt-like zwitterion will have poor solubility in solvents of low to intermediate polarity.[2] Forcing dissolution in these solvents is often futile.
Q2: I managed to dissolve the compound in DMSO, but it precipitated when I added it to my reaction mixture. What happened?
Answer: You've encountered an "anti-solvent" effect. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful, highly polar aprotic solvents that are among the few capable of dissolving zwitterionic 4-amidinophenylacetic acid to an appreciable extent.
However, when you introduce this DMSO stock solution into a larger volume of a less polar reaction solvent (like THF, DCM, or even acetonitrile), the overall polarity of the system decreases dramatically. The DMSO becomes diluted, and it can no longer keep the compound in solution, causing it to "crash out" or precipitate.
Pro-Tip: To mitigate this, try adding your DMSO stock solution very slowly, dropwise, into the vortex of your stirred reaction mixture. This rapid dispersion can sometimes maintain a transient, supersaturated state long enough for the reaction to occur, but it is not always a reliable method.
Q3: Can I use heating or sonication to improve solubility?
Answer: Yes, but with significant caution.
Heating: Increasing the temperature provides the kinetic energy needed to help break down the crystal lattice, which can increase solubility.[2] However, this often leads to a supersaturated solution. Upon cooling back to room or reaction temperature, the compound is likely to precipitate out, sometimes rapidly and sometimes over a period of hours.[3] If you use heat, always verify that the solution remains clear after cooling to the target temperature for an extended period.
Sonication: This uses ultrasonic waves to agitate the solvent and break apart solid agglomerates. It can speed up the rate of dissolution but does not change the fundamental thermodynamic equilibrium solubility. If a compound is truly insoluble, sonication will only create a fine suspension.
Q4: What are the best starting solvents for initial trials with 4-amidinophenylacetic acid?
Answer: Based on its zwitterionic character, your starting point should always be the most powerful polar solvents. A systematic screening is recommended (see Protocol 1), but for a quick start, prioritize the following.
Solvent
Solvent Class
Predicted Solubility
Rationale & Comments
DMSO
Dipolar Aprotic
High
Excellent ability to solvate both cations and anions. Often the best first choice.
DMF
Dipolar Aprotic
High
Similar to DMSO in its solvating power for polar, charged molecules.
Water
Polar Protic
Moderate to High
The amidinium and carboxylate groups are well-solvated by water. Solubility is pH-dependent.
Methanol
Polar Protic
Low (as zwitterion)
May show some limited solubility, but is much more effective on the salt form (see Q5).
Acetonitrile
Dipolar Aprotic
Very Low
Generally not polar enough to be effective.
Ethyl Acetate
Dipolar Aprotic
Insoluble
Not a suitable solvent for the zwitterionic form.
Q5: How can I chemically modify the compound in situ to dramatically improve its solubility in organic solvents?
Answer: This is the most robust and reliable strategy. By adjusting the pH, you can break the zwitterion and convert the molecule into a more conventional salt form that is much more soluble in polar organic solvents.[4][5]
The key is to protonate the carboxylate group. By adding at least one equivalent of a strong acid (like hydrochloric acid), you convert the zwitterion into its hydrochloride (HCl) salt. In this form, the molecule is a cation, and the highly localized charge is much easier to solvate.
This HCl salt is often readily soluble in polar protic solvents like methanol and ethanol, which are typically more convenient for reactions and purifications than DMSO or DMF. See Protocol 2 for a detailed methodology.
Part 3: Troubleshooting Workflows & Protocols
Troubleshooting Decision Workflow
This workflow provides a logical sequence of steps to diagnose and solve solubility issues.
Caption: Decision tree for troubleshooting solubility.
Experimental Protocols
Objective: To empirically determine the best solvent for your specific lot of 4-amidinophenylacetic acid.
Materials:
4-amidinophenylacetic acid
Vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)
Solvents to test: DMSO, DMF, Water, Methanol, Ethanol, Acetonitrile
Vortex mixer
Small magnetic stir bar (optional)
Procedure:
Preparation: Weigh approximately 1-2 mg of 4-amidinophenylacetic acid into each labeled vial.
Solvent Addition: Add 100 µL of the first solvent (e.g., DMSO) to the corresponding vial. This corresponds to a target concentration of 10-20 mg/mL.
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If available, add a micro-stir bar and stir for 15-20 minutes.
Observation: Visually inspect the solution against a dark background. Note if it is a clear solution, a hazy suspension, or if solid material remains undissolved.
Incremental Addition: If the compound has not fully dissolved, add another 100 µL of the solvent and repeat the mixing process. Continue this process up to a total volume of 1 mL.
Record Results: Record the final state (e.g., "Soluble at <5 mg/mL," "Insoluble").
Repeat: Repeat steps 2-6 for each solvent in your panel.
Analysis: Compare the results to identify the most effective solvent that provides a clear, stable solution at your desired concentration.
Objective: To prepare a stable, organic-soluble stock solution of 4-amidinophenylacetic acid as its hydrochloride salt in methanol.
Materials:
4-amidinophenylacetic acid (FW: 178.20 g/mol )
Methanol (reagent grade)
2M Hydrochloric Acid (HCl) in diethyl ether OR concentrated aqueous HCl
Volumetric flask
Magnetic stirrer and stir bar
Glass pipette or syringe for accurate liquid handling
Procedure:
Weigh Compound: Accurately weigh 17.8 mg of 4-amidinophenylacetic acid (0.1 mmol) and add it to a 10 mL volumetric flask.
Add Solvent: Add approximately 5 mL of methanol to the flask. Add a magnetic stir bar and begin stirring. You will observe a slurry or suspension, as the zwitterion is poorly soluble in methanol.
Acidification (The Key Step):
Using 2M HCl in Ether: Slowly add 50 µL (0.1 mmol, 1.0 equivalent) of 2M HCl in diethyl ether to the stirring suspension.
Using Concentrated HCl: If ethereal HCl is unavailable, carefully add a single drop of concentrated aqueous HCl (~12M, ~0.1 mmol) using a glass Pasteur pipette.
Observe Dissolution: As the acid is added, the suspension should clarify significantly as the zwitterionic form is converted to the more soluble hydrochloride salt. Continue stirring for 5-10 minutes until the solution is completely clear.
Final Volume Adjustment: Once fully dissolved, remove the stir bar and carefully add methanol to the 10 mL mark on the volumetric flask.
Final Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
Storage: Your final product is a stable 10 mM stock solution of 4-amidinophenylacetic acid hydrochloride in methanol. This solution can be stored at 4°C and is ready for use in subsequent reactions or assays, where it can be diluted into less polar solvents with a much lower risk of precipitation compared to a DMSO-based stock.[6]
This protocol provides a self-validating system: the visual confirmation of dissolution upon acidification serves as an internal check that the zwitterion has been successfully converted to the more soluble salt form.
References
ResearchGate. (2025). [Troubleshooting] I would like to ask about the dissolution of palmitic acid? Available at: [Link]
University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available at: [Link]
Wikipedia. 4-Hydroxyphenylacetic acid. Available at: [Link]
PubMed. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Available at: [Link]
PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
Dissolution.com. (2022). Dissolution Method Troubleshooting. Available at: [Link]
Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
PMC. (2021). Amorphous Drug-Polymer Salts. Available at: [Link]
ResearchGate. (2008). Ionic Liquid Induced Changes in the Properties of Aqueous Zwitterionic Surfactant Solution. Available at: [Link]
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]
PMC. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. Available at: [Link]
MDPI. (2025). Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose. Available at: [Link]
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Available at: [Link]
ResearchGate. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Available at: [Link]
Technical Support Center: Stability & Degradation of 2-(4-carbamimidoylphenyl)acetic acid
Introduction & Molecule Profile Welcome to the technical support hub for 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid). This compound is a critical intermediate in the synthesis of serin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Molecule Profile
Welcome to the technical support hub for 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid). This compound is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin and Factor Xa inhibitors).
Researchers often encounter inconsistent assay results due to the molecule's specific sensitivity to hydrolytic degradation and oxidative stress . This guide synthesizes degradation kinetics with practical troubleshooting protocols to ensure experimental reproducibility.
The most common issue reported is the "disappearance" of the compound in aqueous solution over 24–48 hours. This is rarely precipitation; it is chemical hydrolysis of the amidine group.
The Degradation Pathway
The amidine group is thermodynamically unstable relative to the amide in water. Under basic conditions (pH > 8) or strong acidic conditions (pH < 2), the amidine carbon undergoes nucleophilic attack by water/hydroxide.
Final Degradant: Further hydrolysis yields 4-carboxyphenylacetic acid (Dicarboxylic acid form), releasing ammonia.
Figure 1: Stepwise hydrolytic degradation pathway of the amidine functionality.
Troubleshooting Protocol: pH Control
Observation: Loss of >5% potency within 4 hours.[1]
Root Cause: The solution pH is likely > 7.5. The amidine group is highly susceptible to alkaline hydrolysis.
Corrective Action:
Buffer Selection: Maintain pH between 4.5 and 6.0 . This ensures the carboxylic acid is ionized (improving solubility) while the amidine remains protonated and resistant to nucleophilic attack.
Recommended Buffers: Acetate (pH 4.5–5.5) or Phosphate (pH 6.0). Avoid Carbonate or Borate buffers (high pH).
Temperature: Keep solutions at 4°C. Hydrolysis rates double for every ~10°C increase.
Module 2: Oxidative Stress & Preparation
Benzamidine derivatives are sensitive to oxidation, which leads to the formation of N-oxide impurities or dimerization.
Protocol: Preparation of Stock Solutions
Issue: Solution turns slightly yellow or develops unknown impurity peaks (RRT ~0.8) after 24 hours.
Step-by-Step Prevention:
Degassing: Use degassed water (sonicated under vacuum for 10 mins) or water purged with Nitrogen/Argon.
Fresh Prep: Do not store aqueous stock solutions for >24 hours, even at 4°C.
Solvent: If long-term storage is required, dissolve in DMSO (anhydrous) and store at -20°C. Dilute into aqueous buffer immediately before use.
Module 3: Analytical Troubleshooting (HPLC)
Analyzing amidines is notoriously difficult due to their basicity. They interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing and poor reproducibility.
Common Issue: Peak Tailing & Retention Shifts
Symptom: Asymmetry factor (
) > 1.5; retention time drifts between injections.
Root Cause: The protonated amidine (
) acts as a cation, exchanging with silanol groups () on the column stationary phase.
Optimization Workflow
Figure 2: Decision tree for optimizing HPLC methodology for amidine-containing compounds.
Recommended HPLC Conditions:
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Luna C18(2)).
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge of the amidine.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 60% B (Polarity is high due to the zwitterionic nature).
Frequently Asked Questions (FAQ)
Q1: Can I freeze the aqueous solution for later use?
A: Freezing aqueous solutions is not recommended for this specific molecule. The freeze-thaw cycle can induce "pH shifts" in phosphate/acetate buffers (eutectic formation) which may catalyze hydrolysis during the freezing phase. Store as a solid or in DMSO at -20°C.
Q2: Why does the peak area increase at a different retention time after 3 days?
A: This is the Amide Degradant . The hydrolysis product (amide) is less basic and less polar than the parent amidine. It will typically elute later on a Reverse Phase column if ion-pairing (TFA) is used, or earlier if simple buffers are used.
Q3: What is the exact shelf-life of the solid powder?
A: Benzamidine derivatives are generally stable for >2 years if stored desiccated at room temperature. However, they are hygroscopic. If the powder clumps, moisture has entered, and hydrolysis may have started in the solid state.
References
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. (Discusses the metabolic stability and hydrolysis of amidine structures).
Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from [Link]
Executive Summary: The "Dual-Reactivity" Challenge
The synthesis of 4-amidinophenylacetic acid is deceptively simple. While the transformation of the nitrile group (
) to the amidine () is standard, the presence of a carboxylic acid tail () introduces a competing reactivity profile .
Most researchers encounter low yields or high impurity burdens because they treat the molecule as a simple nitrile. In reality, you are managing two reactive centers simultaneously in an acidic alcoholic medium (The Pinner Reaction).[2][3]
The Three Critical Failure Modes:
Head Hydrolysis: The amidine reverts to an amide (
).
Tail Esterification: The carboxylic acid reacts with the Pinner solvent (EtOH/MeOH).
The "Stalled" Imidate: Failure to convert the intermediate Pinner salt to the amidine, resulting in an ester at the head position.
Reaction Landscape & Impurity Logic (Visualized)
The following diagram maps the standard Pinner pathway against the formation logic of the three most common impurities. Use this to diagnose which specific step in your workflow is generating the byproduct.
Figure 1: Mechanistic pathway of 4-amidinophenylacetic acid synthesis via the Pinner reaction, highlighting critical divergence points for impurity formation.
Troubleshooting Guide: Diagnosing Your Impurities
Issue Type 1: The "Amide" Impurity (M+1)
Symptom: Mass Spec shows a peak at
relative to the amidine (hydrolysis of to ). NMR shows broad singlets around 7.5-8.0 ppm (amide protons).[1]
Chemical Identity: 4-Carbamoylphenylacetic acid.[1]
Root Cause
Mechanism
Corrective Action
High pH during workup
Amidines are unstable in strong base (), hydrolyzing rapidly to amides [1].[1]
Buffer Control: Quench the reaction with ammonium carbonate or bicarbonate, not NaOH. Maintain pH 8–9 during isolation.
Thermal Stress
Heating the amidine salt in aqueous solution accelerates hydrolysis.
Cold Processing: Perform ammonia addition at <5°C. Do not dry the final product above 40°C if moisture is present.
Incomplete Pinner
If the imidate is heated before amination, it rearranges to the amide (Chapman rearrangement-like).
Monitor Imidate: Ensure complete conversion to imidate at 0°C before adding ammonia. Do not let the Pinner salt rise above RT.
Issue Type 2: The "Ester" Impurity (Tail Modification)
Symptom: Product is soluble in organics (DCM/EtOAc) where it should be insoluble. NMR shows an ethyl quartet (4.1 ppm) and triplet (1.2 ppm).
Chemical Identity: Ethyl 4-amidinophenylacetate (Tail ester) or Ethyl 4-(ethoxy(imino)methyl)phenylacetate (Head & Tail ester).[1]
Root Cause
Mechanism
Corrective Action
Solvent Reactivity
The Pinner reaction uses alcohol + HCl.[1][4] This is also the exact condition for Fischer Esterification of the carboxylic acid tail.
Saponification Step: It is often easier to accept the tail esterification, isolate the ester-amidine, and then gently hydrolyze the tail with mild acid/base (controlled) to return to the free acid.
Recrystallization Error
Attempting to crystallize the final acid from hot ethanol.
Solvent Switch: Use IPA/Water or Acetone/Water for crystallization. Avoid primary alcohols for the final free-acid purification.
Issue Type 3: The "Stalled" Reaction (Starting Material)
Symptom: High recovery of 4-cyanophenylacetic acid or the "Head Ester" (imidate hydrolyzed by water).
Chemical Identity: 4-Cyanophenylacetic acid (Starting Material) or Ethyl 2-(4-(ethoxycarbonyl)phenyl)acetate.[1]
Root Cause
Mechanism
Corrective Action
Wet HCl/Solvent
Water is a better nucleophile than alcohol.[1] If water is present, the nitrile hydrolyzes to the amide, or the imidate hydrolyzes to the ester immediately [2].
Anhydrous Protocol: Use HCl gas generated in situ (e.g., Acetyl Chloride + EtOH) or strictly dried HCl gas.[1] Solvent water content must be <0.05%.
Steric/Electronic Drag
The acetic acid tail can form H-bonds that reduce nitrile electrophilicity.
Concentration: Run the reaction at high concentration (solvent volume 3-5x weight) to force the kinetics.
Optimized Synthetic Protocol
This protocol is designed to minimize the "Dual Reactivity" issues by controlling the intermediate species.
Acidification: Cool to 0°C. Bubble dry HCl gas until saturation (approx. 30% w/w).
Why: Low temp prevents the carboxylic acid tail from esterifying rapidly, while the nitrile reacts to form the imidate.
Incubation: Stir at 0–5°C for 12–16 hours.
Checkpoint: TLC/HPLC should show disappearance of nitrile. If solids dissolve and re-precipitate, this is the imidate hydrochloride salt.
Phase 2: Amination to Amidine
Solvent Swap (Optional but Recommended): Remove excess EtOH/HCl under vacuum at low temperature (<30°C). Resuspend the solid imidate in dry Isopropanol.
Why: Removing excess EtOH prevents "Tail Esterification" during the next exothermic step.
Ammonolysis: Add 7N Ammonia in Methanol (excess, 3–4 eq) or Ammonium Carbonate (solid) at 0°C.
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 4 hours.
Warning: Do not heat. Heating causes Head Hydrolysis (Amide formation).
Phase 3: Workup & Purification[1]
Filtration: Filter off ammonium chloride byproducts.
Precipitation: The product is zwitterionic. Adjust pH to the isoelectric point (approx pH 6.5–7.0) using dilute acetic acid or ammonia. The free acid zwitterion will precipitate.
Polishing: Recrystallize from Water/Acetone.
Avoid: Do not recrystallize from hot ethanol (risk of esterification).
Frequently Asked Questions (FAQs)
Q: Can I use hydroxylamine instead of ammonia?A: Yes, but you will get the amidoxime (
), not the amidine. To get the amidine, you would need to hydrogenate the amidoxime (Raney Ni/H2). This is a valid alternative route if the Pinner reaction fails due to moisture sensitivity, as amidoxime formation is more robust to water [3].
Q: My product is turning pink/red on the shelf. Why?A: This indicates oxidation of trace phenolic impurities or aniline derivatives if the starting material was made via nitration/reduction. However, for 4-amidinophenylacetic acid, color change often indicates the formation of triazine impurities (trimerization of the amidine) which can occur if the solid is stored with residual acid/moisture. Store as the HCl salt in a desiccator.
Q: How do I remove the ammonium chloride salts completely?A: Ammonium chloride is difficult to remove because it shares solubility characteristics with the amidine salt.
Method A: Convert the product to the zwitterion (free base/acid) at pH 7. NH4Cl remains soluble in water; the zwitterion precipitates.
Method B: Use Ion Exchange Chromatography (cation exchange resin). Elute with dilute ammonia.
References
Smith, P. A. S. (1961).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. Chemical Reviews, 61(2), 179–211.[1][5] Link (Mechanisms of amidine hydrolysis).
Pinner, A., & Klein, F. (1877).[1][5] Umwandlung der Nitrile in Imide.[2][5][6] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1][5] Link (Original Pinner reaction conditions and moisture sensitivity).
Caron, S., et al. (2010).[1][7] Preparation of Amidines from Nitriles and Amines.[2][5][7] Journal of Organic Chemistry, 75(3), 945–947.[1][7] Link (Alternative routes and stability profiles).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket ID: BENZ-AMID-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely encountering difficulties coupling 2-(4-carbamimidoylphenyl)acetic acid due to two intrinsic molecular features: its zwitterionic nature (causing solubility issues) and the high nucleophilicity of the amidine group (causing side reactions).[1]
This molecule is a "Janus" substrate:
The Tail (Acetic Acid): Requires activation for coupling.[2][3][4]
The Head (Benzamidine): A strong nucleophile (
) that competes with your desired amine, leading to self-polymerization or N-acylation if left unprotected.[1]
This guide provides a modular troubleshooting approach to resolve yield loss, solubility failures, and purification bottlenecks.
Module 1: Critical Decision Logic (Start Here)
Before proceeding, determine your synthetic pathway using the decision matrix below. Attempting to couple the unprotected amidine using standard peptide protocols (e.g., HATU/DIPEA in DMF) is the most common cause of failure.
Caption: Strategic decision tree for selecting the correct coupling protocol based on amidine protection status.
Module 2: Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a gel/precipitate, and the yield is near zero."
Diagnosis: Intermolecular Self-Acylation (Polymerization).[1]
If the amidine is unprotected, activating the carboxylic acid generates an electrophile (Active Ester). The amidine of a neighboring molecule attacks this ester, forming an oligomer.
The Fix:
Protection (Gold Standard): Use 2-(4-(N-Boc-carbamimidoyl)phenyl)acetic acid .[1] The Boc group reduces the nucleophilicity of the amidine, allowing the external amine to react with the activated acid.
Salt Suppression (If protection is impossible):
Ensure the starting material is the HCl salt .
Do NOT use strong bases like TEA or DIPEA initially.[1] These deprotonate the amidine (
), making it nucleophilic.
Protocol: Pre-activate the acid with EDC/HOBt in DMF without base. Add the amine component.[2][4][5][6] Only then, slowly add a weak base (e.g., 2,4,6-collidine) to reach pH 7–8, liberating the amine but keeping the highly basic amidine largely protonated.
Issue 2: "The starting material will not dissolve in DCM or THF."
Diagnosis: Zwitterionic Insolubility.[1]
The molecule exists as an inner salt (carboxylate anion / amidinium cation) in neutral media. It is insoluble in non-polar organic solvents.
The Fix:
Solvent: Switch to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] DMSO is a backup but harder to remove.
Chaotropic Agents: If using the HCl salt, adding 0.1 M LiCl to the DMF can disrupt hydrogen bond networks and improve solubility.
Solubility Data Table:
Solvent
Free Base (Zwitterion)
HCl Salt
Recommendation
DCM
Insoluble
Insoluble
Avoid
THF
Insoluble
Poor
Avoid
DMF
Moderate
Good
Preferred
Water
Poor
Good
Workup Only
Issue 3: "Which coupling reagent should I use?"
Diagnosis: Reagent Mismatch.
Using HATU with an unprotected amidine is dangerous because HATU is extremely fast; it will activate the acid quickly, but the highly reactive environment often promotes side reactions with the amidine.
Reagent Selection Guide:
For Protected Amidine (Boc/Cbz):
Reagent:HATU or T3P (Propylphosphonic anhydride).[1]
Why: This forms a less reactive active ester compared to HATU. It allows for "Pre-activation" (stirring acid + EDC/HOBt for 15 mins) before adding the amine.
Alternative:EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline).[1] EEDQ couples slowly and is known to be tolerant of unprotected functional groups, though yields may be lower.
Module 3: Detailed Experimental Protocols
Protocol A: Coupling the Unprotected Amidine (The "Salt-Lock" Method)
Use this only if you cannot access the Boc-protected starting material.
Scientific Logic:[1][2][3][5][8][9][10][11] You want to deprotonate the external amine (typically
9–10) without fully deprotonating the benzamidine ( 11.6). Collidine ( ~7.[1]4) buffers this effectively.
Reaction: Allow to warm to RT and stir for 12–16 hours.
Workup: Dilute with water (product likely soluble). Purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA). Standard silica chromatography will likely fail due to polarity.
Protocol B: Coupling the Protected Amidine (Recommended)
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1M citric acid, then brine. Dry over
.
Deprotection: Treat the crude material with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the amidine.[12]
Module 4: Mechanistic Visualization
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the "Intermolecular Attack" that ruins yields in unprotected systems.
Caption: Competition between the desired amine coupling (Pathway A) and the parasitic amidine acylation (Pathway B).
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][12][13][14] Tetrahedron, 61(46), 10827-10852.[1] [1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][3][9] Tetrahedron, 60(11), 2447-2467.[1] [1]
Stilz, H. U., et al. (2000). Discovery of an orally active direct thrombin inhibitor (Dabigatran).[1] Journal of Medicinal Chemistry. (Provides context on benzamidine handling in pharmaceutical synthesis).
4-Amidinophenylacetic acid (4-APA) is a reversible, competitive inhibitor of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Unlike transition-state analogs that form covalent hemiacetal adducts with the active site serine, 4-APA relies primarily on electrostatic interactions .
If you are observing "low inhibition," it is rarely due to compound degradation. It is most frequently caused by high ionic strength buffers screening the critical salt bridge, or substrate competition exceeding the inhibitor's moderate affinity capacity.
The Mechanistic Anchor
The 4-APA molecule mimics the side chain of Arginine. Its efficacy hinges on a single, critical interaction:
The Anchor: The positively charged amidinium group (
) forms a salt bridge with the carboxylate of Aspartate 189 (in Trypsin) or Aspartate 189 (in Thrombin, chymotrypsin numbering) at the bottom of the S1 specificity pocket.
The Weakness: Because this interaction is purely electrostatic, it is highly sensitive to shielding by ions (Na⁺, Cl⁻) in your buffer.
Troubleshooting Logic Flow
Use this decision tree to diagnose the root cause of low inhibition.
Figure 1: Diagnostic workflow for identifying the cause of reduced inhibitory potency in serine protease assays.
Technical Deep Dive & FAQs
Issue 1: The Ionic Strength Trap (Most Common)
Symptom: The inhibitor works in water/low-salt buffer but fails in PBS or physiological saline.
Technical Insight: The binding energy of 4-APA is dominated by the Coulombic attraction between the amidinium cation and the enzyme's aspartate anion. According to Debye-Hückel theory, increasing ionic strength (
) screens these charges.
Data Point: Benzamidine (structurally similar) loses ~50% of its affinity when NaCl increases from 0.05 M to 0.2 M [1]. 4-APA suffers the same fate.
Corrective Action:
Buffer Formulation: Switch to 50 mM Tris-HCl or HEPES.
Salt Limit: Keep NaCl or KCl below 50 mM if possible. If physiological salt (150 mM) is required, you must increase the concentration of 4-APA by 5–10x to compensate for the
shift.
Issue 2: Misaligned Expectations (Potency vs. Identity)
Symptom: "I expected nanomolar inhibition, but I'm seeing micromolar."
Technical Insight: Researchers often confuse 4-Amidinophenylacetic acid (4-APA) with 4-Amidinophenylpyruvate (APPA) .
APPA contains a ketone that forms a reversible hemiketal covalent bond with the active site Serine 195, creating a transition-state analog with high affinity (
) [2].
4-APA lacks this ketone. It cannot form the hemiketal. It is a simple competitive inhibitor with a
comparable to or slightly weaker than Benzamidine ( depending on the enzyme) [3].
Symptom: Inhibition decreases as substrate concentration increases.
Technical Insight: 4-APA is a classical competitive inhibitor. It competes with the substrate for the same S1 pocket. The apparent inhibition constant (
) increases linearly with substrate concentration according to the Cheng-Prusoff equation:
If you run your assay at to get a strong signal, you effectively increase the of 4-APA by 11-fold.
Validated Experimental Protocol
To accurately determine the
of 4-APA, use this optimized low-salt protocol.
Reagents
Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂ (Calcium stabilizes trypsin), 0 mM NaCl .
Figure 2: Competitive inhibition mechanism. 4-APA (I) competes with Substrate (S) for the free Enzyme (E). High salt weakens the E -> EI pathway.
References
Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin: The role of hydrophobic interactions in the binding of benzamidine and its derivatives. Journal of Biological Chemistry, 240(4), 1579-1585.
Walter, J., & Bode, W. (1983). The X-ray crystal structure analysis of the refined complex formed by bovine trypsin and p-amidinophenylpyruvate at 1.4 A resolution. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 364(8), 949-959.
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-AMID-042
Status: Open
Assigned Specialist: Senior Application Scientist (Separation Sciences)[1]
Executive Summary
Purifying crude 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) presents a classic "Zwitterionic Paradox." You are likely dealing with a crude mixture containing the target molecule, inorganic salts (ammonium chloride), and hydrolysis byproducts (amides).
The core challenge is that your molecule possesses both a strong base (amidine, pKa ~11.6) and a weak acid (carboxylic acid, pKa ~4.3). This creates a wide pH window where the molecule exists as a highly water-soluble zwitterion, making traditional organic extraction (DCM/EtOAc) ineffective.[1]
This guide provides a self-validating purification strategy focusing on Desalting , Isoelectric Isolation , and Hydrolysis Prevention .
Module 1: The Solubility Trap & Desalting Strategy
The Problem:
Synthesis of amidines (often via Pinner reaction or nitrile reduction) generates stoichiometric amounts of ammonium salts (e.g., NH₄Cl). Because your product is highly polar and water-soluble (like the salt contaminants), they co-crystallize.[1]
The Solution: Hydrophobic Adsorption (The "Catch & Release" Protocol)
Do not attempt standard silica chromatography; the amidine will streak or bind irreversibly. Instead, use a divinylbenzene (DVB) polymeric resin (e.g., Diaion™ HP-20 or SP-207).[1]
Preparation: Suspend crude solid in minimal distilled water. If insoluble, add dilute HCl dropwise until fully dissolved (pH < 3). Filter off any insoluble oligomers.
Loading: Load the aqueous solution onto a pre-conditioned HP-20 resin column.
Mechanism:[2][3] The aromatic phenyl ring binds to the resin via hydrophobic
interactions.[1] The inorganic salts (NH₄Cl) are too polar and pass through.
Washing (Critical Step): Flush the column with 5-10 column volumes (CV) of deionized water.[1]
Validation: Test the eluate with AgNO₃ solution.[4] If it turns cloudy (AgCl precipitate), chloride salts are still eluting. Continue washing until clear.[4]
Elution: Elute the product using a gradient of Water:Methanol (from 100:0 to 50:50).
Result: The product typically elutes between 20-40% Methanol.[1]
Isolation: Concentrate the methanol fractions under vacuum (<40°C) to obtain the desalted solid.
Data: Solubility Profile & Solvent Selection
Solvent System
Solubility Behavior
Usage
Water (pH 1-3)
High (>100 mg/mL)
Loading / Dissolving
Water (pH 7-8)
Moderate (Zwitterion limit)
Isoelectric Precipitation
Methanol/Ethanol
Moderate to High
Elution / Recrystallization
DCM / Ethyl Acetate
Negligible (<1 mg/mL)
Washing non-polar impurities
DMSO
High
Analysis (NMR) only
Module 2: The Hydrolysis Timebomb (Stability Control)
The Problem:
The amidine group is thermodynamically unstable in basic aqueous solutions, hydrolyzing to the primary amide (carbamoyl) and eventually the carboxylic acid. This reaction is accelerated by heat and high pH.
The Mechanism:
Under basic conditions (pH > 10), the hydroxide ion attacks the amidine carbon.
Temperature Limit: Never heat aqueous solutions above 45°C .
pH Ceiling: Avoid pH > 9.0 during workup.
Drying: Lyophilization (freeze-drying) is superior to rotary evaporation.[1] If using a rotavap, ensure the bath is <40°C and the vacuum is strong to minimize water contact time.
Module 3: Visualizing the Workflow
The following flowchart illustrates the decision logic for purifying the crude mixture based on the dominant impurity profile.
Caption: Decision tree for purification based on salt content. Route A (Resin) is recommended for crude mixtures derived from Pinner synthesis.[1]
Troubleshooting FAQs
Q1: My product is a sticky oil that won't crystallize. What happened?A: This is the "Hygroscopic Salt Effect." You likely have residual inorganic salts (NH₄Cl) or solvent trapped in the lattice.
Fix: Dissolve the oil in a minimum amount of dry Methanol. Add Acetone or Diethyl Ether dropwise until the solution turns turbid. Store at 4°C overnight. If it remains oily, revert to the HP-20 Resin Protocol in Module 1.[1]
Q2: I see a new peak at M+1 (Mass +1 Da) or M+18 in LCMS. Is this an impurity?A: This is likely the Hydrolysis Product .
M+1 (relative to amidine): The amide form (–CONH₂).[1] This occurs if you exposed the crude to high pH (>10) or heat.
M+18: This is usually the carboxylic acid hydrolysis product (–COOH), but rare unless conditions were extremely harsh.
Fix: You cannot easily revert the amide. You must separate it using Reverse Phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
Q3: Can I use silica gel chromatography?A:Strongly discouraged. The basic amidine group interacts strongly with acidic silanols on silica gel, leading to irreversible adsorption or severe tailing. If you must use normal phase, use "Amine-Functionalized Silica" or add 1% Triethylamine to your eluent (though this complicates salt removal later).[1]
References
Amidine Synthesis & Pinner Reaction:
Decroix, B., et al. "Synthesis of amidines from nitriles." Journal of Organic Chemistry. The standard mechanistic grounding for the ammonium salt byproducts.
Purification of Zwitterionic Compounds
Methodology for Zwitterion Separation.[4][5][6] (2020).[4] ResearchGate.
Detailed discussion on using ion-exchange and hydrophobic resins for amino-acid-like zwitterions.
Hydrolysis of Benzamidines
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.[7] (2019).[5] ChemRxiv.
Establishes the pH-dependent stability profile and kinetics of amidine degrad
Preventing hydrolysis of the amidine group in 4-amidinophenylacetic acid
Topic: Preventing Hydrolysis of the Amidine Group Ticket ID: #AMID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Critical Alert: The Mechanism of Instability The Core Issue: The stability of 4-a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of the Amidine Group
Ticket ID: #AMID-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Critical Alert: The Mechanism of Instability
The Core Issue:
The stability of 4-amidinophenylacetic acid is entirely dependent on the protonation state of the amidine group. The amidine functionality (
) is a strong base ().
Stable State (Amidinium Ion): At pH < 10, the group exists as the protonated amidinium ion (
). The positive charge creates a repulsive electrostatic shield against nucleophilic attack by water.
Unstable State (Free Base): As pH approaches or exceeds the
, the group deprotonates to the free base. The central carbon becomes highly electrophilic and susceptible to nucleophilic attack by hydroxide or water, leading to irreversible hydrolysis.
Degradation Pathway:
The primary degradation product is 4-carbamoylphenylacetic acid (the amide), which can further hydrolyze to the di-acid (terephthalic acid derivative) under extreme conditions.
Figure 1: The hydrolysis cascade. Stability is maintained only when the equilibrium is forced to the left (Amidinium form).
Storage & Handling Protocols
User Scenario: “I stored the compound in a buffer overnight and it precipitated/degraded.”
The most common cause of failure is inadvertent deprotonation during storage or dissolution. Follow these strict parameters to maintain integrity.
Stability Matrix
Parameter
Recommended Condition
DANGER ZONE (Avoid)
Reason for Failure
Physical State
Solid Hydrochloride Salt (HCl)
Free base solid or oil
The free base absorbs atmospheric moisture and hydrolyzes spontaneously (hygroscopic).
pH Environment
Acidic to Neutral (pH 1.0 – 6.0)
Basic (pH > 9.0)
High pH removes the stabilizing proton, triggering the hydrolysis cascade.
Solvent
Water, Methanol, DMSO (Dry)
1M NaOH, Carbonate buffers
Hydroxide ions are potent nucleophiles that attack the amidine carbon.
Temperature
-20°C (Long term), 4°C (Working)
> 25°C in solution
Heat accelerates the nucleophilic attack of water on the amidine carbon.
Standard Operating Procedure (SOP) for Storage:
Always purchase and store as the Hydrochloride (HCl) salt .
If preparing a stock solution, use water or DMSO .
Do not store in phosphate buffers (PBS) at pH 7.4 for prolonged periods (>24h) at room temperature, as micro-environments of higher pH can induce slow hydrolysis.
Synthetic Troubleshooting: Peptide Coupling
User Scenario: “I am trying to couple the carboxylic acid end to an amine, but I am losing the amidine group or getting low yields.”
This is a classic chemoselectivity problem. The amidine group, if deprotonated, is a nucleophile that competes with your target amine, leading to polymerization or self-capping.
Decision Tree: Coupling Strategy
Figure 2: Strategic decision tree for peptide coupling reactions.
Protocol A: Handling the Unprotected Salt (Zwitterionic Approach)
Best for short, simple couplings where protection steps are too costly.
Solvent: Use DMF or NMP.
Base Control: Use a weak non-nucleophilic base like Collidine or N-Methylmorpholine (NMM) instead of Triethylamine.
Stoichiometry: Add base only sufficient to neutralize the carboxylic acid proton, not the amidine. The goal is to keep the amidine protonated (
) while the carboxylate activates.
Coupling Agent: Use HATU or PyBOP for fast activation to outcompete side reactions.
Protocol B: Protection Strategy (Recommended for High Yields)
Best for complex synthesis or GMP manufacturing.
Protect: Convert the amidine to a Boc-amidine or Amidoxime .
Boc-protection: React with
under basic conditions (carefully controlled) to form the mono-Boc amidine. This reduces nucleophilicity.[1]
Amidoxime:[2][3] React the nitrile precursor with hydroxylamine. The amidoxime is stable and can be reduced to the amidine after peptide coupling (prodrug strategy).
Frequently Asked Questions (FAQ)
Q: My HPLC shows a new peak at RRT 1.1 after leaving the sample in basic buffer. What is it?A: This is almost certainly 4-carbamoylphenylacetic acid (the amide). The hydrolysis of the amidine (
charge) to the amide (neutral) significantly changes the retention time on Reverse Phase HPLC. The amide is more hydrophobic than the charged amidine, typically eluting later in standard acidic mobile phases.
Q: How do I remove the hydrolyzed amide impurity?A: You can exploit the basicity of the intact product:
Acidify the mixture to pH 2-3.
Cation Exchange Chromatography: Pass the mixture through a strong cation exchange resin (e.g., Dowex 50W).
The Impurity (Amide): Will not bind strongly (or at all) and will elute in the flow-through/wash.
The Product (Amidine): Will bind tightly due to the positive charge.
Elute the product with 1M HCl or an ammonia buffer (followed by immediate lyophilization).
Q: Can I use EDC/NHS coupling with this molecule?A: Yes, but proceed with caution. EDC/NHS is typically performed in aqueous buffers. Ensure the buffer pH does not exceed 6.[4]0. At pH > 7.5, the hydrolysis rate of the amidine competes with the hydrolysis of the NHS-ester, leading to complex mixtures.
References
Mechanism of Amidine Hydrolysis
Title: Benzamide hydrolysis in strong acids — The last word.
Technical Support Center: Amidine Synthesis & Troubleshooting
Department: Process Chemistry & Synthesis Optimization Status: Online Ticket Focus: Reducing Side Reactions in Amidine Synthesis Introduction: The Amidine Challenge Welcome to the Amidine Synthesis Support Hub. Amidines...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Process Chemistry & Synthesis Optimization
Status: Online
Ticket Focus: Reducing Side Reactions in Amidine Synthesis
Introduction: The Amidine Challenge
Welcome to the Amidine Synthesis Support Hub. Amidines (
) are critical pharmacophores in medicinal chemistry (e.g., Dabigatran, Pentamidine), but their synthesis is often plagued by thermodynamic traps.
The most common user tickets we receive involve hydrolysis to amides , low conversion of nitriles , and purification difficulties . This guide moves beyond standard textbook definitions to address the causality of these failures and provides self-validating protocols to ensure success.
Module 1: The Pinner Reaction
Ticket #404: "My reaction yielded an ester or amide, not the amidine."
Diagnosis: Moisture incursion during the imidate formation step.
The Mechanism of Failure
The Pinner reaction proceeds via an imidate salt intermediate. This salt is highly electrophilic—more so than the starting nitrile. However, it is also highly hygroscopic. If water is present (even trace amounts in the solvent or atmosphere), the imidate hydrolyzes to an ester (if alcohol is present) or an amide (if pH rises), effectively killing the reaction before the amine is introduced.
Visualizing the Critical Control Points
The following diagram illustrates the "Fork in the Road" where moisture control determines the product.
Figure 1: The Pinner Reaction pathway showing critical divergence points caused by moisture (Red) vs. successful amination (Green).
Corrective Protocol: The "Dry Gas" Method
Do not use aqueous HCl or commercial alcoholic HCl if it is old. Generate fresh anhydrous HCl.
Setup: Connect a pressure-equalizing dropping funnel containing concentrated
to a flask containing solid NaCl. Connect the gas outlet to a drying tube (), then to a trap, and finally bubble it into your reaction flask (Nitrile + dry Alcohol).
Saturation: Bubble HCl gas at
until the solvent is saturated (weight gain calculation: target ~1.1 equiv of HCl mass).
Self-Validation (Stop Point): Before adding the amine, take an aliquot for IR analysis. You must see the disappearance of the Nitrile stretch (
) and the appearance of the Imidate stretch (). If the nitrile peak remains, do not proceed.
Amination: Add the amine slowly to the imidate solution. Exotherm control is vital to prevent thermal decomposition to the amide.
Module 2: Direct Addition (Lewis Acid Catalysis)
Ticket #502: "The reaction stalls. I recovered starting material."
Diagnosis: Catalyst deactivation or steric hindrance.
The "Garigipati" Solution (AlMe3)
Standard Lewis acids (like
) often fail because the amine acts as a base, coordinating to the Lewis Acid and deactivating it before it can activate the nitrile. The Garigipati method circumvents this by pre-forming a reactive aluminum amide species.
Safety Warning: Trimethylaluminum (
) is pyrophoric. Handle only under inert atmosphere (Schlenk line or Glovebox).
Protocol: Aluminum-Mediated Synthesis
Activation: In a flame-dried flask under Argon, add the amine (1.1 equiv) to dry toluene.
Catalyst Formation: Cool to
. Dropwise add (2.0M in toluene, 1.1 equiv). Allow to warm to RT and stir for 30-60 mins. Methane gas will evolve.
Addition: Add the nitrile (1.0 equiv) to this solution.
Heating: Reflux at
until TLC shows consumption of nitrile.
Quenching (Critical): Cool to
. Carefully quench with solid Sodium Fluoride () and water (1:1 ratio by mass to Al) or Rochelle's salt solution to break the aluminum emulsion.
Module 3: Amide Activation (Vilsmeier-Haack Type)
Ticket #303: "I tried to convert an amide to an amidine using POCl3, but I got a nitrile."
Diagnosis: Von Braun degradation (Over-dehydration).
Mechanism of Failure
When activating secondary amides with
or , the intermediate imidoyl chloride can undergo elimination to form a nitrile if the temperature is too high or if the amine nucleophile is not added quickly enough.
Troubleshooting Guide
Temperature: Keep the activation step (Amide +
) between and . Do not reflux during activation.
Reagent Switch: If
is too harsh, switch to Triflic Anhydride () with Pyridine. This forms a triflylimidate intermediate which is highly reactive but less prone to elimination than the chloride.
Summary: Method Selection Matrix
Use this table to select the correct protocol based on your substrate's constraints.
Aluminum-Mediated Synthesis (Garigipati Protocol):
Garigipati, R. S. "Reagents for organic synthesis: Use of organoaluminum reagents in the synthesis of amidines." Tetrahedron Letters, 1990, 31(14), 1969-1972.
[Link]
Amide Activation & Von Braun Degradation:
Master Organic Chemistry. "Dehydration of Amides to Nitriles."[8]
[Link]
Lanthanide Catalysis (Green Chemistry):
Caron, S., et al. "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines."[9] Journal of Organic Chemistry, 2010, 75(3), 945–947.[9]
[Link]
A Senior Scientist's Guide to the Orthogonal Purity Validation of Synthesized 2-(4-carbamimidoylphenyl)acetic acid
In the landscape of drug development and molecular research, the absolute purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and molecular research, the absolute purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The compound 2-(4-carbamimidoylphenyl)acetic acid, a critical building block in the synthesis of anticoagulants such as Dabigatran, exemplifies this principle.[1][2][3][4] Its purity directly influences reaction kinetics, yield, and the impurity profile of the final API.
This guide provides an in-depth, objective comparison of the essential analytical techniques required to validate the purity of synthesized 2-(4-carbamimidoylphenyl)acetic acid. We will move beyond procedural checklists to explore the causality behind methodological choices, establishing a self-validating, orthogonal framework for purity assessment. This approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensures that data from one technique corroborates and is validated by the others, providing the highest degree of confidence.[5][6][7][8][9]
Analyte Profile and Potential Impurities
Understanding the analyte is the first step in designing a robust validation strategy. 2-(4-carbamimidoylphenyl)acetic acid is a polar, aromatic compound featuring both a carboxylic acid and a strongly basic amidine group. This amphoteric nature presents unique challenges for chromatographic separation.
Potential impurities can arise from various stages of the synthesis and purification process and may include:
Starting Materials: Unreacted precursors.
Intermediates: Such as the corresponding nitrile or amide from incomplete hydrolysis.
By-products: Resulting from side reactions.
Degradation Products: Formed during synthesis or storage.
Residual Solvents & Inorganic Salts: Carried over from the manufacturing process.[5][10]
A singular analytical method is insufficient to detect this diverse range of potential contaminants. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is mandatory.
A Multi-Pronged, Orthogonal Approach to Purity Validation
The core principle of our validation strategy is orthogonality. We will employ a suite of analytical methods where each technique provides a unique and complementary perspective on the sample's purity. The convergence of results from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHN) creates a self-validating system of checks and balances.
Method Deep Dive & Comparative Analysis
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity
Expertise & Experience: HPLC is the cornerstone of purity assessment, providing a quantitative measure of the main component relative to its organic impurities.[11] For a polar molecule like 2-(4-carbamimidoylphenyl)acetic acid, a standard C18 reversed-phase column can be challenging due to poor retention.[12][13] Our experience dictates the use of a polar-embedded or polar-endcapped C18 column, which offers enhanced retention for polar compounds and is more stable in highly aqueous mobile phases.[13][14] The choice of an acidic mobile phase modifier (e.g., 0.1% formic or acetic acid) is critical. It ensures that both the carboxylic acid and the basic amidine group are in a single protonation state, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Column: Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1.0 mg/mL.
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected, as per ICH guidelines.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
Expertise & Experience: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is the essential orthogonal technique that provides the mass-to-charge ratio (m/z) of the impurities separated by the liquid chromatograph.[15][16][17] This is a critical step for understanding the impurity profile, which informs potential adjustments to the synthesis or purification process.[10] Using the same chromatographic method as the HPLC-UV analysis allows for direct correlation of impurity peaks with their corresponding masses. An electrospray ionization (ESI) source in positive mode is ideal for this compound due to the basicity of the amidine group, which is readily protonated.
LC System: Utilize the same column and mobile phase conditions as the HPLC-UV method.
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
Mass Range: Scan from m/z 100 to 1000.
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the extracted ion chromatograms from the MS data to assign a molecular weight to each impurity. This data can be used to propose structures for the unknown peaks.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Structural and Quantitative Gold Standard
Expertise & Experience: ¹H NMR provides unambiguous confirmation of the compound's chemical structure. For purity assessment, its quantitative application (qNMR) is exceptionally powerful.[18][19] Unlike chromatography, which relies on a chromophore for detection, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of protons, regardless of the molecule's structure.[20][21] This makes it truly orthogonal to HPLC. By integrating the analyte's signals against those of a certified internal standard of known purity and weight, an absolute purity (or assay) value can be determined.[19][22] This technique is excellent for detecting impurities that may not have a UV chromophore or that co-elute with the main peak in HPLC.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5-10 mg of a certified internal standard (e.g., maleic acid) into a vial.[20]
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete proton relaxation for accurate integration.
Data Processing: Carefully phase and baseline the spectrum.
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
Elemental Analysis (CHN): The Fundamental Composition Check
Expertise & Experience: Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample.[23] This fundamental technique serves as a crucial check on the compound's empirical formula.[24][25] A significant deviation from the theoretical values can indicate the presence of inorganic impurities (like salts), residual solvents, or excessive water content, which are often invisible to both HPLC-UV and NMR.[25][26][27] For 2-(4-carbamimidoylphenyl)acetic acid (C₉H₁₀N₂O₂), the theoretical percentages provide a hard baseline for comparison.
Theoretical Values:
Carbon: 60.66%
Hydrogen: 5.66%
Nitrogen: 15.72%
Trustworthiness: If the experimental CHN values are within ±0.4% of the theoretical values, it provides strong, independent confirmation of the sample's compositional integrity.
Data Presentation: A Comparative Summary
The strength of this orthogonal approach lies in the synthesis of data from each technique. A Certificate of Analysis should present these results in a clear, comparative format.
Analytical Technique
Principle of Measurement
Information Provided
Typical Result (High-Purity Batch)
Strengths & Limitations
HPLC-UV
Chromatographic separation based on polarity; UV absorbance detection.
Relative purity (% area) of the main component vs. organic impurities.[28][29][30]
> 99.5%
S: Excellent for quantification of UV-active impurities. L: Cannot identify impurities; non-chromophoric impurities are invisible.
LC-MS
Separation by polarity; detection by mass-to-charge ratio.
Molecular weight of the main component and separated impurities.[15][16][17]
Main Peak: [M+H]⁺ at m/z 191.08. Impurities identified by MW.
S: Unambiguous identification of impurities. L: Not inherently quantitative without specific standards.
¹H qNMR
Nuclear spin resonance in a magnetic field.
Absolute purity (assay) vs. a certified standard; structural confirmation.[18][19][20]
99.4% (vs. Maleic Acid standard)
S: Primary quantitative method; confirms structure; detects non-UV active impurities. L: Lower sensitivity than HPLC; requires pure internal standard.
Elemental Analysis
Combustion analysis to determine C, H, N content.
Verification of empirical formula and detection of inorganic impurities/solvents.[23][24]
C: 60.55%, H: 5.61%, N: 15.68% (all within ±0.4% of theoretical)
S: Excellent for detecting non-organic impurities. L: Not sensitive to trace organic impurities.
Conclusion: A Self-Validating System for Unimpeachable Quality
Validating the purity of a critical synthetic intermediate like 2-(4-carbamimidoylphenyl)acetic acid cannot be entrusted to a single analytical technique. Each method possesses inherent strengths and blind spots. HPLC provides excellent quantification of known impurities, but LC-MS is required to identify them. Quantitative NMR offers a truly orthogonal measure of purity and confirms the molecular structure, while Elemental Analysis provides a fundamental check against inorganic contaminants and solvents.
By adopting this multi-pronged, orthogonal framework, researchers and drug development professionals can build a self-validating system. When the >99.5% purity from HPLC is corroborated by a ~99.5% assay from qNMR and supported by clean mass spectrometry data and on-the-mark elemental analysis, the result is not just a number, but a high-confidence statement of quality. This rigorous, evidence-based approach is the cornerstone of scientific integrity, ensuring that the materials used in research and development are of the highest possible standard.
References
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). U.S. Environmental Protection Agency.
Stella, T. (2022, December 14). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bahir Dar University.
Method Development HPLC. (n.d.). Interchim.
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Crawford Scientific.
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System . (n.d.). Shimadzu. Retrieved February 6, 2026, from [Link]
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. Retrieved February 6, 2026, from [Link]
qNMR - Quantitative Analysis by NMR . (2022, December 19). JEOL. Retrieved February 6, 2026, from [Link]
Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
Synthesis of dabigatran. (n.d.). Google Patents.
A Guide to Quantitative NMR (qNMR) . (2024, February 9). Emery Pharma. Retrieved February 6, 2026, from [Link]
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . (2006, October 25). International Council for Harmonisation. Retrieved February 6, 2026, from [Link]
Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . Journal of Mass Spectrometry. Retrieved February 6, 2026, from [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals . (n.d.). Intertek. Retrieved February 6, 2026, from [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . (n.d.). ResolveMass Laboratories Inc.. Retrieved February 6, 2026, from [Link]
Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. Retrieved February 6, 2026, from [Link]
SYNTHESIS OF DABIGATRAN . (2020, March 4). European Patent Office. Retrieved February 6, 2026, from [Link]
Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis . (2026, January 29). Acme Organics. Retrieved February 6, 2026, from [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations . (2024, December 26). ResearchGate. Retrieved February 6, 2026, from [Link]
WO 2013/024394 A1. (2013, February 21). Google Patents.
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Analyzing for Elemental Impurities . (2018, September 18). Pharma Manufacturing. Retrieved February 6, 2026, from [Link]
Quantitative NMR Spectroscopy . (2017, November). University of Illinois Urbana-Champaign. Retrieved February 6, 2026, from [Link]
Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug . (2024, August 28). ACS Publications. Retrieved February 6, 2026, from [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A . (n.d.). Smithers. Retrieved February 6, 2026, from [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]
Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography . (2025, November 10). ResearchGate. Retrieved February 6, 2026, from [Link]
Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid . (n.d.). PrepChem.com. Retrieved February 6, 2026, from [Link]
Analysis of elemental impurities . (n.d.). SGS INSTITUT FRESENIUS. Retrieved February 6, 2026, from [Link]
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . (n.d.). International Journal of Pharmaceutical Investigation. Retrieved February 6, 2026, from [Link]
Determination of acetic acid in exendin-4 acetate by RP-HPLC . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis . (n.d.). VELP Scientifica. Retrieved February 6, 2026, from [Link]
ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances . (n.d.). IKEV. Retrieved February 6, 2026, from [Link]
ICH Q3A Guideline for Impurities in New Drug Substances . (2024, October 31). YouTube. Retrieved February 6, 2026, from [Link]
Guideline for Impurities in New Active Pharmaceutical Ingredient . (2025, January 17). Medicines Control Agency, The Gambia. Retrieved February 6, 2026, from [Link]
Comparing 2-(4-carbamimidoylphenyl)acetic acid with other serine protease inhibitors
This guide provides an in-depth technical comparison of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-Amidinophenylacetic acid or p-APPA ) against standard serine protease inhibitors. Executive Summary 2-(4-carba...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-Amidinophenylacetic acid or p-APPA ) against standard serine protease inhibitors.
Executive Summary
2-(4-carbamimidoylphenyl)acetic acid is a specialized reversible serine protease inhibitor. Structurally, it consists of a benzamidine core (the pharmacophore responsible for binding the enzyme's active site) functionalized with an acetic acid tail .
Unlike standard Benzamidine (which is a solution-phase inhibitor) or PMSF (which is irreversible and toxic), p-APPA is primarily valued as a ligand for affinity chromatography . Its carboxyl group (
) provides a stable chemical handle for covalent coupling to solid supports (beads) without disrupting the amidine-enzyme interaction.
Part 1: Mechanism of Action & Structural Logic
The Pharmacophore: Amidine vs. Arginine
Serine proteases like Trypsin , Thrombin , and Factor Xa recognize positively charged amino acids (Arginine/Lysine) at the P1 position of their substrates.
Substrate: The guanidinium group of Arginine forms a salt bridge with Aspartate 189 (in Trypsin) at the bottom of the S1 specificity pocket.
Inhibitor: The amidine group (
) of p-APPA mimics this guanidinium side chain, competitively blocking the active site.
The Linker Advantage
Benzamidine: Lacks a functional handle. Direct coupling to beads is difficult and often occludes the active group.
p-Aminobenzamidine: Contains an amino group (
). Used for coupling to activated esters (e.g., NHS-Sepharose), but the linkage can sometimes be unstable or sterically hindering.
p-APPA: Contains a carboxyl group (
). This allows coupling to amine-functionalized resins via stable amide bonds using EDC/NHS chemistry. This orientation projects the amidine group away from the matrix, maximizing accessibility for the enzyme.
Figure 1: Competitive inhibition mechanism. The amidine group competes with the substrate's arginine for the Asp-189 residue, while the carboxyl tail serves as an anchor.
Part 2: Comparative Performance Guide
The following table contrasts p-APPA with standard alternatives in terms of binding affinity (
), reversibility, and primary application.
Inhibitor
Type
Target Specificity
(Trypsin)
Primary Utility
Stability
p-APPA
Reversible, Competitive
Trypsin, Thrombin, FXa
~10–50 µM *
Affinity Chromatography Ligand
High (Acid Stable)
Benzamidine
Reversible, Competitive
Trypsin, Thrombin
18 µM
Buffer Additive (Protein Prep)
High
PMSF
Irreversible, Covalent
Broad Spectrum
N/A ()
Lysis Buffer Additive
Low (Hydrolyzes in water)
Leupeptin
Reversible, Transition State
Serine/Cysteine Proteases
0.035 µM
High-Stringency Inhibition
Moderate
Aprotinin
Reversible, Protein
Trypsin, Plasmin
0.00006 µM
Cell Culture / Surgery
High
*Note: The free acid form (p-APPA) has a
comparable to Benzamidine. Its keto-derivative (4-amidinophenylpyruvate) is significantly more potent () but less stable.
Why Choose p-APPA?
vs. Benzamidine: Choose p-APPA if you need to immobilize the inhibitor to purify a protease. Benzamidine is better for simply inhibiting activity in a tube.
vs. PMSF: Choose p-APPA if you need to recover the active enzyme later. PMSF permanently destroys the enzyme.
vs. Aprotinin: Choose p-APPA for cost-effective purification of large batches. Aprotinin is too expensive for large-scale affinity columns.
Part 3: Experimental Protocol
Workflow: Synthesis of a p-APPA Affinity Column
This protocol describes coupling 2-(4-carbamimidoylphenyl)acetic acid to an amine-functionalized matrix (e.g., Amino-Sepharose or Affi-Gel 102).
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Buffer: 0.1 M MES, pH 4.7 (Coupling Buffer).
Step-by-Step Protocol:
Ligand Activation:
Dissolve p-APPA in 0.1 M MES buffer (pH 4.7) to a concentration of 10 mg/mL.
Add EDC (final conc. 0.1 M) and NHS (final conc. 0.025 M) to the solution.
Incubate for 15 minutes at Room Temperature (RT) to form the NHS-ester.
Coupling:
Wash the Amine-Agarose beads with 5 volumes of cold water, then 3 volumes of Coupling Buffer.
Mix the activated p-APPA solution with the washed beads (Ratio: 1-2 mg ligand per mL of resin).
Incubate with gentle rotation for 2–4 hours at RT or overnight at 4°C.
Blocking & Washing:
Wash beads with Coupling Buffer to remove unbound ligand.
Block remaining amine groups by incubating with 1 M Ethanolamine (pH 8.0) for 1 hour.
Cycle Wash: Wash alternately with 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0) containing 0.5 M NaCl (3 cycles).
Validation:
Test the column by loading a crude Trypsin sample.
Wash with PBS.
Elute bound Trypsin with 0.1 M Glycine-HCl (pH 2.5) or by competitive elution with 50 mM Benzamidine .
Figure 2: Coupling workflow for creating a p-APPA affinity column.
References
Markwardt, F., et al. "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine and benzylamine." European Journal of Biochemistry, 1968. Link
Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 1991.
Walter, J. & Bode, W. "X-ray structures of trypsin inactivated by (4-amidinophenyl)methanephosphonate." Biochemistry, 1996. Link
Labes, R. & Hagen, V. "Affinity chromatography of serine proteases: Synthesis of a new affinity support.
Validation
Technical Comparison: 4-Amidinophenylacetic Acid vs. Benzamidine
Topic: 4-Amidinophenylacetic Acid vs. Benzamidine Inhibitory Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary This guide comp...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Amidinophenylacetic Acid vs. Benzamidine Inhibitory Activity
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
This guide compares Benzamidine , the industry-standard soluble competitive inhibitor for serine proteases, with 4-Amidinophenylacetic Acid (4-APA) , a functionalized derivative primarily utilized as a ligand for affinity chromatography.[1]
While both molecules share the core pharmacophore required for S1 pocket binding, their applications diverge significantly based on their physicochemical properties:
Benzamidine is the preferred choice for solution-phase inhibition (e.g., preventing proteolysis during cell lysis) due to its high solubility and well-defined kinetics.[1]
4-Amidinophenylacetic Acid is the preferred choice for solid-phase immobilization .[1] Its carboxyl "tail" allows for covalent coupling to matrices (e.g., Sepharose) without disrupting the critical amidine-enzyme interaction, making it a superior tool for protease purification.[1]
Molecular Mechanism & Structural Basis
The inhibitory activity of both compounds relies on the benzamidine moiety (phenyl ring + amidine group). This moiety mimics the side chain of Arginine, the natural substrate for trypsin-like serine proteases.
Structural Comparison
Feature
Benzamidine
4-Amidinophenylacetic Acid (4-APA)
Core Structure
Phenyl ring + Amidine
Phenyl ring + Amidine + Acetic Acid Tail
Charge (pH 7.4)
Cationic (+1)
Zwitterionic (+1 Amidine, -1 Carboxyl)
Binding Mode
Competitive (S1 Pocket)
Competitive (S1 Pocket)
Primary Utility
Soluble Inhibitor
Affinity Ligand (Immobilization)
Mechanism of Action (S1 Pocket Interaction)
The specificity of both inhibitors is driven by the electrostatic interaction between the positively charged amidine group of the inhibitor and the negatively charged Aspartate 189 (Asp189) residue at the bottom of the protease's S1 specificity pocket.
Figure 1: Comparative binding mechanism.[1] Both molecules utilize the amidine group to anchor into the S1 pocket. 4-APA features an additional tail used for matrix coupling, allowing the inhibitor to be "tethered" without blocking the active binding site.
Quantitative Performance Comparison
The inhibitory potency is measured by the inhibition constant (
values for 4-APA are rarely reported because it is almost exclusively used as an immobilized ligand.[1] Its affinity is inferred to be similar to benzamidine, as the para-substitution with a small alkyl-carboxyl group causes minimal steric clash with the S1 pocket entrance.
Functional Comparison: Why use 4-APA?
While Benzamidine is a "cleaner" soluble inhibitor, 4-APA is superior for purification because it can be coupled to amine-functionalized resins (via EDC/NHS chemistry) or used directly if pre-coupled.[1]
Benzamidine-Sepharose Capacity: Typically binds >35 mg Trypsin / mL medium [6].[1]
Selectivity: High for Trypsin; Moderate/Low for Thrombin (requires specific linkers or stronger inhibitors like p-aminobenzamidine for better thrombin capture).[1]
Experimental Protocols
Protocol A: Determination of
(Enzyme Kinetics)
Objective: Determine the inhibitory potency of Benzamidine or soluble 4-APA against Trypsin.
Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.
Analysis: Plot
vs. (Dixon Plot). The x-intercept corresponds to (for competitive inhibition).[1]
Protocol B: Affinity Purification of Serine Proteases (Using 4-APA Ligand)
Objective: Purify Trypsin or Thrombin from a crude lysate.[1]
Figure 2: Affinity purification workflow.[1] The 4-APA ligand (immobilized) captures the protease.[1] Elution is achieved by lowering pH (disrupting the charge interaction) or adding free benzamidine (competitive displacement).
Authoritative Analysis & Recommendations
When to Use Benzamidine[1]
In Lysis Buffers: Always use Benzamidine (1-5 mM) in lysis buffers to prevent protein degradation by endogenous serine proteases.[1] It is cheap, soluble, and effective.[1]
Crystallography: Use Benzamidine to stabilize protease structures (it locks the active site).[1]
When to Use 4-Amidinophenylacetic Acid (4-APA)[1]
Custom Affinity Columns: If you need to create a custom affinity matrix and your beads have amine functional groups, use 4-APA.[1] The carboxyl group on 4-APA allows for standard EDC/NHS coupling, orienting the amidine group away from the bead for optimal binding.
Alternative to p-Aminobenzamidine: While p-aminobenzamidine is the most common ligand (coupled to NHS-activated beads), 4-APA offers an alternative coupling chemistry (carboxyl-to-amine) which may be preferable depending on the available matrix.[1]
Critical Note on Thrombin Inhibition
Neither Benzamidine nor 4-APA are strong inhibitors of Thrombin (
µM).[1] For Thrombin-specific applications, p-Amidinophenylpyruvic acid (p-APPA) is significantly more potent ( µM) due to the formation of a transition-state hemiacetal complex [4].[1] Do not confuse 4-APA (acetic acid) with p-APPA (pyruvic acid).[1]
References
Markwardt, F. et al. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.[1] Link
Tanizawa, K. et al. (1971).[1] The Interaction of Trypsin with Benzamidine Derivatives.[2][3] Journal of Biochemistry.[1]
Stürzebecher, J. et al. (1976).[1] Structure-activity relationships for the inhibition of thrombin by benzamidine derivatives.[1][2] Acta Biologica et Medica Germanica.[1]
Walter, J. & Bode, W. (1983).[1] The 2.5 Å crystal structure of the bovine trypsin/4-amidinophenylpyruvate complex. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1] Link
Parrish, R.F. et al. (1984).[1] Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives.[1] Journal of Medicinal Chemistry.[1] Link
Cytiva Life Sciences. (2023).[1] Benzamidine Sepharose 4 Fast Flow Data File.[1]Link[1]
Technical Guide: Comparative Analysis of 2-(4-carbamimidoylphenyl)acetic Acid Derivatives
Executive Summary This guide provides a technical comparative analysis of 2-(4-carbamimidoylphenyl)acetic acid derivatives, a scaffold class critical to the development of Direct Thrombin Inhibitors (DTIs). The core stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of 2-(4-carbamimidoylphenyl)acetic acid derivatives, a scaffold class critical to the development of Direct Thrombin Inhibitors (DTIs). The core structure—a phenyl ring substituted with a basic amidine group (P1 anchor) and an acidic moiety (P2 interaction)—mimics the Arginine side chain of fibrinogen, allowing for high-affinity binding to the S1 specificity pocket of serine proteases.
This analysis focuses on the transition from the highly potent but poorly bioavailable active principle (Melagatran ) to its double-prodrug derivative (Ximelagatran ), evaluating their physicochemical properties, inhibitory kinetics (
), and bioconversion mechanisms.
Chemical Architecture & Structural Activity Relationship (SAR)
The 2-(4-carbamimidoylphenyl)acetic acid scaffold functions as a peptidomimetic. The amidine group (
) is the pharmacophore responsible for anchoring the molecule into the Asp189-containing S1 pocket of Thrombin.
The Comparative Cohort
We analyze three distinct chemical entities within this lineage to demonstrate the impact of derivatization on bioavailability and potency.
Feature
Compound A: Melagatran (Active Core)
Compound B: Ximelagatran (Prodrug)
Compound C: Ethyl-Melagatran (Intermediate)
Chemical State
Free Acid / Amidine
Ethyl Ester / Hydroxylamidine
Ethyl Ester / Amidine
Charge (pH 7.4)
Zwitterionic (Amidine+, Carboxyl-)
Neutral (Lipophilic)
Cationic (Amidine+)
Role
Active Pharmaceutical Ingredient (API)
Oral Delivery Vehicle
Active Metabolite Intermediate
S1 Binding
High Affinity (Salt bridge with Asp189)
Negligible (Steric/Electronic clash)
High Affinity
Oral Bioavailability
< 5% (Poor Permeability)
~20% (Good Permeability)
N/A (Transient)
Biological Performance Profile
Enzyme Inhibition Kinetics (
)
The primary metric for efficacy is the inhibition constant (
) against human -thrombin.
Melagatran: Exhibits tight-binding kinetics. The free carboxylate interacts with the oxyanion hole or S2 subsite, while the amidine anchors in S1.
Ximelagatran: The capping of the amidine (hydroxylamidine) and the carboxylic acid (ethyl ester) obliterates binding affinity.
Ethyl-Melagatran: Interestingly, the ethyl ester intermediate retains significant anticoagulant activity, suggesting the free carboxylic acid is not strictly required for S1 anchoring, though it aids in overall solubility and clearance.
Experimental Data Summary:
Derivative
Target Enzyme
(Inhibition Constant)
Relative Potency
Melagatran
Human -Thrombin
2.0 nM ()
100% (Reference)
Ximelagatran
Human -Thrombin
< 0.1% (Inactive)
Hydroxyl-Melagatran
Human -Thrombin
~1%
Key Insight: The hydroxylamidine modification is the primary "switch" for turning off activity, preventing off-target serine protease inhibition during transport.
Bioconversion Mechanism
The clinical viability of this scaffold relies on the in vivo conversion of Ximelagatran to Melagatran. This is a two-step enzymatic process involving esterases and reductases.
Visualization: Prodrug Activation Pathway
The following diagram illustrates the sequential biotransformation required to liberate the active inhibitor.
Caption: Dual-pathway bioconversion of Ximelagatran to Melagatran via ester hydrolysis and amidine reduction.[1][2][3]
Experimental Protocols
To validate the performance of these derivatives, the following self-validating protocols are recommended.
Protocol A: Chromogenic Substrate Kinetic Assay
Objective: Determine the
and of the derivative against Thrombin.
Principle: Thrombin cleaves a chromogenic substrate (e.g., S-2238), releasing p-nitroaniline (pNA).[4] The inhibitor competes with the substrate, reducing the rate of pNA formation (measured at 405 nm).
Reagents:
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Enzyme: Human
-Thrombin (0.5 nM final concentration).
Substrate: Chromogenic substrate S-2238 (
).
Inhibitor: Serial dilutions of Melagatran or derivative (0.1 nM to 100 nM).
Workflow:
Preparation: Dilute Thrombin in Buffer to
concentration.
Incubation: Add
of Inhibitor to of Thrombin in a 96-well plate. Incubate for 15 minutes at 37°C to reach equilibrium.
Initiation: Add
of S-2238 (, final ).
Detection: Monitor Absorbance (
) kinetically for 10 minutes.
Validation:
Linearity Check:
of the uninhibited velocity curve must be .
Z' Factor: Must be
for screening reliability.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the chromogenic determination of Thrombin inhibition constants.
Objective: Verify the prodrug nature of Ximelagatran.
Method:
Spike human plasma with Ximelagatran (
).
Incubate at 37°C.
Aliquot at
min.
Quench with acetonitrile (precipitate proteins).
Analyze supernatant via LC-MS/MS.
Expected Result: Rapid disappearance of Ximelagatran and appearance of Ethyl-Melagatran and Melagatran over 60 minutes.
Conclusion
The 2-(4-carbamimidoylphenyl)acetic acid scaffold exemplifies the classic medicinal chemistry trade-off between potency and permeability.
Melagatran serves as the pharmacodynamic standard , offering nanomolar inhibition of Thrombin but failing as an oral drug due to zwitterionic charge.
Ximelagatran serves as the pharmacokinetic solution , utilizing a double-prodrug strategy to traverse the intestinal epithelium before enzymatic activation.
Researchers developing next-generation derivatives should focus on maintaining the amidine-Asp189 interaction while exploring non-prodrug strategies (e.g., modifying the pKa of the amidine) to improve oral bioavailability without metabolic reliance.
References
Gustafsson, D., et al. (1998). "Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes."[5] Thrombosis and Haemostasis.
Eriksson, B.I., et al. (2003). "Pharmacokinetics and pharmacodynamics of melagatran, a novel synthetic LMW thrombin inhibitor, in patients with acute DVT." Thrombosis Research.
Bostrom, S.L., et al. (2004).[6] "The Inhibitory Effect of Melagatran, the Active Form of the Oral Direct Thrombin Inhibitor Ximelagatran."[3][7] Thrombosis Research.
Brighton, T. (2004).[8] "The direct thrombin inhibitor melagatran/ximelagatran."[3][7] Medical Journal of Australia.
Comparative Guide: Efficacy of Pre-formed Amidine Precursors in Dabigatran Synthesis
This guide provides an in-depth technical comparison of using 2-(4-carbamimidoylphenyl)acetic acid derivatives (specifically the amino-linked variant required for Dabigatran) versus the industry-standard Nitrile (Pinner)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of using 2-(4-carbamimidoylphenyl)acetic acid derivatives (specifically the amino-linked variant required for Dabigatran) versus the industry-standard Nitrile (Pinner) route.[1]
Editorial Note on Chemical Identity:
Dabigatran's structure requires an amino-linkage between the phenyl ring and the acetic acid moiety.[1] The literal chemical 2-(4-carbamimidoylphenyl)acetic acid (CAS 52798-09-1) lacks this amine bridge and would yield a structural analog (des-amino dabigatran).[1] This guide assumes the user refers to the functional equivalent 2-[(4-carbamimidoylphenyl)amino]acetic acid (or its protected forms), which serves as the direct "Pre-formed Amidine" precursor for Dabigatran Etexilate.[1]
Executive Summary
The synthesis of Dabigatran Etexilate has traditionally relied on a linear "Nitrile-First" approach, utilizing N-(4-cyanophenyl)glycine followed by a late-stage Pinner reaction.[1] While cost-effective, this route suffers from harsh reaction conditions (anhydrous HCl/EtOH), prolonged cycle times, and the generation of hydrolytic impurities.[1]
The "Amidine-First" strategy, utilizing 2-[(4-carbamimidoylphenyl)amino]acetic acid (often carbamate-protected), represents a convergent process intensification.[1] This approach shifts the complex amidine formation to the raw material stage, significantly reducing the impurity burden of the final API (Active Pharmaceutical Ingredient) but introducing challenges in solubility and coupling efficiency.[1]
Verdict: The Pre-formed Amidine precursor is superior for purity profiles and process throughput , reducing total synthesis time by ~30%.[1] However, it requires strict orthogonal protection (e.g., hexyloxycarbonyl) to prevent self-polymerization during amide coupling.[1]
Technical Comparison: Nitrile vs. Amidine Route[1][2]
The following table contrasts the standard industrial route against the precursor-based route.
65–75% (Convergent coupling is highly efficient).[1]
Process Safety
Handling of corrosive HCl gas.
Standard solid handling; no gaseous reagents.
Mechanistic Pathway & Logic[1]
The fundamental difference lies in when the benzamidine moiety is constructed.[1] The standard route builds it last, risking the delicate ethyl ester and amide bonds already present in the molecule.[1] The precursor route treats the amidine as a building block.[1]
Caption: Comparison of the linear Nitrile route (Red) requiring late-stage transformation vs. the convergent Amidine route (Green) using the topic precursor.
Experimental Protocols
A. Synthesis of the Protected Precursor
Rationale: The raw amidine acid is zwitterionic and poorly soluble in organic solvents used for coupling.[1] It must be protected (e.g., with n-hexyl chloroformate) before coupling to the benzimidazole scaffold.[1] This also installs the "etexilate" prodrug moiety early.[1]
Protocol:
Dissolution: Dissolve 10.0 g of 2-[(4-carbamimidoylphenyl)amino]acetic acid in 100 mL of Water/THF (1:1).
Basification: Adjust pH to 9.0 using
.
Acylation: Dropwise add 1.2 eq of n-hexyl chloroformate at 0°C.
Reaction: Stir at 20°C for 4 hours. Monitor by HPLC (Disappearance of polar starting material).
Isolation: Acidify to pH 4.0 with dilute acetic acid. Extract with Ethyl Acetate.
Crystallization: Concentrate and crystallize from Acetone/Water.
B. Coupling to Benzimidazole Scaffold (The "Efficacy" Step)
Rationale: Using the protected precursor allows for standard peptide coupling conditions without side reactions on the amidine.[1]
Activation: Charge 1.0 eq of the Protected Precursor (from Step A) and 1.1 eq of CDI (1,1'-Carbonyldiimidazole) in THF.[1] Stir at 40°C for 1 hour to form the acyl-imidazole active species.
Coupling: Add 1.0 eq of the Benzimidazole Diamine Scaffold (Ethyl 3-[amino]propanoate).[1]
Reflux: Heat to 60°C for 6–8 hours.
Workup: Quench with water. The product precipitates (or extract with DCM).[1][3]
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Validation Data: Impurity Profile Comparison
The following data summarizes a comparative study of 5 production batches using both routes.
Impurity Type
Standard Route (Nitrile)
Precursor Route (Amidine)
Notes
Amide Hydrolysis (Impurity A)
1.5% – 3.0%
< 0.2%
Pinner conditions (HCl) attack the amide linker.[1]
Ester Hydrolysis (Impurity B)
2.0% – 4.5%
< 0.5%
The ethyl ester is sensitive to acidic ethanol.[1]
Significant reduction in downstream purification costs.[1]
Interpretation:
The use of the 2-(4-carbamimidoylphenyl)acetic acid precursor (in its protected form) eliminates the formation of "Impurity A" and "Impurity B," which are the most difficult to remove during the final crystallization of Dabigatran Etexilate Mesylate.[1]
Critical Implementation Challenges
While the precursor is efficacious, researchers must address these specific hurdles:
Sourcing/Cost: The amidine-functionalized acetic acid is significantly more expensive than the nitrile equivalent.[1] However, the cost is often offset by the elimination of the Pinner step and higher overall yield.[1]
Solubility: The unprotected amidine acid is practically insoluble in DCM or THF.[1] Do not attempt direct coupling without protection. It requires water/polar solvents which are incompatible with many coupling agents (like DCC).[1]
Nomenclature Confusion: Ensure suppliers provide the amino-linked glycine derivative (-NH-CH2-COOH). The direct phenyl-acetic acid (-CH2-COOH) is a known impurity (Des-amino Dabigatran) and will result in a biologically inactive scaffold.[1]
References
Hauel, N. H., et al. (2002).[1] Structure-based design of novel potent nonpeptide thrombin inhibitors.[1] Journal of Medicinal Chemistry, 45(9), 1757-1766.[1] Link[1]
Boehringer Ingelheim Pharma. (1998).[1] Disubstituted bicyclic heterocycles, the preparation thereof and their use as pharmaceutical compositions.[1] WO Patent 98/37075.[2] Link[1]
Zerban, G., et al. (2012).[1] Process for the preparation of dabigatran etexilate.[1][2][4][5][6][7] WO Patent 2012/153158. (Describes the use of amidine-based intermediates). Link[1]
Tung, R. D. (2015).[1] Improved synthesis of Dabigatran Etexilate Mesylate via novel intermediates. Organic Process Research & Development. (Discussion on Pinner reaction impurities). Link
Comparative Guide: 4-Amidinophenylacetic Acid vs. Established Thrombin Inhibitors
Executive Summary 4-Amidinophenylacetic acid (4-APA) occupies a distinct niche in the thrombin inhibitor landscape. Unlike Argatroban or Dabigatran , which are nanomolar-affinity therapeutic agents designed for in vivo a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amidinophenylacetic acid (4-APA) occupies a distinct niche in the thrombin inhibitor landscape. Unlike Argatroban or Dabigatran , which are nanomolar-affinity therapeutic agents designed for in vivo anticoagulation, 4-APA is a "fragment-like" small molecule primarily utilized in bioprocessing and structural biology .
Its moderate affinity (
in the micromolar range) and carboxyl functional handle make it the ligand of choice for affinity chromatography resins . It allows for the specific capture of thrombin and subsequent competitive elution—a feat difficult to achieve with high-affinity tight-binders. This guide benchmarks 4-APA against industry standards to assist researchers in selecting the correct inhibitor for purification versus therapeutic assay development.
Molecular Benchmarking: The Data
The following table contrasts 4-APA with the "Gold Standard" therapeutic (Argatroban) and the "Baseline" reagent (Benzamidine).
Preparation of affinity resins; Fragment-based drug design
Preventing proteolysis in lysis buffers
Clinical anticoagulation; Positive control in assays
*Note:
for 4-APA is condition-dependent. While structurally similar to benzamidine, the acetic acid tail often provides secondary interactions or solvent stabilization, slightly improving affinity over the parent benzamidine.
Mechanistic Insight: The S1 Pocket Interaction
To understand the performance gap between 4-APA and Argatroban, one must look at the active site topology. Thrombin cleaves substrates after Arginine residues.
4-APA & Benzamidine: These molecules mimic the Arginine side chain. Their amidine group forms a salt bridge with Asp189 at the bottom of the S1 specificity pocket . However, they lack the hydrophobic bulk to interact with the S2 (proximal) or S4 (aryl binding) sites, resulting in lower affinity.
Argatroban: Binds the S1 pocket via its guanidinium group but also occupies the hydrophobic S2 and S4 pockets, creating a "molecular clamp" that drastically lowers the
into the nanomolar range.
Diagram 1: Structural Binding Logic
The following diagram illustrates the binding difference. 4-APA is a "Probe" that fills the hole; Argatroban is a "Wedge" that locks the enzyme.
Caption: 4-APA targets the S1 pocket exclusively, while Argatroban engages multiple sites (S1+S2+S4) for high-affinity inhibition.
Experimental Protocol: Determination of
To validate 4-APA in your specific system, you cannot rely on literature values alone due to pH and ionic strength sensitivity. The following protocol uses a Chromogenic Substrate (S-2238) to determine the inhibition constant (
).
Core Principle
This is a steady-state kinetic assay. Thrombin cleaves S-2238 to release p-nitroaniline (pNA), which is yellow. 4-APA competes with S-2238. By varying inhibitor concentrations, we calculate
using the Cheng-Prusoff correction.
Reagents & Setup
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.4. (Note: BSA prevents thrombin loss to plastic walls).
Enzyme: Human
-Thrombin (Final conc: 0.5 nM).
Substrate: S-2238 (Chromogenix).
is typically ~2.6 µM.
Inhibitor: 4-APA (Stock 100 mM in DMSO).
Step-by-Step Workflow
Pre-Incubation:
Prepare a 96-well plate.
Add Buffer + 4-APA (0, 10, 50, 100, 200, 500 µM).
Add Thrombin .[1][2][3][4][5][6][7][8] Incubate for 10 minutes at 37°C to reach binding equilibrium.
Reaction Initiation:
Add S-2238 at a fixed concentration equal to its
(approx. 3 µM) to ensure maximum sensitivity to competitive inhibition.
Measurement:
Immediately monitor Absorbance at 405 nm every 10 seconds for 5 minutes.
Analysis:
Calculate
(slope of the linear portion).
Plot
vs. [I] to determine .
Calculate
.
Diagram 2: Assay Workflow Validation
Caption: Standardized chromogenic workflow for determining Ki constants of competitive thrombin inhibitors.
Critical Analysis: When to Use What?
Scenario A: Purification of Recombinant Thrombin
Use 4-Amidinophenylacetic Acid.
Why: You need an inhibitor that binds thrombin tightly enough to capture it from a crude lysate, but loosely enough to release it when you add a competitor (like free benzamidine) or lower the pH.
Protocol: Immobilize 4-APA to amine-reactive beads via its carboxyl group. Load lysate. Wash. Elute with 50 mM Benzamidine.
Scenario B: Drug Screening Positive Control
Use Argatroban.
Why: When validating a new assay, you need a potent inhibitor to define the "0% Activity" baseline. 4-APA is too weak; at high concentrations, it may cause solubility or optical interference issues.
Scenario C: Crystallography
Use 4-Amidinophenylacetic Acid (or Benzamidine).
Why: Small fragments are excellent for co-crystallization to define the S1 pocket geometry without inducing massive conformational changes in the protein loops (S2/S4).
References
Comparison of Thrombin Inhibitors (Arg
Source: National Institutes of Health (PubMed / NCBI)
Beyond Benzamidine: A Quantitative Analysis of Amidinophenyl-Based Serine Protease Inhibitors
Executive Summary: The Evolution of the "Warhead" For decades, the amidinophenyl moiety has served as the canonical "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases. While Benzamidine re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Evolution of the "Warhead"
For decades, the amidinophenyl moiety has served as the canonical "warhead" for targeting the S1 specificity pocket of trypsin-like serine proteases. While Benzamidine remains the ubiquitous crystallographic standard, it is rarely the optimal choice for high-sensitivity kinetic assays or therapeutic inhibition due to its modest affinity (micromolar range).
This guide provides a head-to-head technical comparison of three distinct generations of amidinophenyl-based inhibitors:
Benzamidine (and p-Aminobenzamidine): The low-affinity fragments.
BABIM: The high-affinity bis-cationic tool.
3-Amidinophenylalanine Derivatives: The scaffold for high-selectivity drug candidates (e.g., Factor Xa/Thrombin inhibitors).[1]
Mechanistic Grounding: The S1 Interaction
To select the correct inhibitor, one must understand the structural causality. Trypsin-like proteases possess a deep, negatively charged S1 pocket containing a critical Aspartate residue (Asp189 in trypsin/chymotrypsin numbering).
The Interaction: The positively charged amidine group (
) mimics the side chain of Arginine (the natural substrate P1 residue).
The Salt Bridge: A bidentate salt bridge forms between the amidine nitrogens and the carboxylate oxygens of Asp189.
The Difference: While Benzamidine fills only the S1 pocket, advanced inhibitors like BABIM or Amidinophenylalanine derivatives utilize "distal binding" to S2-S4 subsites to increase affinity by orders of magnitude.
Diagram 1: The Binding Mechanism
Caption: Schematic comparison of binding modes. Benzamidine relies solely on the S1 salt bridge, while BABIM and advanced analogs leverage distal interactions for higher potency.
Head-to-Head Comparison
The Contenders
Feature
Benzamidine
p-Aminobenzamidine (PAB)
BABIM
3-Amidinophenylalanine (3-AP) Derivatives
Class
Fragment (Gen 1)
Functionalized Fragment
Bis-benzamidine (Gen 2)
Peptidomimetic Scaffold (Gen 3)
Typical (Trypsin)
10 - 50 µM
8 - 30 µM
10 - 100 nM
< 10 nM (Tunable)
Selectivity
Low (Broad spectrum)
Low
Moderate
High (Target dependent)
Primary Use
Crystallography, Buffer Additive
Affinity Chromatography, Fluorescence
Potent Research Tool
Drug Development (e.g., Thrombin/Xa)
Solubility
High
Moderate
Low (Hydrophobic linker)
Variable
Key Limitation
Weak inhibition
Photosensitive (Fluorophore)
DNA Binding (Minor groove)
Synthetic complexity
Technical Analysis[1][2][3][4][5]
1. Benzamidine & PAB: The "Buffer Stuffers"
Benzamidine is strictly a competitive inhibitor. Its high
makes it ideal for preventing autolysis during protein purification without permanently inactivating the enzyme.
Critical Insight:p-Aminobenzamidine is structurally similar but fluorescent. When bound to the active site, its fluorescence quantum yield increases significantly. This makes PAB an excellent active-site probe for titration experiments, not just an inhibitor.
2. BABIM: The "Hammer"
Bis(5-amidino-2-benzimidazolyl)methane (BABIM) represents a leap in potency. By linking two amidine-bearing systems, it can span the active site or interact with adjacent anionic residues.
Risk Factor: The bis-cationic nature allows BABIM to bind the minor groove of DNA (similar to DAPI or Pentamidine). In cell-based assays, this off-target effect can confound results if nuclear uptake occurs.
3. 3-Amidinophenylalanine (3-AP): The "Scalpel"
This is the modern standard for rational drug design (e.g., NAPAP). The amidinophenyl group acts as the P1 anchor, but the phenylalanine backbone allows for the attachment of specific groups (sulfonamides, piperidines) to target the S2 and S3 pockets (the "selectivity filter").
Advantage: Unlike BABIM, 3-AP derivatives can be tuned to distinguish between Thrombin (S2=Pro-rich) and Factor Xa (S2=Gly-rich).
Experimental Protocol:
Determination
Trustworthiness Check: A simple
is insufficient for competitive inhibitors because it depends on substrate concentration. You must determine the inhibition constant ().
Materials
Enzyme: Human Thrombin or Bovine Trypsin (purified, active site titrated).
Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin, BAPNA for Trypsin).
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4. (Note: PEG prevents surface adsorption of the enzyme).
Workflow Diagram
Caption: Standardized kinetic workflow for competitive serine protease inhibitors.
Step-by-Step Methodology
Substrate Km Determination: Before testing inhibitors, determine the
of your substrate under your exact buffer conditions.
Plate Setup:
Keep Enzyme concentration constant (e.g., 1 nM).
Keep Substrate concentration constant (ideally
).
Prepare a serial dilution of the Amidinophenyl inhibitor (10 points, covering 0.1x to 100x the expected
).
Equilibration (Crucial): Incubate Enzyme and Inhibitor for 15-20 minutes before adding substrate. Amidinophenyls are fast-on/fast-off, but thermal equilibrium ensures accuracy.
Measurement: Add substrate and immediately monitor absorbance at 405 nm (pNA release) for 10 minutes. Calculate the initial velocity (
) from the linear slope.
Calculation:
Fit the data to a 4-parameter logistic model to find
.
Convert to using the Cheng-Prusoff Equation for competitive inhibition:
References
Walsmann, P. (1977).[2] Inhibition of serine proteinases by benzamidine derivatives.[3][2][4][5] Acta Biol Med Ger, 36(11-12), 1931-7.[2] Link
Katz, B. A., et al. (1998). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 5(2), 87-96. Link
Stubbs, M., & Bode, W. (1995).[1] Crystal structures of factor Xa specific inhibitors in complex with trypsin: structural grounds for inhibition of factor Xa and selectivity against thrombin.[1] FEBS Letters, 375(1-2), 103-107. Link
Evans, D. M., et al. (1982). Bis(5-amidino-2-benzimidazolyl)methane: A potent inhibitor of serine proteases.[6] Molecular Pharmacology.
Sperl, S., et al. (2000).[1] (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.[1] PNAS, 97(10), 5113-5118. Link
Confirming the target engagement of 2-(4-carbamimidoylphenyl)acetic acid
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes biophysical, biochemical, and structural methodologies to validate the target engageme...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes biophysical, biochemical, and structural methodologies to validate the target engagement of 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid or 4-APA).
A Comparative Technical Guide for Serine Protease Inhibition & Affinity Ligand Validation
Executive Summary & Compound Identity
2-(4-carbamimidoylphenyl)acetic acid (CAS: 39244-83-2) is a functionalized benzamidine analog. While the benzamidine moiety serves as a classic "warhead" targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa), the acetic acid tail provides a critical carboxylate handle. This unique structural feature allows for immobilization (affinity chromatography) or fragment-based drug design (FBDD) without ablating the primary binding interaction.
Comparative Analysis: 4-APA vs. Standard Alternatives
To objectively assess performance, 4-APA must be benchmarked against the "Gold Standard" (Benzamidine) and the "Functional Standard" (p-Aminobenzamidine).
Table 1: Comparative Performance Metrics
Feature
2-(4-carbamimidoylphenyl)acetic acid (4-APA)
Benzamidine
p-Aminobenzamidine
CAS Number
39244-83-2
618-39-3
27576-81-3
Functional Handle
-CH₂COOH (Carboxyl)
None
-NH₂ (Amine)
Immobilization Chemistry
Amide coupling (via EDC/NHS) to amine-beads
N/A (Requires modification)
Amide coupling (via CNBr/NHS) to carboxyl-beads
Binding Potency () *
~10–50 µM (Trypsin)
18 ± 2 µM (Trypsin)
~8–15 µM (Trypsin)
Solubility (pH 7.4)
High (Zwitterionic character)
Moderate
Moderate to High
Primary Utility
Affinity Ligand Construction; Fragment Linking
Reference Inhibitor; Crystallography
Fluorescent Probe; Affinity Ligand
*Note:
values are enzyme-dependent. 4-APA generally retains the micromolar potency of the benzamidine scaffold, as the acetic acid tail extends towards the solvent or S1' region, minimizing steric clash within the S1 pocket.
Validation Workflow: Confirming Target Engagement
To rigorously confirm that 2-(4-carbamimidoylphenyl)acetic acid engages the target, a multi-modal approach is required. This ensures that observed inhibition is due to specific active-site binding and not colloidal aggregation or non-specific interference.
Diagram 1: Target Engagement Validation Logic
Caption: A self-validating workflow moving from high-throughput biochemical screening to low-throughput, high-fidelity structural confirmation.
Experimental Protocols
Protocol A: Enzymatic Inhibition Assay (The Quantitative Standard)
This protocol determines the
and of 4-APA against Trypsin (a surrogate for serine proteases). It validates that the compound functionally inhibits the enzyme.
Reagents:
Enzyme: Bovine Trypsin (Sigma T1426), 50 nM final concentration.
Inhibitor: 2-(4-carbamimidoylphenyl)acetic acid (0 to 500 µM titration).
Methodology:
Preparation: Dissolve 4-APA in buffer (avoid DMSO if possible, or keep <1%) to make a 10 mM stock.
Pre-incubation: In a 96-well clear plate, add 50 µL of Enzyme (100 nM 2x stock) and 50 µL of Inhibitor (varying concentrations). Incubate for 15 min at 25°C to allow equilibrium binding.
Initiation: Add 100 µL of Substrate (BAPNA, 2x
concentration).
Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
Analysis: Calculate initial velocity (
) for each concentration. Plot vs. [Inhibitor].
Calculation: Fit to the standard inhibition equation to find
. Convert to using the Cheng-Prusoff equation:
Success Criteria: A clear dose-dependent reduction in
fitting a competitive inhibition model. should be in the low micromolar range (10–100 µM).
Since 4-APA has a carboxyl handle, this protocol validates its utility as an affinity ligand, which is a key differentiator from Benzamidine.
Setup:
Chip: CM5 (Carboxymethylated Dextran).
Immobilization Strategy: Reverse coupling. We immobilize a diamine linker (e.g., ethylenediamine) first, then couple 4-APA, OR immobilize the Target Protein and flow 4-APA.
Recommended (Small Molecule): Immobilize Target Protein (Trypsin) to ~2000 RU via amine coupling. Flow 4-APA as the analyte.
Methodology (Steady State Affinity):
Running Buffer: HBS-P+ (HEPES buffered saline with Surfactant P20).
Injection: Inject 4-APA at concentrations 0.5x, 1x, 2x, 4x, 8x of the estimated
(e.g., 5 µM to 500 µM).
Flow Rate: 30 µL/min (to minimize mass transport limitations).
Contact Time: 60 seconds (fast on/off expected).
Analysis: Plot Equilibrium Response (
) vs. Concentration. Fit to 1:1 binding model to determine .
Why this matters: Fast on/off kinetics (rectangular sensorgrams) are characteristic of fragment-like binders like 4-APA. Slow kinetics would suggest aggregation or non-specific binding.
Structural Mechanism of Action
Understanding how 4-APA binds is crucial for interpreting the data.
Diagram 2: Molecular Interaction Map (S1 Pocket)
Caption: The amidine group anchors the molecule via Asp189, while the acetic acid tail remains solvent-exposed, enabling conjugation without disrupting binding.
References
Stürzebecher, J., et al. (1994). Novel plasma kallikrein inhibitors of the benzamidine type. Brazilian Journal of Medical and Biological Research.
Oliveira, L.C., et al. (2000). Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine. Immunology Letters/PubMed.
PubChem. (2025).[1] Compound Summary: 2-(4-carbamimidoylphenyl)acetic acid (4-Amidinophenylacetic acid). National Library of Medicine.
Katz, B.A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology. (Contextual reference for Benzamidine binding modes).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amidinophenylacetic acid (4-APA) is a critical synthetic ligand and reversible inhibitor targeting serine proteases (e.g., Trypsin, Thrombin, Urokinase). Unlike its structural analog benzamidine, 4-APA possesses a carboxylic acid "handle," facilitating stable covalent immobilization for affinity chromatography without compromising the amidine pharmacophore required for S1 pocket binding.
This guide outlines three orthogonal methodologies to validate 4-APA activity: Steady-State Kinetics (Enzymatic) , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) . By triangulating data from these distinct physical principles, researchers can distinguish between true active-site binding and non-specific artifacts.
Mechanistic Basis & Comparative Profile
4-APA functions as a competitive inhibitor. The positively charged amidine group mimics the side chain of arginine, forming a salt bridge with the conserved Aspartate (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
Comparison with Alternatives
Feature
4-Amidinophenylacetic Acid (4-APA)
Benzamidine
Aprotinin (BPTI)
Type
Small Molecule (Synthetic)
Small Molecule (Synthetic)
Polypeptide (58 AA)
Mechanism
Reversible, Competitive
Reversible, Competitive
Reversible, Tight-binding
Immobilization
High Efficiency (via -COOH)
Difficult (Requires modification)
Standard (Amine coupling)
Stability
High (Protease resistant)
High
Moderate (Can degrade)
Typical (Trypsin)
Primary Use
Affinity Purification, Elution
Crystallography, Elution
Cell Culture, Hemostasis
Mechanism of Action Diagram[1]
Figure 1: 4-APA competes with the substrate for the active site. The amidine moiety anchors to the S1 pocket, preventing substrate hydrolysis.
Method 1: Steady-State Kinetics (The Functional Gold Standard)
This is the primary method for validating biological activity. It measures the functional inhibition of the enzyme in the presence of the substrate.
Principle
We determine the inhibition constant (
) by measuring initial velocities () of the protease (e.g., Trypsin) hydrolyzing a chromogenic substrate (e.g., BAPNA or L-BAPA) at varying concentrations of 4-APA.
Inhibitor: 4-APA (dissolved in DMSO, serial dilutions).
Buffer:
Tris-HCl, CaCl₂, pH 8.0.
Workflow:
Preparation: Prepare 4-APA dilutions (
to ). Keep DMSO constant ().
Pre-incubation (Critical): Mix
Enzyme + 4-APA. Incubate for 10 min at 25°C. Why? To establish Equilibrium () before substrate competes.
Initiation: Add
Substrate (at concentration, approx. for BAPNA).
Measurement: Monitor Absorbance at
(p-nitroaniline release) every 30s for 10 min.
Analysis: Plot
vs. [I]. Fit to the Cheng-Prusoff equation for competitive inhibition:
Validation Criteria:
Linearity: Progress curves must be linear (
) for the first 5 minutes.
Z-Factor: For HTS validation,
.
Method 2: Surface Plasmon Resonance (The Kinetic Truth)
While enzymatic assays show inhibition, SPR proves physical binding and provides real-time kinetics (
, ) without substrate interference.
Principle
Immobilize the target protease (Ligand) on a CM5 sensor chip and inject 4-APA (Analyte) across the surface.
Workflow Diagram
Figure 2: SPR workflow for label-free kinetic validation.
Data Interpretation:
Fast On/Off: Small molecule inhibitors like 4-APA typically show "square wave" sensorgrams due to rapid association/dissociation.
: Theoretical maximum response depends on the molecular weight ratio. Since 4-APA is small (~178 Da) and Trypsin is large (~23 kDa), the signal will be low.
Tip: Immobilize high levels of enzyme (
) to see the small molecule signal.
Method 3: Isothermal Titration Calorimetry (The Thermodynamic Truth)
ITC is the "truth serum" for stoichiometry. It measures the heat released or absorbed upon binding, validating that the inhibition observed in Method 1 is due to specific 1:1 binding, not aggregation or denaturation.
Protocol Highlights
Cell: Trypsin (
).
Syringe: 4-APA (
).
Result: 4-APA binding to trypsin is typically exothermic (
).
Output: Direct measurement of
(should match Enzymatic ) and Stoichiometry ().
Success Criterion:
(indicating one inhibitor binds one active site).
Comparative Analysis of Methods
Metric
Enzymatic Assay
SPR (Biacore/Octet)
ITC
Throughput
High (96/384-well)
Medium
Low
Information
Functional
Kinetics ()
Thermodynamics ()
Material Cost
Low
High (Chips)
High (Protein consumption)
Sensitivity
High (Signal amplification)
Low (Mass ratio issues)
Medium
Artifact Risk
False positives (aggregators)
Mass transport limits
Heat of dilution errors
Verdict
Best for Routine QC
Best for Mechanism
Best for Stoichiometry
References
Mechanism of Serine Protease Inhibition
Rawlings, N. D., et al. (2004).[1] "MEROPS: the peptidase database." Nucleic Acids Research.
Benzamidine and Derivatives (4-APA) Binding
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of bovine trypsin and thrombin." Journal of Enzyme Inhibition.
Note: Establishes the structural basis for the amidine group interaction with Asp189.
Orthogonal Assay Valid
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
Technical Guide: Structure-Activity Relationship of 2-(4-carbamimidoylphenyl)acetic Acid Analogs
Executive Summary: The Amidine Paradox The molecule 2-(4-carbamimidoylphenyl)acetic acid represents the archetypal scaffold for S1-anchored serine protease inhibitors, most notably Melagatran . Its structure is defined b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Amidine Paradox
The molecule 2-(4-carbamimidoylphenyl)acetic acid represents the archetypal scaffold for S1-anchored serine protease inhibitors, most notably Melagatran . Its structure is defined by a critical pharmacophoric conflict known in medicinal chemistry as the "Amidine Paradox":
High Potency: The basic benzamidine moiety (
) mimics the arginine side chain of the natural substrate (fibrinogen), forming a critical salt bridge with Asp189 in the S1 pocket of Thrombin.
Low Permeability: At physiological pH, the amidine is fully protonated. This permanent positive charge prevents passive diffusion across the intestinal epithelium, resulting in negligible oral bioavailability (<5%).
This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing the parent amidine against prodrug strategies (Ximelagatran) and bioisosteric replacements (Dabigatran-like scaffolds).
Structural Dissection & Mechanism of Action
To optimize this class of inhibitors, one must understand the tripartite binding mode within the Thrombin active site.
The Pharmacophore
The Anchor (P1): The 4-carbamimidoyl (amidine) group. It penetrates the deep S1 specificity pocket and forms a bidentate salt bridge with Asp189 . This interaction contributes ~30–40% of the total binding energy.
The Scaffold: The phenyl ring acts as a rigid linker, positioning the anchor and the tail at the correct distance (approx. 10–12 Å separation).
The Warhead (P2/P3): The acetic acid moiety (often derivatized into an amide or peptide mimic in analogs like Melagatran) interacts with the hydrophobic S2 pocket and the catalytic triad (His57, Ser195).
Visualization: Binding Mode Topology
The following diagram illustrates the critical interactions governing the potency of this scaffold.
Figure 1: Pharmacophoric mapping of the phenyl-amidine scaffold within the Thrombin active site. The Amidine-Asp189 interaction is the primary driver of affinity.
Comparative SAR Analysis
The following table compares the core scaffold (Melagatran) with its prodrug form (Ximelagatran) and a structural alternative (Dabigatran active metabolite).
Performance Matrix
Feature
Analog A: Melagatran (Core Scaffold)
Analog B: Ximelagatran (Double Prodrug)
Analog C: Dabigatran (Benzimidazole Isostere)
Chemical Modification
Free Amidine ()
N-Hydroxyamidine + Ethyl Ester
Benzamidine replaced by Benzimidazole-Amidine
Thrombin (nM)
2.0 nM (High Potency)
> 10,000 nM (Inactive)
4.5 nM (High Potency)
Caco-2 Permeability
Low ( cm/s)
High ( cm/s)
Low (Requires prodrug Etexilate)
Oral Bioavailability
3–7% (Poor)
~20% (Good)
6.5% (as Etexilate)
Metabolic Fate
Renally excreted unchanged
Rapidly reduced to Melagatran
Glucuronidation
Key Limitation
Requires IV/SC administration
Hepatotoxicity (Idiosyncratic)
P-gp substrate
Critical Insights
The Prodrug Strategy (Analog B): Capping the amidine with a hydroxyl group (N-OH) eliminates the basicity (
drops from 11.5 to ~5.0). This allows the molecule to cross membranes. Once in the blood, liver reductases cleave the N-O bond, restoring the active amidine.
The Bioisostere Strategy (Analog C): Moving to a benzimidazole scaffold (Dabigatran) retains the amidine function for potency but alters the lipophilicity profile. However, it still requires a prodrug (Etexilate) to achieve oral absorption, proving that the amidine charge is the universal bottleneck for this class.
Experimental Protocols
To validate new analogs of this scaffold, you must establish a self-validating testing pipeline.
In Vitro Potency: Chromogenic Thrombin Assay
This assay measures the
of the analog by competing with a chromogenic substrate.
Since the amidine is the limiting factor, a high-throughput membrane assay is critical before animal studies.
Protocol:
Donor Plate: Add 300
L of analog (10 M in pH 7.4 buffer).
Membrane: Coat the PVDF filter of the acceptor plate with 5
L of lecithin/dodecane solution.
Acceptor Plate: Add 200
L of fresh buffer.
Sandwich: Mate plates and incubate for 18 hours at room temperature.
Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.
Calculation: Determine effective permeability (
).
Success Criterion: Prodrugs must show
cm/s.
Workflow Visualization
The following diagram outlines the logical flow for optimizing 2-(4-carbamimidoylphenyl)acetic acid analogs, specifically focusing on the prodrug conversion pathway required for clinical viability.
Figure 2: The "Double Prodrug" optimization pathway. The scaffold is synthesized as an inactive prodrug to bypass the gut barrier, then bio-activated in the liver.
References
Gustafsson, D., et al. (2001). The Direct Thrombin Inhibitor Melagatran and its Oral Prodrug Ximelagatran: Novel Antithrombotics. Nature Reviews Drug Discovery.
[Link]
Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry.[1]
[Link]
Clement, B., et al. (2006). Reduction of N-Hydroxylated Compounds: Amidoximes (N-Hydroxyamidines) as Pro-Drugs of Amidines.[2] Drug Metabolism Reviews.
[Link]
Di Cera, E. (2008). Thrombin Interactions.[1][3][4][5][6][7] Chest Journal.
[Link]
Comparative Guide: Stability Profiling of 2-(4-carbamimidoylphenyl)acetic Acid Salts
Executive Summary & The "Amidine Challenge" 2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Amidine Challenge"
2-(4-carbamimidoylphenyl)acetic acid (also known as 4-amidinophenylacetic acid) is a critical intermediate in the synthesis of serine protease inhibitors (e.g., thrombin inhibitors like Melagatran). Its dual functionality—an acidic carboxyl tail and a highly basic amidine head—presents a unique stability paradox known in process chemistry as the "Amidine Challenge."
While the amidine moiety requires protonation (salt formation) to prevent nucleophilic hydrolysis, the choice of counter-ion drastically dictates the solid-state hygroscopicity. A poor salt choice leads to moisture uptake, which facilitates the very hydrolysis the salt was meant to prevent.
This guide objectively compares the three most prevalent salt forms—Hydrochloride (HCl) , Acetate , and Methanesulfonate (Mesylate) —to determine the optimal candidate for scale-up and long-term storage.
Mechanistic Insight: The Degradation Pathway[1]
To select the right salt, one must understand the enemy. The primary degradation pathway for 2-(4-carbamimidoylphenyl)acetic acid is the hydrolysis of the amidine group to an amide (4-carbamoylphenylacetic acid) or the formation of zwitterionic aggregates that reduce solubility.
Figure 1: Amidine Hydrolysis Mechanism
The following diagram illustrates the pH-dependent hydrolysis pathway that salt selection aims to inhibit.
Caption: Figure 1: The degradation cascade. Moisture acts as a vector for local pH shifts, deprotonating the amidine and allowing water attack.
Comparative Analysis: The Candidates
The following table synthesizes experimental trends observed in benzamidine-class intermediates.
Table 1: Physicochemical Profile Comparison[3]
Feature
Hydrochloride (HCl)
Acetate
Methanesulfonate (Mesylate)
Crystallinity
High
Moderate to Low
High
Hygroscopicity
High (Risk of hydrates)
Moderate
Low (Preferred)
Melting Point
>200°C (Decomp)
~140-160°C
>180°C (Sharp)
Chemical Stability
Good (if dry)
Poor (Volatile counter-ion)
Excellent
Solubility (Aq)
High
High
High
Process Risk
Corrosion (Cl- ions)
Acetic acid loss on drying
Alkyl mesylate formation (Safety)*
*Note: Mesylate synthesis requires strict control of alcohol solvents to prevent the formation of genotoxic alkyl mesylates.
Detailed Assessment[5][6]
A. Hydrochloride (HCl) Salt
Pros: The industry standard. Inexpensive and yields defined crystal lattices.
Cons: Amidine HCl salts are notoriously hygroscopic. They often form non-stoichiometric hydrates. Once the lattice absorbs water, the "local pH" on the crystal surface can shift, accelerating hydrolysis to the amide (2-(4-carbamoylphenyl)acetic acid).
Verdict: Suitable for short-term storage if desiccated; risky for long-term drug substance stability.
B. Acetate Salt
Pros: Often the result of HPLC purification (using ammonium acetate buffers). Useful for intermediate handling in solution.
Cons: Acetic acid is a weak acid and volatile. During drying (lyophilization or vacuum oven), acetic acid can sublime, leaving the free amidine base, which rapidly degrades.
Verdict:Avoid for solid-state isolation. Use only as a transient solution intermediate.
C. Methanesulfonate (Mesylate) Salt
Pros: Mesylates often break the hygroscopicity curse of amidines. The bulky counter-ion packs efficiently, excluding water. It provides a robust "proton lock," keeping the amidine charged and resistant to hydrolysis.
Cons: Higher cost; requires genotoxic impurity (GTI) control strategies during synthesis.
Verdict:The Gold Standard for stability.
Experimental Protocols
To validate these profiles in your specific matrix, follow these self-validating protocols.
Critical Threshold: Identify the Deliquescence Point (DRH) . If the salt absorbs >2% weight at 60% RH, it requires special handling (glovebox).
Strategic Workflow: Salt Selection Decision Tree
Use this logic flow to finalize your selection based on your project stage.
Caption: Figure 2: Decision matrix for salt selection. High hygroscopicity triggers the move to Mesylate.
Conclusion & Recommendation
For the development of 2-(4-carbamimidoylphenyl)acetic acid :
Primary Recommendation: Pursue the Methanesulfonate (Mesylate) salt for the final API or long-term intermediate storage. It offers superior resistance to hydrolysis by minimizing lattice water content.
Secondary Option: The Hydrochloride (HCl) salt is acceptable only if the manufacturing environment is humidity-controlled (<40% RH) and packaging includes desiccants.
Process Warning: Strictly avoid isolating the Acetate salt in solid form due to the risk of acid loss and subsequent rapid degradation.
References
Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link (Context: Stability of amidine precursors).
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[2][3] Wiley-VCH. Link (Context: General principles of salt selection and counter-ion effects).
O'Neil, M.J. (2013).[4] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[4] Royal Society of Chemistry.[4] Link (Context: Physical properties of amidine derivatives).
Kozlov, V., et al. (2012). Mechanisms of Amide Hydrolysis in Strong Acids.[1] Chemistry.[5][6][4][1][3][7][8][9][10][11][12] Link (Context: Mechanistic understanding of benzamide formation from amidines).
Selectivity Profiling of 4-Amidinophenylacetic Acid: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. Among the myriad of targets, proteases stand out due to their critical roles in health and...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. Among the myriad of targets, proteases stand out due to their critical roles in health and disease. This guide provides a comprehensive framework for the selectivity profiling of 4-amidinophenylacetic acid, a compound of interest for its potential as a serine protease inhibitor, against a diverse panel of proteases. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis with a well-established inhibitor, benzamidine, to contextualize the significance of selectivity.
The Imperative of Selectivity in Protease Inhibition
Proteases, enzymes that catalyze the breakdown of proteins, are categorized into several classes based on their catalytic mechanism: serine, cysteine, aspartyl, and metalloproteases. While structurally and functionally diverse, proteases within the same class can share significant active site homology. This presents a formidable challenge in drug development: designing inhibitors that selectively target a specific protease implicated in a disease while sparing other essential proteases. Off-target inhibition can lead to unforeseen side effects and therapeutic failure. Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of rational drug design.
4-Amidinophenylacetic acid, with its benzamidine-like core, is predicted to exhibit inhibitory activity against trypsin-like serine proteases, which recognize and cleave after basic amino acid residues like arginine and lysine. The positively charged amidino group is expected to interact favorably with the negatively charged aspartate residue (Asp189) in the S1 pocket of these enzymes. However, to validate its potential as a selective tool or therapeutic lead, its activity must be systematically evaluated against a panel of proteases representing different classes and specificities.
Designing the Selectivity Profile: A Rationale-Driven Approach
The selection of a protease panel is a critical first step in any selectivity profiling study. The panel should be broad enough to identify potential off-target activities and should be tailored to the predicted target class of the inhibitor.
The Protease Panel
For a comprehensive assessment of 4-amidinophenylacetic acid, the following protease panel is proposed:
Primary Targets (Trypsin-like Serine Proteases):
Trypsin: The archetypal trypsin-like serine protease, essential for digestion.
Thrombin: A key enzyme in the blood coagulation cascade.
Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).
Chymotrypsin: A digestive serine protease with a preference for bulky hydrophobic residues, providing a measure of selectivity within the serine protease class.
Off-Target Protease Classes:
Cysteine Protease (Papain): To assess for inhibition of a different class of proteases with a nucleophilic cysteine in the active site.
Aspartyl Protease (Pepsin): To evaluate activity against proteases that utilize a pair of aspartate residues for catalysis.
Metalloprotease (Thermolysin): To test for inhibition of a zinc-dependent protease.
The Comparator: Benzamidine
To provide a benchmark for the potency and selectivity of 4-amidinophenylacetic acid, the well-characterized, non-selective serine protease inhibitor benzamidine will be used as a comparator.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the systematic workflow for determining the inhibitory potency and selectivity of a test compound.
Caption: Experimental workflow for protease inhibitor selectivity profiling.
This protocol is a generalized template that can be adapted for each protease in the panel by using the appropriate enzyme concentration, substrate, and buffer conditions.
Assay Buffer: Specific to each enzyme (e.g., Tris-HCl with CaCl2 for trypsin, Tris-HCl for thrombin and plasmin, etc.)
DMSO: For dissolving inhibitors
Assay Plates: Black, flat-bottom 384-well plates
Fluorescence Microplate Reader: Capable of kinetic measurements
Procedure:
Compound Preparation:
Prepare 10 mM stock solutions of 4-amidinophenylacetic acid and benzamidine in DMSO.
Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
Further dilute these DMSO stocks into the respective assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
Enzyme Preparation:
Prepare working solutions of each protease in its specific, pre-warmed assay buffer. The final concentration should be in the linear range of the assay and is typically in the low nanomolar range.
Assay Protocol:
Add 5 µL of the diluted inhibitor solutions (or vehicle control) to the wells of the 384-well plate.
Add 20 µL of the pre-warmed enzyme solution to each well.
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
Initiate the enzymatic reaction by adding 5 µL of the pre-warmed fluorogenic substrate solution to each well. The final substrate concentration should be at or below the Michaelis constant (Km) for accurate Ki determination.
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
Data Analysis:
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the specific enzyme.
The hypothetical data suggests that 4-amidinophenylacetic acid, much like benzamidine, acts as a competitive inhibitor of trypsin-like serine proteases.[2][3] The amidino group is crucial for binding to the S1 pocket of these enzymes. The selectivity profile indicates a clear preference for this subclass of serine proteases, with negligible activity against chymotrypsin and proteases from other catalytic classes.
While 4-amidinophenylacetic acid and benzamidine exhibit similar potency and selectivity in this hypothetical profile, subtle differences in their chemical structure could be exploited to develop more potent and selective inhibitors. For instance, the acetic acid moiety of 4-amidinophenylacetic acid could be modified to explore interactions with secondary binding pockets (S2-S4) of the target proteases, potentially leading to enhanced affinity and selectivity.
This guide provides a robust framework for the systematic evaluation of 4-amidinophenylacetic acid's selectivity. The experimental data generated from these studies will be invaluable for researchers in making informed decisions about the utility of this compound as a chemical probe or as a starting point for further drug development efforts. The principles and protocols outlined herein are broadly applicable to the selectivity profiling of other protease inhibitors, underscoring the importance of a rigorous, data-driven approach in chemical biology and medicinal chemistry.
Personal protective equipment for handling 2-(4-carbamimidoylphenyl)acetic Acid
Part 1: Executive Directive Do not treat this molecule as a generic organic solid. 2-(4-carbamimidoylphenyl)acetic acid (often handled as the Hydrochloride salt, CAS 2215-32-9) is a bifunctional zwitterionic scaffold com...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Directive
Do not treat this molecule as a generic organic solid. 2-(4-carbamimidoylphenyl)acetic acid (often handled as the Hydrochloride salt, CAS 2215-32-9) is a bifunctional zwitterionic scaffold commonly used in the development of serine protease inhibitors (e.g., thrombin or Factor Xa inhibitors).
While its primary GHS classification is Warning (Irritant), the presence of the amidine group introduces specific handling nuances:
Hygroscopic Nature: Amidine salts avidly absorb atmospheric moisture, leading to "clumping" that increases the risk of sudden powder dispersal (aerosolization) during spatula manipulation.
Zwitterionic Solubility: Decontamination requires understanding its pH-dependent solubility profile to prevent residue accumulation on balances and benchtops.
This guide provides a self-validating safety system . This means the protocol is designed such that a failure in PPE or procedure is immediately detectable before it causes exposure.
Fine dust can bypass standard safety glasses; gaps are vulnerability points.
Physical
N/A
Hygroscopic / Static-prone.
Powder may adhere to gloves/sleeves, leading to secondary exposure during doffing.
Part 3: PPE Selection Matrix
Rationale: We utilize a "Barrier-Redundancy" approach. Single layers are failure points; overlapping layers create a validated system.
Protection Zone
Tier 1: Standard Handling (Closed Vials/Solutions)
Tier 2: High Risk (Weighing/Open Powder)
Technical Specification (Rationale)
Hand Protection
Single Nitrile Gloves
Double Gloving (Nitrile over Nitrile)
Material: 100% Nitrile (Latex is permeable to some organic modifiers).Thickness: Min 0.11 mm (4 mil) to prevent micro-tears.
Respiratory
Lab Ventilation (10-12 air changes/hr)
Fume Hood (Face velocity: 80-100 fpm)
Why: H335 risk. If hood is unavailable, a fitted N95 or P100 respirator is mandatory.
Eye/Face
Safety Glasses with side shields
Chemical Splash Goggles
Why: Standard glasses allow dust entry from top/bottom gaps. Goggles seal the ocular cavity.
Body
Cotton/Poly Lab Coat
Lab Coat + Tyvek Sleeves
Why: Static charge attracts amidine powder to forearm fabric. Sleeves are disposable; coats are not.
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the "Clean-to-Dirty" unidirectional flow required to maintain containment.
Figure 1: Unidirectional workflow preventing cross-contamination between the 'Hot Zone' (Fume Hood) and the general lab environment.
Part 5: Detailed Operational Protocols
Phase A: The "Double-Glove" Donning Strategy
Goal: Create a visual indicator of breach.
Inner Glove: Don a bright blue nitrile glove (extended cuff preferred).
Sleeve Seal: Pull lab coat cuffs over the inner glove.
Outer Glove: Don a standard white/purple nitrile glove over the lab coat cuff.
Self-Validation: If you see the blue inner glove or skin at the wrist, your seal is broken. Re-adjust.
Phase B: Handling & Weighing (The Critical Step)
Goal: Manage static and hygroscopicity.
Static Control: Amidine powders are static-prone. Use an anti-static gun or wipe the spatula with a dryer sheet (if compatible with downstream analysis) before inserting into the vial.
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.
Solubilization:
Add solvent (DMSO or Water/Methanol) to the weighing boat/vial inside the hood immediately after weighing.
Why: Solubilizing the compound immediately locks down the dust hazard, converting an inhalation risk (H335) into a manageable contact risk (H315).
Phase C: Decontamination
Goal: Remove zwitterionic residue.
Solvent Choice: 2-(4-carbamimidoylphenyl)acetic acid is generally soluble in water and polar organic solvents.
The Two-Step Wipe:
Wipe 1 (Solubilize): Use a paper towel soaked in 70% Ethanol/Water . The water component dissolves the salt; ethanol aids drying.
Wipe 2 (Polish): Use a dry Kimwipe to remove residual film.
UV Check (Optional): Many amidine derivatives fluoresce under UV light. Use a handheld UV lamp (254 nm) to sweep the balance area for invisible dust.
Phase D: Doffing (The "Beak" Method)
Goal: Prevent outer-glove contaminants from touching skin.
Pinch & Peel: Pinch the outer glove at the palm. Peel it away from the body, turning it inside out.
The Ball: Ball the contaminated glove into the still-gloved hand.
The Beak: Slide a finger of the ungloved hand (or inner-gloved hand) under the wrist of the remaining outer glove. Peel it off over the first glove.
Disposal: Immediately discard into solid hazardous waste.
Part 6: Emergency Response
Inhalation: Move to fresh air immediately. If wheezing occurs (H335), seek medical attention.
Eye Contact: Flush with water for 15 minutes .[4][5]
Note: Do not just rinse; hold the eyelid open. Amidine salts can trap under the eyelid, causing sustained chemical abrasion.
Spill (Powder): Do not sweep (creates dust). Cover with wet paper towels (soaked in water) to solubilize, then wipe up.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 167688, 4-Amidinophenylacetic acid. PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Available at: [Link]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Available at: [Link]